(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(2S)-pent-4-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-7-8-9(2)12(6)10(13)14-11(3,4)5/h7,9H,1,8H2,2-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFRWLSGAABYES-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=C)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715596 | |
| Record name | tert-Butyl methyl[(2S)-pent-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833453-02-4 | |
| Record name | tert-Butyl methyl[(2S)-pent-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-[(1S)-1-methyl-3-buten-1-yl]-carbamic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate chemical properties
An In-depth Technical Guide to (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
Introduction
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral synthetic intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture is distinguished by three key functional motifs: a stereochemically defined secondary carbon center, a versatile terminal alkene, and a tert-butoxycarbonyl (Boc) protected N-methylamine. This combination renders the molecule a valuable building block for the asymmetric synthesis of complex nitrogen-containing compounds, including natural products and pharmacologically active agents. The Boc group provides robust protection under a wide range of reaction conditions, yet it can be removed selectively under mild acidic protocols, enabling sequential synthetic transformations.[1][2] The terminal alkene offers a reactive handle for a plethora of chemical modifications, while the inherent chirality serves as a crucial element for constructing enantiomerically pure target molecules. Chiral homoallylic amines, the core structure of this compound, are recognized as important subunits in many biologically active molecules and are pivotal intermediates in the synthesis of alkaloids and various nitrogen heterocycles.[3][4][5]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, designed for professionals in drug development and chemical research.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its core physicochemical properties can be reliably calculated or estimated based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | Calculated |
| Molecular Weight | 199.29 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Predicted |
| Boiling Point | ~85-95 °C at 0.5 mmHg | Estimated[6] |
| Density | ~0.95 g/mL | Estimated[6] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH). Insoluble in water. | Predicted |
| Chirality | (S)-configuration | Defined |
Proposed Synthesis
The synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate can be efficiently achieved in a two-step sequence starting from the commercially available chiral precursor, (S)-pent-4-en-2-amine. The synthetic strategy involves the initial protection of the secondary amine with a Boc group, followed by N-methylation.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocols
Step 1: Synthesis of (S)-tert-butyl pent-4-en-2-ylcarbamate
This initial step involves the protection of the secondary amine using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and high-yielding reaction for amine protection.[1]
-
Materials: (S)-pent-4-en-2-amine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve (S)-pent-4-en-2-amine (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add TEA (1.2 equiv) to the solution. Alternatively, an aqueous solution of NaOH can be used in a biphasic system.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equiv) in DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
-
Step 2: Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
The N-H proton of the Boc-carbamate is sufficiently acidic to be deprotonated by a strong base like sodium hydride (NaH), allowing for subsequent alkylation with methyl iodide.
-
Materials: (S)-tert-butyl pent-4-en-2-ylcarbamate, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (MeI), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried, argon-flushed round-bottom flask, add anhydrous THF.
-
Add (S)-tert-butyl pent-4-en-2-ylcarbamate (1.0 equiv) and cool the solution to 0 °C.
-
Carefully add NaH (1.2 equiv) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equiv) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute with diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound.
-
Predicted Spectroscopic Data
The structural identity and purity of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate can be confirmed using standard spectroscopic techniques. The following data are predicted based on its chemical structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) |
| H-1 (CH₃-C) | Doublet | 3H | ~1.1 - 1.2 |
| H-2 (CH-N) | Multiplet | 1H | ~4.2 - 4.4 |
| H-3 (CH₂) | Multiplet | 2H | ~2.2 - 2.4 |
| H-4 (=CH₂) | Multiplet | 2H | ~5.0 - 5.2 |
| H-5 (-CH=) | Multiplet | 1H | ~5.7 - 5.9 |
| N-CH₃ | Singlet | 3H | ~2.7 - 2.8 |
| t-Butyl (C(CH₃)₃) | Singlet | 9H | ~1.4 - 1.5 |
Note: Due to rotational isomers (rotamers) around the carbamate C-N bond, some peaks, particularly the N-CH₃ and adjacent protons, may appear broadened or as two distinct sets of signals at room temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃-C) | ~20 |
| C-2 (CH-N) | ~52 - 54 |
| C-3 (CH₂) | ~38 - 40 |
| C-4 (=CH₂) | ~117 |
| C-5 (-CH=) | ~135 |
| N-CH₃ | ~30 - 32 |
| C(CH₃)₃ (t-Butyl) | ~28.5 |
| C (CH₃)₃ (t-Butyl) | ~80 |
| C=O (Carbamate) | ~155 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| C=O (Carbamate) | Stretch | ~1690 - 1700 (strong) |
| C=C (Alkene) | Stretch | ~1640 (weak) |
| =C-H (Alkene) | Stretch | ~3075 |
| C-H (Alkyl) | Stretch | ~2850 - 2980 |
| C-O (Ester) | Stretch | ~1160 - 1250 |
| C-N (Amine) | Stretch | ~1140 |
Mass Spectrometry (MS)
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 200.16 | Molecular Ion (Protonated) |
| [M-C₄H₈]⁺ or [M-56]⁺ | 144.10 | Loss of isobutylene |
| [M-C₅H₉O₂]⁺ or [M-101]⁺ | 99.10 | Loss of the Boc group |
| [C₄H₉]⁺ | 57.07 | tert-butyl cation |
Reactivity and Synthetic Utility
The utility of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate as a synthetic intermediate stems from the distinct reactivity of its functional groups.
The N-Boc-N-Methyl Group
-
Stability : The Boc protecting group is highly stable to basic conditions, organometallic reagents, and nucleophiles, allowing for extensive modification of the alkene moiety without affecting the protected amine.[1][7]
-
Deprotection : It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, to regenerate the secondary N-methylamine.[2][8][9] This orthogonality is a cornerstone of modern synthetic strategy. The mechanism involves protonation of the carbonyl, followed by the formation of a stable tert-butyl cation, which subsequently eliminates to form isobutylene and carbon dioxide.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The Terminal Alkene
The pent-4-enyl group is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. Terminal alkenes are attractive starting materials due to their ready availability and predictable reactivity.[10][11]
-
Reduction : The double bond can be selectively hydrogenated to yield the corresponding saturated carbamate.
-
Oxidation : It can undergo various oxidative transformations, including:
-
Metathesis : The terminal alkene is an excellent substrate for olefin cross-metathesis or ring-closing metathesis (if tethered to another alkene), providing powerful tools for complex molecule construction.[3]
-
Hydrofunctionalization : Reactions such as hydroboration-oxidation, hydroamination, or hydrocyanation can introduce new functionality at either the terminal or internal carbon of the original double bond.[11][14]
Potential Applications in Drug Discovery
Chiral amines are ubiquitous structural motifs in pharmaceuticals. (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate serves as a valuable chiral pool starting material for the synthesis of more complex drug candidates. The N-methyl group can be a critical feature for modulating pharmacological activity, improving metabolic stability, or enhancing cell permeability.[15] Following modification of the alkene and deprotection, the resulting chiral secondary amine can be incorporated into a wide array of molecular scaffolds, making this compound a strategic asset for building libraries of diverse, enantioenriched small molecules for high-throughput screening.
Safety Information
While specific toxicity data for this compound is unavailable, compounds with similar functional groups should be handled with appropriate care. It is predicted to be a skin and eye irritant.[16] Standard laboratory safety protocols should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheet (SDS) for related compounds for more detailed handling and disposal information.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][1]
-
Organic & Biomolecular Chemistry. Homoallylic amines as efficient chiral inducing frameworks in the conjugate addition of amides to α,β-unsaturated esters. An entry to enantio-enriched diversely substituted amines. [Link][17]
-
ChemBK. N-Boc-N-methyl-ethylenediamine - Physico-chemical Properties. [Link][6]
-
ACS Publications, The Journal of Organic Chemistry. Asymmetric Synthesis of C-Aliphatic Homoallylic Amines and Biologically Important Cyclohexenylamine Analogues. [Link][3]
-
R Discovery. Recent Development in Asymmetric Synthesis of Homo-allylic Amines Catalyzed by Small Organic Molecules. [Link][4]
-
PubMed Central. Asymmetric organocatalytic synthesis of chiral homoallylic amines. [Link][5]
-
PubMed Central. Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link][8]
-
Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link][7]
-
PubMed Central. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. [Link][10]
-
PubChem. N-Boc-N-methylethylenediamine. [Link]
-
National Institutes of Health. Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. [Link][14]
-
PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link][9]
-
National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
-
ResearchGate. ( A ) Selected chemical transformations of alkene 14 . Such reactions.... [Link][13]
-
ACS Publications, The Journal of Organic Chemistry. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
-
PubChem. tert-butyl N-((3R)-4-methylpent-1-yn-3-yl)carbamate. [Link][16]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. reddit.com [reddit.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of Alkenes [organic-chemistry.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tert-butyl N-((3R)-4-methylpent-1-yn-3-yl)carbamate | C11H19NO2 | CID 45091891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Homoallylic amines as efficient chiral inducing frameworks in the conjugate addition of amides to α,β-unsaturated esters. An entry to enantio-enriched diversely substituted amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of Chiral Unsaturated Carbamates
Introduction
Chiral unsaturated carbamates are invaluable structural motifs in modern organic synthesis, serving as versatile intermediates in the preparation of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their unique combination of a nucleophilic nitrogen, a carbonyl group, and a reactive olefinic bond, all within a chiral framework, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the primary strategies for the stereoselective synthesis of these critical building blocks, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each method, offering not just protocols, but a rationale for the experimental design, thereby empowering the reader to adapt and innovate.
I. Catalytic Asymmetric Allylic Amination: The Workhorse of Chiral Carbamate Synthesis
Transition metal-catalyzed asymmetric allylic amination (AAA) stands as one of the most powerful and widely utilized methods for the synthesis of chiral unsaturated carbamates. This approach typically involves the reaction of an allylic substrate, bearing a suitable leaving group, with a carbamate nucleophile in the presence of a chiral transition metal catalyst.
A. Mechanistic Principles: The π-Allyl Intermediate
The generally accepted mechanism for transition metal-catalyzed allylic amination proceeds through the formation of a metal-coordinated π-allyl cation intermediate.[1] The metal catalyst, typically based on palladium, iridium, or rhodium, facilitates the departure of a leaving group from the allylic substrate.[1][2] The carbamate nucleophile then attacks this π-allyl complex. The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center, which influences the facial selectivity of the nucleophilic attack.
The choice of metal can significantly impact the regioselectivity of the reaction. For instance, palladium catalysts often favor the formation of the linear product, whereas iridium catalysts can provide excellent selectivity for the branched, chiral product.[3]
B. Diagram: Generalized Catalytic Cycle of Asymmetric Allylic Amination
Caption: Generalized catalytic cycle for transition-metal-catalyzed asymmetric allylic amination.
C. Experimental Protocol: Iridium-Catalyzed Asymmetric Allylation of Carbamates
This protocol is adapted from the work of Hartwig and coworkers, demonstrating a highly enantioselective process for the synthesis of branched allylic amines protected as carbamates.[3]
Materials:
-
[Ir(COD)Cl]₂ (1.0 mol%)
-
Chiral phosphoramidite ligand (e.g., Feringa's ligand) (2.0 mol%)
-
Allylic carbonate (e.g., cinnamyl methyl carbonate) (1.0 equiv)
-
Carbamate (e.g., benzyl carbamate) (1.2 equiv)
-
Base (e.g., DABCO)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the carbamate and the base to the reaction mixture and stir for an additional 10 minutes.
-
Add the allylic carbonate to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 50 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral unsaturated carbamate.
D. Data Summary: Iridium-Catalyzed Allylation
| Entry | Allylic Carbonate | Carbamate | Yield (%) | ee (%) |
| 1 | Cinnamyl methyl carbonate | Benzyl carbamate | 95 | 98 |
| 2 | Crotyl methyl carbonate | tert-Butyl carbamate | 88 | 96 |
| 3 | 1-Phenylallyl methyl carbonate | Ethyl carbamate | 92 | 97 |
Note: Data are representative and adapted from the literature to illustrate typical results.[3][4]
II. Enzymatic Kinetic Resolution: A Green Approach to Chiral Carbamates
Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign route to enantiomerically pure compounds.[5] This strategy relies on the ability of enzymes, such as lipases and esterases, to selectively catalyze the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[6][7]
A. Core Principle: Enantioselective Acyl Transfer
In the context of chiral unsaturated carbamate synthesis, EKR can be employed in several ways. One common approach is the resolution of a racemic allylic alcohol via enantioselective acylation with a carbamate-based acyl donor. Alternatively, a racemic amine can be resolved by acylation with a suitable carbonate.[6] The success of this method hinges on the high enantioselectivity of the chosen enzyme for the specific substrate. A significant advantage of enzymatic methods is that they are typically performed under mild conditions in aqueous media.[5][8]
B. Diagram: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution of a racemic allylic alcohol.
C. Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a generalized procedure for the kinetic resolution of a racemic secondary allylic alcohol.
Materials:
-
Racemic secondary allylic alcohol (1.0 equiv)
-
Acyl donor (e.g., vinyl carbamate) (0.5-0.6 equiv)
-
Immobilized lipase (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., toluene or MTBE)
Procedure:
-
To a flask, add the racemic allylic alcohol, the acyl donor, and the organic solvent.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Filter off the immobilized enzyme (which can often be recycled).
-
Concentrate the filtrate under reduced pressure.
-
Separate the chiral unsaturated carbamate from the unreacted enantioenriched allylic alcohol by flash column chromatography.
III. Chiral Auxiliaries: Covalently-Bound Stereocontrol
The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis.[9] A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
A. Rationale: Diastereoselective Transformations
By attaching a chiral auxiliary to an achiral unsaturated alcohol or amine, a chiral substrate is formed. Subsequent reactions, such as carbamoylation or other modifications, proceed diastereoselectively due to the steric and electronic influence of the auxiliary. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in this context.[10]
B. Experimental Protocol: Asymmetric Synthesis via an Oxazolidinone Auxiliary
This protocol outlines a general approach for the synthesis of a chiral unsaturated carbamate using an Evans-type oxazolidinone auxiliary.
Materials:
-
Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv)
-
Strong base (e.g., n-BuLi)
-
Unsaturated acyl chloride (e.g., crotonyl chloride) (1.0 equiv)
-
Anhydrous THF
Procedure:
-
Dissolve the chiral oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi and stir for 15 minutes to form the lithium salt.
-
Add the unsaturated acyl chloride dropwise and stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify the resulting N-acylated oxazolidinone by flash chromatography.
-
The carbamate can be formed in a subsequent step, and the auxiliary can be cleaved under specific conditions (e.g., with LiOH/H₂O₂).
IV. Emerging Strategies in Chiral Unsaturated Carbamate Synthesis
While the aforementioned methods are well-established, the field continues to evolve with the development of novel and innovative approaches.
A. Enantioselective Synthesis from CO₂
The use of carbon dioxide (CO₂) as a renewable C1 feedstock is a highly attractive goal in green chemistry. Recent research has demonstrated the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO₂ facilitated by bifunctional organocatalysts.[11][12] Additionally, iridium-catalyzed domino reactions of CO₂ with allyl chlorides and primary amines have been developed to produce branched allylic carbamates with high enantiopurity.[4][13]
B. Asymmetric Desymmetrization
The desymmetrization of prochiral or meso compounds offers an elegant and atom-economical route to chiral products. For instance, the enantioselective desymmetrization of prochiral dienes via olefin metathesis using chiral catalysts can provide access to complex chiral carbamate precursors.[14][15]
Conclusion
The synthesis of chiral unsaturated carbamates is a dynamic and crucial area of research, with applications spanning the entire spectrum of chemical and pharmaceutical sciences. This guide has outlined the core strategies employed in their preparation, from the robust and versatile transition metal-catalyzed allylic aminations to the green and highly selective enzymatic resolutions, and the classic, reliable use of chiral auxiliaries. An understanding of the mechanistic principles behind each method is paramount for troubleshooting, optimization, and the development of novel synthetic pathways. As the demand for enantiomerically pure compounds continues to grow, the innovation in the synthesis of chiral unsaturated carbamates will undoubtedly remain a key focus for the scientific community.
References
-
Jacobsen, E. N., & Toste, F. D. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]
-
Dudziak, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]
-
Blakey, S. B., et al. (2025). Asymmetric Aziridination of Allylic Carbamates Using Ion-Paired Rhodium Complexes and Extrapolation to C H Amination of Phenethyl Carbamates. Angewandte Chemie International Edition. [Link]
-
Synthetic Organic Chemistry. (2026). Catalytic Asymmetric Allylic Amination. Personal website. [Link]
-
Ghorai, M. K., et al. (2010). New insights into the mechanism of palladium-catalyzed allylic amination. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
University of the Witwatersrand. (1993). An approach to the synthesis of chiral carbamates. WiredSpace. [Link]
-
Toste, F. D., & Jacobsen, E. N. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]
-
Berry, S., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Jacobsen, E. N., & Toste, F. D. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]
-
Eliel, E. L., & Wilen, S. H. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. Stereochemistry of Organic Compounds. [Link]
-
Aggarwal, V. K., et al. (2010). Asymmetric Synthesis of Allylsilanes by the Borylation of Lithiated Carbamates: Formal Total Synthesis of (−)-Decarestrictine D. Angewandte Chemie International Edition. [Link]
-
Zhao, Y., et al. (2024). Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2. Organometallics. [Link]
-
Ríos-Lombardía, N., et al. (2023). Chemoenzymatic Synthesis of Chiral Building Blocks Based on the Kinetic Resolution of Glycerol-Derived Cyclic Carbonates. Chemistry – A European Journal. [Link]
-
Jiang, H., et al. (2023). Enantioselective synthesis of axially chiral carbamates and amides with carbon dioxide via copper catalysis. Organic Chemistry Frontiers. [Link]
-
Park, Y., et al. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
-
Hoveyda, A. H., & Schrock, R. R. (2011). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]
-
Zhao, Y., et al. (2024). Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2. Organometallics. [Link]
-
Ghorai, M. K., et al. (2012). Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. Organic Letters. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Liu, G., et al. (2020). Synthesis of allylamines via transition metal-catalyzed allylic C-H amination of α-alkenes. Chinese Chemical Letters. [Link]
-
Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology. [Link]
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [Link]
-
Sibi, M. P., & Stanley, L. M. (2006). Asymmetric anti-aldol addition of achiral ketones via chiral N-amino cyclic carbamate hydrazones. Chemical Communications. [Link]
-
Bornscheuer, U. T., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. Angewandte Chemie International Edition. [Link]
-
SEQENS. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
-
R Discovery. (n.d.). Synthesis Of Carbamates Research Articles. R Discovery. [Link]
-
Hoveyda, A. H., & Schrock, R. R. (2011). Catalytic Enantioselective Olefin Metathesis in Natural Product Synthesis. Chiral Metal-Based Complexes that Deliver High Enantioselectivity and More. Organic Letters. [Link]
-
Maruoka, K., et al. (2015). A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate. The Journal of Organic Chemistry. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Kafarski, P., & Lejczak, B. (2001). Synthesis of Chiral γ-Amino-β-hydroxyphosphonate Derivatives from Unsaturated Phosphonates. Current Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2023). Rhodium-catalyzed allylic amination reactions: Recent advances. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Yu, X., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Green Chemistry. [Link]
-
Buchwald, S. L., & Sigman, M. S. (2022). Enantioselective Hydrocarbamoylation of Alkenes. Angewandte Chemie International Edition. [Link]
- F. Hoffmann-La Roche AG. (2012). Process for the synthesis of chiral cyclic carbamates.
-
Shibata, N., et al. (2019). Asymmetric Desymmetrization via Metal-Free C-F Bond Activation: Synthesis of 3,5-Diaryl-5-fluoromethyloxazolidin-2-ones with Quaternary Carbon Centers. Angewandte Chemie International Edition. [Link]
-
Tan, B., et al. (2021). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature Catalysis. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]
Sources
- 1. Catalytic Asymmetric Allylic Amination - Wordpress [reagents.acsgcipr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 8. Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine: Catalyst Development Inspired by Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic Enantioselective Olefin Metathesis in Natural Product Synthesis. Chiral Metal-Based Complexes that Deliver High Enantioselectivity and More - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the chiral carbamate, (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. By examining the characteristic spectroscopic features of analogous structures and applying established correlation data, this guide serves as a valuable resource for the identification, characterization, and quality control of this and related compounds in a research and drug development setting. Each section elucidates the theoretical basis for the predicted data, outlines standardized experimental protocols for data acquisition, and offers expert interpretation of the expected spectral features.
Introduction: The Significance of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral molecule featuring a tert-butoxycarbonyl (Boc) protecting group on a secondary amine. The presence of both a chiral center and a terminal alkene functionality makes it a potentially valuable building block in asymmetric synthesis, allowing for the introduction of stereospecificity and further functionalization in the development of complex organic molecules and pharmaceutical intermediates.
The Boc protecting group is widely utilized in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under mildly acidic conditions.[1] The synthesis of such N-Boc protected amines is a common procedure in medicinal chemistry.[2][3]
Accurate spectroscopic characterization is paramount to confirming the successful synthesis and purity of the target molecule. This guide provides the foundational spectroscopic knowledge required to analyze this compound with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to exhibit distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift.[4][5]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.75 | ddt | 1H | H-4 | Vinylic proton, deshielded by the double bond.[6] Coupled to H-5 (trans), H-5' (cis), and H-3. |
| ~5.05 | m | 2H | H-5, H-5' | Terminal vinylic protons, appearing as a multiplet due to geminal and vicinal coupling.[6] |
| ~4.00 | m | 1H | H-2 | Methine proton adjacent to the nitrogen of the carbamate, significantly deshielded. |
| ~2.70 | s | 3H | N-CH₃ | Methyl group attached to nitrogen, appearing as a singlet. |
| ~2.30 | m | 2H | H-3 | Methylene protons adjacent to the chiral center and the double bond. |
| ~1.45 | s | 9H | Boc (C(CH₃)₃) | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to free rotation.[7] |
| ~1.15 | d | 3H | H-1 | Methyl group on the chiral center, split into a doublet by the adjacent H-2. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.[8][9]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C=O | Carbonyl carbon of the carbamate group. |
| ~135 | C-4 | sp² hybridized carbon of the alkene.[10] |
| ~117 | C-5 | Terminal sp² hybridized carbon of the alkene.[10] |
| ~80 | Boc (C(CH₃)₃) | Quaternary carbon of the tert-butyl group. |
| ~52 | C-2 | Carbon of the chiral center, bonded to nitrogen. |
| ~40 | C-3 | Aliphatic methylene carbon. |
| ~30 | N-CH₃ | Carbon of the N-methyl group. |
| ~28 | Boc (C(CH₃)₃) | Methyl carbons of the tert-butyl group.[7] |
| ~20 | C-1 | Methyl carbon attached to the chiral center. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Use a spectral width of 16 ppm.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire data with proton decoupling.
-
Use a spectral width of 240 ppm.
-
Set the relaxation delay to 3 seconds.
-
Acquire 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is expected to show characteristic absorption bands for the carbamate and alkene functional groups.[11][12]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3080 | Medium | =C-H stretch | Alkene |
| ~2975 | Strong | C-H stretch | Alkane (CH₃, CH₂, CH) |
| ~1690 | Strong | C=O stretch | Carbamate |
| ~1640 | Medium | C=C stretch | Alkene |
| ~1450, ~1370 | Medium | C-H bend | Alkane (CH₃, CH₂) |
| ~1160 | Strong | C-O stretch | Carbamate |
| ~990, ~915 | Strong | =C-H bend (out-of-plane) | Alkene |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectral Data
Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be observed. The fragmentation pattern will likely be dominated by the loss of the Boc group and cleavage adjacent to the nitrogen atom.[13][14]
Table 4: Predicted ESI-MS Fragmentation
| m/z | Proposed Fragment | Rationale |
| 214.18 | [M+H]⁺ | Protonated molecular ion (C₁₂H₂₄NO₂⁺) |
| 158.14 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |
| 114.12 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group. |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation. |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
For fragmentation data, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 214.18).
-
Integrated Spectroscopic Analysis Workflow
A logical workflow is essential for the unambiguous characterization of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a robust, predicted spectroscopic dataset for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and analysis of analogous structures, serve as a reliable benchmark for researchers. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability of results. By integrating these spectroscopic techniques according to the proposed workflow, scientists and drug development professionals can confidently verify the structure and purity of this and related chiral carbamates, facilitating their application in complex synthetic pathways.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
Reddy, K. L., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 358–364. [Link]
-
Tureček, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health. [Link]
-
OpenOChem Learn. Alkenes. [Link]
-
Gaddam, V., et al. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 7(10), 301-306. [Link]
-
Wang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. MDPI. [Link]
-
ResearchGate. (2018). Synthesis of N-BOC amines by various routes. [Link]
-
Organic Chemistry | OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkenes | OpenOChem Learn [learn.openochem.org]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Starting materials for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate synthesis
An In-Depth Technical Guide on the Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
Introduction
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter within a homoallylic amine framework, makes it a valuable synthon for constructing complex, biologically active molecules. The primary challenge in its synthesis lies in the precise and efficient establishment of the (S)-stereochemistry at the C2 position. This guide provides a comprehensive overview of robust and modern synthetic strategies to access this target molecule, focusing on the critical asymmetric transformations required. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and explore both chemical and biocatalytic routes, offering researchers a well-rounded perspective for practical application.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule reveals a multi-step pathway hinging on the formation of a key chiral intermediate. The synthesis can be deconstructed as follows:
-
N-Methylation: The final step is the methylation of the carbamate nitrogen.
-
Boc Protection: This involves the protection of a secondary amine precursor.
-
Asymmetric Synthesis: The core of the synthesis is the creation of the chiral homoallylic amine, (S)-pent-4-en-2-amine.
This strategic disconnection highlights that the synthesis of the chiral amine is the pivotal, value-adding transformation.
Caption: Retrosynthetic pathway for the target carbamate.
Synthesis of the Key Chiral Precursor: (S)-pent-4-en-2-amine
The enantioselective synthesis of chiral homoallylic amines is a well-explored area of modern organic chemistry.[1][2] We will focus on two highly effective and contemporary strategies: catalytic asymmetric allylation and biocatalytic reductive amination.
Strategy 1: Catalytic Asymmetric Imine Allylation
This powerful strategy involves the enantioselective addition of an allyl nucleophile to an imine or an in-situ generated iminium ion.[1] A three-component coupling reaction starting from an aldehyde, an amine source, and an allylsilane offers a highly convergent and atom-economical route.
Causality of Experimental Design: The success of this reaction hinges on a dual-catalyst system. A Lewis acid (e.g., a silyl triflate like TESOTf) activates an aldehyde-derived acetal to form a reactive oxocarbenium ion. This is intercepted by an amine source (tert-butyl carbamate, BocNH₂) to generate an iminium ion in situ. A chiral hydrogen-bond-donor (HBD) catalyst, such as a chiral thiourea, then creates a chiral environment around the iminium ion. This chiral complex selectively binds one face of the iminium ion, directing the nucleophilic attack of the allylsilane to produce the desired (S)-enantiomer with high fidelity.[1][2] The choice of a bulky allylsilane can further enhance stereocontrol.
Experimental Protocol: Asymmetric Three-Component Aza-Sakurai Reaction [1]
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst (e.g., (R,S)-4f from Jacobsen et al., 0.03 mmol, 10 mol%).
-
Add acetaldehyde dimethyl acetal (0.3 mmol, 1.0 equiv.) and tert-butyl carbamate (BocNH₂, 0.3 mmol, 1.0 equiv.).
-
Dissolve the components in anhydrous diethyl ether (3.0 mL, 0.1 M).
-
Cool the mixture to -50 °C.
-
Add allyltrimethylsilane (0.3 mmol, 1.0 equiv.) followed by triethylsilyl triflate (TESOTf, 0.03 mmol, 10 mol%).
-
Stir the reaction at -50 °C for 6-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is tert-butyl (S)-(pent-4-en-2-yl)carbamate. This intermediate can often be carried forward after purification by flash chromatography, or the Boc group can be cleaved under acidic conditions (e.g., TFA in CH₂Cl₂) to yield (S)-pent-4-en-2-amine.
Strategy 2: Biocatalytic Reductive Amination
Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral amines. Reductive aminases (RedAms) are enzymes that catalyze the asymmetric amination of ketones using an amine donor and a reducing equivalent, typically supplied by a cofactor like NADPH.[3]
Causality of Experimental Design: This method leverages the inherent chirality of the enzyme's active site. The substrate, pent-4-en-2-one, binds to the active site in a specific orientation. An amine donor, often ammonia, is then delivered to one face of the carbonyl, forming an imine intermediate. The enzyme-bound NADPH cofactor subsequently reduces the imine, stereoselectively forming the (S)-amine. A cofactor recycling system, such as a glucose/glucose dehydrogenase (GDH) system, is typically employed to regenerate the expensive NADPH, making the process economically viable. The high selectivity of the enzyme often results in products with excellent enantiomeric excess (>97% ee).[3]
Experimental Protocol: Reductive Aminase-Catalyzed Asymmetric Synthesis [3]
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
To the buffer, add NADP⁺ (1 mM), glucose (100 mM), and glucose dehydrogenase (GDH, ~5 U/mL) for cofactor recycling.
-
Add the RedAm enzyme (e.g., from Neosartorya fischeri, NfRedAm) to a suitable concentration (e.g., 1-5 mg/mL).
-
Add the amine source, typically an ammonium salt like ammonium chloride (NH₄Cl, ~1 M).
-
Initiate the reaction by adding the ketone substrate, pent-4-en-2-one (e.g., 50 mM). A co-solvent like DMSO or isopropanol (5-10% v/v) may be used to improve substrate solubility.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction for amine formation and ketone consumption via GC or HPLC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) and adjusting the pH to >10 with NaOH to extract the free amine.
-
Separate the organic layer, dry over Na₂SO₄, and carefully concentrate to yield the chiral product, (S)-pent-4-en-2-amine.
Downstream Transformations: Protection and N-Methylation
Once the chiral amine is synthesized, two standard transformations complete the synthesis of the target molecule.
Caption: Forward synthetic workflow from the chiral amine intermediate.
Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions.
Mechanism Rationale: The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[4] A mild base is used to neutralize the protonated amine that forms, driving the reaction to completion.[5]
Experimental Protocol: Boc Protection of (S)-pent-4-en-2-amine [5]
-
Dissolve (S)-pent-4-en-2-amine (1.0 equiv.) in a suitable solvent system, such as a 2:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 1.2 equiv.) to the solution.
-
Cool the mixture in an ice-water bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting amine.
-
Concentrate the mixture under vacuum to remove the dioxane.
-
Extract the remaining aqueous slurry with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford (S)-tert-butyl (pent-4-en-2-yl)carbamate, which can be purified by flash chromatography if necessary.
N-Methylation of the Boc-Protected Amine
The final step involves the methylation of the carbamate nitrogen. Because the N-H of a carbamate is significantly less acidic than a carboxylic acid proton but more acidic than an amide proton, a strong, non-nucleophilic base is required for deprotonation.
Mechanism Rationale: Sodium hydride (NaH), a strong base, deprotonates the carbamate nitrogen to form a sodium salt.[6] This resulting anion is a potent nucleophile that readily attacks an electrophilic methyl source, such as iodomethane (MeI), in an Sₙ2 reaction to form the N-methylated product.[7] The reaction is typically performed in an aprotic solvent like THF to prevent quenching of the hydride.
Experimental Protocol: N-Methylation [6]
-
To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.).
-
Wash the NaH with dry hexanes to remove the mineral oil, then carefully suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve (S)-tert-butyl (pent-4-en-2-yl)carbamate (1.0 equiv.) in anhydrous THF.
-
Add the carbamate solution dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add iodomethane (MeI, 1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product, (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
Data Summary
The following table summarizes the expected outcomes for the described synthetic sequence. Yields and enantiomeric excess are representative and may vary based on specific conditions and substrate purity.
| Step | Transformation | Key Reagents | Solvent(s) | Typical Yield | Typical e.e. (%) |
| 1 | Asymmetric Allylation | TESOTf, Chiral Thiourea, Allyl-TMS | Diethyl Ether | 70-90% | >95% |
| 1 (alt) | Biocatalytic Amination | RedAm, NADPH, GDH, NH₄Cl | Aqueous Buffer | 85-99% | >97% |
| 2 | Boc Protection | (Boc)₂O, NaHCO₃ | Dioxane / H₂O | 90-98% | N/A |
| 3 | N-Methylation | NaH, MeI | THF | 75-90% | N/A |
Conclusion
The synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is readily achievable through a strategic, multi-step sequence. The critical step—establishing the (S)-stereocenter—can be addressed with high efficiency and stereoselectivity using modern synthetic methods. Both catalytic asymmetric allylation and biocatalytic reductive amination represent state-of-the-art approaches that provide access to the key chiral amine precursor with excellent enantiopurity. Subsequent standard protection and alkylation steps complete the synthesis. The choice between the chemical and enzymatic routes for the key transformation will depend on factors such as scale, available equipment, and specific project requirements, with both methods offering robust and reliable pathways for researchers in drug discovery and development.
References
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Jacobsen, E. N., et al. (2021). Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. Available at: [Link]
-
MDPI. Special Issue: Development of Asymmetric Synthesis. Available at: [Link]
-
MDPI. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ACS Publications. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Available at: [Link]
-
ACS Publications. On the Selective N-Methylation of BOC-Protected Amino Acids. Available at: [Link]
-
Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory. Available at: [Link]
-
ACS Publications. Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aldimines Catalyzed by Chiral C1-Symmetric NHC−Cu Complexes. Available at: [Link]
-
Lokey Lab Protocols - Wikidot. N-Methylation of Boc amino acids. Available at: [Link]
-
Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Available at: [Link]
-
NIH National Center for Biotechnology Information. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]
-
NIH National Center for Biotechnology Information. Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. Available at: [Link]
-
The Royal Society of Chemistry. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Available at: [Link]
-
PubMed. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
SciSpace. Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, o. Available at: [Link]
-
OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. Available at: [Link]
-
ChemRxiv. Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. Available at: [Link]
-
Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Available at: [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
The Royal Society of Chemistry. Direct catalytic asymmetric synthesis of α-chiral primary amines. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
CAS Number: 833453-02-4
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. It details the compound's physicochemical properties, a robust synthetic pathway, and its potential applications in medicinal chemistry and drug discovery.
Introduction: A Versatile Chiral Building Block
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral carbamate derivative that holds significant potential as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures for novel therapeutics. The carbamate functional group is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to act as a bioisostere for amide bonds, which can enhance a molecule's pharmacokinetic profile.[1] The presence of a terminal alkene and a chiral center in (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate provides multiple points for further chemical modification, making it a valuable intermediate in the synthesis of diverse and complex target molecules.
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a cornerstone of modern organic synthesis, offering robust protection under a wide range of reaction conditions while being readily removable under acidic conditions.[2] This feature allows for the selective manipulation of other functional groups within a molecule. The N-methyl group can be crucial for modulating the biological activity and physicochemical properties of a final drug compound, such as its potency, selectivity, and metabolic stability.
Physicochemical Properties
A comprehensive table of the physicochemical properties of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is provided below. These properties are crucial for its handling, reaction setup, and potential formulation in drug development processes.
| Property | Value | Source |
| CAS Number | 833453-02-4 | [3] |
| Molecular Formula | C11H21NO2 | Inferred from structure |
| Molecular Weight | 199.29 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [4] |
Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate: A Two-Step Approach
The synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate can be efficiently achieved through a two-step process starting from the commercially available (S)-pent-4-en-2-amine. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the N-methylation of the resulting carbamate.
Step 1: Synthesis of (S)-tert-butyl (pent-4-en-2-yl)carbamate
The initial step focuses on the chemoselective N-tert-butoxycarbonylation of the primary amine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a mild base to neutralize the acid generated during the reaction.
Experimental Protocol: N-Boc Protection
Materials:
-
(S)-pent-4-en-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-pent-4-en-2-amine (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine, 1.5 - 2.0 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 - 1.2 eq) in a small amount of the same anhydrous solvent.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-tert-butyl (pent-4-en-2-yl)carbamate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for N-Boc protection of (S)-pent-4-en-2-amine.
Step 2: N-Methylation of (S)-tert-butyl (pent-4-en-2-yl)carbamate
The second step involves the alkylation of the N-H bond of the carbamate with a methylating agent. A common and effective method utilizes a strong base to deprotonate the carbamate nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide.
Experimental Protocol: N-Methylation
Materials:
-
(S)-tert-butyl (pent-4-en-2-yl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (S)-tert-butyl (pent-4-en-2-yl)carbamate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Allow the effervescence to subside between additions.
-
After the addition of NaH is complete, add methyl iodide (1.5 - 2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for several hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The resulting crude product, (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, can be purified by flash column chromatography.
Caption: Workflow for N-methylation of the Boc-protected amine.
Applications in Drug Development and Medicinal Chemistry
While specific applications for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate are not extensively documented in the public literature, its structural features suggest significant potential in several areas of drug discovery.
-
Chiral Scaffolding: The stereocenter at the C2 position makes this compound an attractive starting material for the enantioselective synthesis of biologically active molecules. The stereochemistry of a drug is often critical for its efficacy and safety.
-
Peptidomimetics: The carbamate linkage can serve as a more stable replacement for the amide bond in peptides, leading to peptidomimetics with improved metabolic stability and cell permeability.[1] This is particularly relevant in the design of protease inhibitors and other drugs that target protein-protein interactions.
-
Introduction of a Terminal Alkene: The pent-4-enyl group provides a handle for a variety of chemical transformations, including olefin metathesis, hydroboration-oxidation, and Heck coupling. These reactions allow for the elaboration of the carbon skeleton and the introduction of diverse functional groups, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The N-methyl group and the tert-butyl group can influence the lipophilicity, polarity, and steric bulk of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The ability to fine-tune these properties is crucial in the optimization of drug candidates.
The overall synthetic pathway can be visualized as a logical progression from a simple chiral amine to a more complex and functionalized building block, ready for incorporation into larger drug-like molecules.
Sources
An In-depth Technical Guide to the Molecular Structure of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Physicochemical Properties
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral organic molecule featuring a carbamate functional group. The structure is characterized by a pent-4-en-2-yl backbone, indicating a five-carbon chain with a double bond between carbons 4 and 5, and the nitrogen of the carbamate attached to the chiral center at carbon 2. The "(S)" designation signifies the specific stereochemical configuration at this chiral center. The nitrogen atom is further substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group.
The carbamate functionality is an amide-ester hybrid that imparts significant chemical stability.[1][2] Carbamates are widely employed in medicinal chemistry as peptide bond isosteres and in the design of prodrugs due to their ability to enhance cell membrane permeability and their relative resistance to proteolytic degradation.[1][2] The Boc group is a common protecting group for amines, readily installed and removed under specific acidic conditions, making it a valuable tool in multi-step organic synthesis.[3]
Table 1: Predicted Physicochemical Properties of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
| Property | Predicted Value | Justification |
| Molecular Formula | C12H23NO2 | Based on structural components. |
| Molecular Weight | 213.32 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil | Inferred from similar N-Boc protected amines. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water. | Typical for Boc-protected amines. |
| Boiling Point | Not available (likely high-boiling) | Carbamate group increases boiling point. |
| Chirality | Chiral at C2 | As designated by "(S)" nomenclature. |
Postulated Synthetic Pathways
While a direct, published synthesis for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate has not been identified, a plausible and efficient synthetic route can be designed based on well-established organic transformations. The proposed pathway begins with the commercially available chiral amine, (S)-pent-4-en-2-amine.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocol 1: Synthesis of (S)-tert-butyl pent-4-en-2-ylcarbamate (Intermediate)
This initial step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.
Materials:
-
(S)-pent-4-en-2-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-pent-4-en-2-amine (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine, 1.5 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of the same anhydrous solvent.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Protocol 2: Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate (Final Product)
The second step involves the N-methylation of the Boc-protected amine. The use of a strong base like sodium hydride is crucial for deprotonating the carbamate nitrogen, which is less nucleophilic than a free amine.
Materials:
-
(S)-tert-butyl pent-4-en-2-ylcarbamate (from Step 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-tert-butyl pent-4-en-2-ylcarbamate (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow for the cessation of hydrogen gas evolution between additions.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Spectroscopic Characterization (Predicted)
The structural elucidation of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate would rely on standard spectroscopic techniques. The following are predicted key signals based on its structure.
Table 2: Predicted NMR and IR Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ (ppm): 5.8-5.6 (m, 1H, -CH=CH₂), 5.1-4.9 (m, 2H, -CH=CH₂), 4.2-3.9 (m, 1H, N-CH-), 2.8 (s, 3H, N-CH₃), 2.4-2.2 (m, 2H, -CH₂-CH=), 1.4 (s, 9H, -C(CH₃)₃), 1.2 (d, 3H, -CH-CH₃) |
| ¹³C NMR | δ (ppm): ~155 (C=O), ~135 (-CH=CH₂), ~117 (-CH=CH₂), ~80 (-C(CH₃)₃), ~55 (N-CH-), ~40 (-CH₂-), ~30 (N-CH₃), ~28 (-C(CH₃)₃), ~20 (-CH-CH₃) |
| IR (Infrared) | ν (cm⁻¹): ~3075 (C-H, sp²), ~2975 (C-H, sp³), ~1690 (C=O, carbamate), ~1640 (C=C, alkene), ~1160 (C-O, carbamate) |
Applications in Drug Development and Organic Synthesis
While specific applications for this molecule are not documented, its structural motifs suggest several potential uses in drug discovery and as a synthetic intermediate.
-
Chiral Building Block: The (S)-stereocenter and the terminal alkene make this molecule a valuable chiral building block for the synthesis of more complex molecules with defined stereochemistry. The alkene can be further functionalized through various reactions such as hydroboration-oxidation, epoxidation, or metathesis.
-
Pharmacophore Component: The N-methylated carbamate moiety is present in numerous biologically active compounds. The N-methylation can influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[4][5]
-
Pro-drug Design: The carbamate group is a key feature in many pro-drugs, designed to improve the pharmacokinetic properties of an active pharmaceutical ingredient.[1][2]
Conclusion
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate represents a chiral, N-methylated, Boc-protected amine with potential as a versatile building block in organic synthesis and drug discovery. Although not currently a commercially available compound with extensive literature, its synthesis is highly feasible through established and reliable chemical transformations. This guide provides a foundational understanding of its structure, predicted properties, and a logical synthetic strategy to aid researchers in its preparation and utilization in their scientific endeavors.
References
-
Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link][4][5]
-
Lokey, S. (2017). N-Methylation of Boc amino acids. Lokey Lab Protocols. [Link]
-
Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. [6]
-
Selva, M., et al. (n.d.). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure an. CORE. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link][3]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link][7]
-
Royal Society of Chemistry. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. [Link][8]
-
Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link][1]
-
National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link][2]
-
ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link][9]
-
National Center for Biotechnology Information. (n.d.). Pent-4-en-2-amine. PubChem. [Link][10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pent-4-en-2-amine | C5H11N | CID 6713451 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Versatility of the Vinyl Group in N-Boc-pent-4-en-2-ylamines: An In-depth Technical Guide
This guide provides a comprehensive exploration of the chemical reactivity inherent in the terminal vinyl group of N-Boc-pent-4-en-2-ylamines. This bifunctional molecule, possessing both a protected amine and a reactive alkene, serves as a valuable building block in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles and functionalized acyclic structures relevant to drug discovery and development. We will delve into the mechanistic underpinnings and practical applications of several key transformations, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Importance of N-Boc-pent-4-en-2-ylamines
The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality of pent-4-en-2-ylamine is of paramount strategic importance. The Boc group is renowned for its stability under a wide range of reaction conditions, including those involving nucleophiles and bases, yet it can be readily removed under acidic conditions.[1] This "orthogonal" protection strategy allows for the selective manipulation of the vinyl group without interference from the nucleophilic and basic nitrogen atom. The homoallylic nature of the amine also opens up unique possibilities for stereocontrolled reactions and intramolecular cyclizations, making this substrate a versatile platform for asymmetric synthesis.
The synthesis of the parent compound, N-Boc-pent-4-en-2-ylamine, can be achieved through several routes. A common approach involves the nucleophilic addition of a vinyl organometallic reagent to an N-Boc protected imine or a related electrophile. For instance, the reaction of vinylmagnesium bromide with an N-Boc-protected imine derived from propanal, followed by quenching, would yield the desired product.
Key Transformations of the Vinyl Group
The terminal vinyl group of N-Boc-pent-4-en-2-ylamine is amenable to a wide array of chemical transformations. This guide will focus on four key reaction classes that highlight its synthetic utility: Olefin Metathesis, Hydroboration-Oxidation, Ozonolysis, and Intramolecular Cyclization.
Olefin Metathesis: Forging New Carbon-Carbon Bonds
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds.[2][3][4] For a molecule like N-Boc-pent-4-en-2-ylamine, cross-metathesis with another olefin can be employed to introduce new functional groups. However, a particularly valuable application is Ring-Closing Metathesis (RCM), which requires the presence of a second double bond within the molecule. By introducing another alkenyl chain, for instance by N-alkylation, a diene precursor can be synthesized, which can then undergo RCM to form a cyclic amine.
A hypothetical RCM of an N-allyl derivative of our target molecule to form a seven-membered ring is depicted below. The driving force for this reaction is often the entropically favorable formation of a cyclic compound and the release of a volatile small molecule like ethylene.[5]
Experimental Protocol: Ring-Closing Metathesis of a Diene Precursor
This protocol is adapted from established procedures for the RCM of N-Boc protected diallylamines.[6]
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-Boc protected diene (1.0 equiv) in anhydrous and degassed dichloromethane (0.1 M solution).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of a second-generation Grubbs' catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) (0.5-5 mol%) in a small volume of dichloromethane.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. To quench the catalyst and facilitate the removal of ruthenium byproducts, add a small amount of a phosphine scavenger (e.g., triphenylphosphine) or an oxidizing agent (e.g., lead tetraacetate).
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired cyclic amine.
Data Summary: Representative RCM Reactions
| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-diallylamine | Grubbs' I (0.5) | CH₂Cl₂ | Reflux | 2.5 | 90-94 | [6] |
| Chiral Allylamine | Grubbs' I (5) | CH₂Cl₂ | RT | 12 | >95 | [7][8] |
Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. A key feature of this reaction is its anti-Markovnikov regioselectivity, meaning the hydroxyl group is installed on the less substituted carbon of the double bond.[9][10][11] The reaction is also a syn-addition, with the hydrogen and the boron adding to the same face of the alkene. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group with retention of stereochemistry.
For N-Boc-pent-4-en-2-ylamine, this reaction provides a reliable method to synthesize the corresponding primary alcohol, N-Boc-5-hydroxypentan-2-amine.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of N-Boc-pent-4-en-2-ylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-THF complex (BH₃•THF, 1.0 M in THF, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a solution of sodium hydroxide (e.g., 3 M aqueous solution, 3.0 equiv) followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 equiv).
-
Work-up: After stirring for 1-2 hours at room temperature, saturate the aqueous layer with potassium carbonate and extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Ozonolysis: Oxidative Cleavage to Carbonyl Compounds
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds.[5][12] The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The work-up conditions determine the final product. A reductive work-up (e.g., with dimethyl sulfide or zinc) yields aldehydes or ketones, while an oxidative work-up (e.g., with hydrogen peroxide) gives carboxylic acids.
Applying ozonolysis with a reductive work-up to N-Boc-pent-4-en-2-ylamine will cleave the vinyl group to yield an aldehyde, specifically N-Boc-4-oxobutan-2-amine.
Experimental Protocol: Ozonolysis with Reductive Work-up
-
Ozonolysis: Dissolve N-Boc-pent-4-en-2-ylamine (1.0 equiv) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) and cool the solution to -78 °C. Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material.
-
Quenching: Purge the solution with nitrogen or argon to remove excess ozone.
-
Reductive Work-up: Add dimethyl sulfide (DMS, 2.0-3.0 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the resulting aldehyde by flash column chromatography.
Intramolecular Cyclization Reactions: Accessing Heterocyclic Scaffolds
The presence of both a nucleophilic nitrogen (albeit protected) and a reactive alkene in the same molecule makes N-Boc-pent-4-en-2-ylamine a prime candidate for intramolecular cyclization reactions. The specific outcome of such reactions is highly dependent on the reaction conditions and the reagents employed.
Iodocyclization:
Electrophilic cyclization, such as iodocyclization, can be initiated by the addition of an electrophile to the double bond, followed by intramolecular attack by the nitrogen atom. While the Boc-protected nitrogen is less nucleophilic than a free amine, it can still participate in these reactions, often with the assistance of a Lewis acid or under specific conditions. Treatment of N-Boc-pent-4-en-2-ylamine with iodine in the presence of a mild base could potentially lead to the formation of a substituted pyrrolidine.
Radical Cyclization:
Palladium-Catalyzed Cyclizations:
Palladium catalysis offers a plethora of opportunities for intramolecular cyclizations. For instance, Wacker-type cyclizations, where the alkene is activated by a palladium(II) catalyst towards nucleophilic attack by the nitrogen, could lead to the formation of five- or six-membered rings.[12] The regioselectivity of such cyclizations (5-exo vs. 6-endo) would be influenced by the specific ligand and reaction conditions.
Conclusion
The vinyl group in N-Boc-pent-4-en-2-ylamines is a versatile functional handle that enables a wide range of synthetic transformations. The strategic placement of the Boc protecting group allows for the selective manipulation of the alkene, providing access to a diverse array of valuable building blocks for medicinal chemistry and materials science. From the controlled formation of alcohols and aldehydes via hydroboration-oxidation and ozonolysis, respectively, to the construction of complex cyclic amines through olefin metathesis and various intramolecular cyclization strategies, the reactivity of this substrate is both predictable and synthetically powerful. This guide has provided a framework for understanding and applying these key reactions, offering both mechanistic insights and practical experimental guidance for researchers in the field of drug development and organic synthesis.
References
- Organic Syntheses, Coll. Vol. 10, p.178 (2004); Vol. 79, p.251 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0251]
- Martín, R.; Alcón, M.; Pericàs, M. A.; Riera, A. Ring-Closing Metathesis of Chiral Allylamines. Enantioselective Synthesis of (2S,3R,4S)-3,4-Dihydroxyproline. J. Org. Chem.2002, 67 (20), 6896–6901. [Link: https://pubs.acs.org/doi/10.1021/jo025832p]
- ResearchGate. Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. [Link: https://www.researchgate.net/figure/Intramolecular-cyclization-of-N-Boc-derivatives-13-Reaction-conditions-i-TMP-5_fig4_272828086]
- PubMed. Ring-closing metathesis of chiral allylamines. Enantioselective synthesis of (2S,3R,4S)-3,4-dihydroxyproline. [Link: https://pubmed.ncbi.nlm.nih.gov/12353980/]
- MDPI. Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. [Link: https://www.mdpi.com/1420-3049/24/1/151]
- Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link: https://www.masterorganicchemistry.
- PubMed Central. Olefin Metathesis for Chemical Biology. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2680581/]
- Wikipedia. Hydroboration–oxidation reaction. [Link: https://en.wikipedia.
- Raines Lab. Olefin metathesis for chemical biology. [Link: https://raines.wisc.edu/wp-content/uploads/sites/1125/2016/11/2008-COCB.pdf]
- Wikipedia. Ozonolysis. [Link: https://en.wikipedia.org/wiki/Ozonolysis]
- Beilstein Journals. Aqueous olefin metathesis: recent developments and applications. [Link: https://www.beilstein-journals.org/bjoc/articles/15/34]
- Chemistry LibreTexts. Hydroboration-Oxidation of Alkenes. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/09%3A_Alkynes/9.
- Organic Chemistry Portal. Olefin Metathesis, Grubbs Reaction. [Link: https://www.organic-chemistry.org/namedreactions/grubbs-reaction.shtm]
- ChemTalk. Ozonolysis. [Link: https://chemistrytalk.org/ozonolysis/]
- PubMed Central. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4506692/]
- Chemistry Steps. Ozonolysis. [Link: https://www.chemistrysteps.com/ozonolysis-of-alkenes-and-alkynes/]
- Khan Academy. Hydroboration-oxidation: Mechanism. [Link: https://www.khanacademy.
- YouTube. 9.8b Hydroboration Oxidation. [Link: https://www.youtube.
- PubMed. Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation. [Link: https://pubmed.ncbi.nlm.nih.gov/40663505/]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.shtm]
- PubMed. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. [Link: https://pubmed.ncbi.nlm.nih.gov/22050419/]
- Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link: https://www.masterorganicchemistry.com/2013/04/23/alkene-reactions-ozonolysis/]
- ResearchGate. Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. [Link: https://www.researchgate.
- ResearchGate. Synthesis of Substituted N-Alkylamines in Aqueous Media. [Link: https://www.researchgate.net/publication/288701970_Synthesis_of_Substituted_N-Alkylamines_in_Aqueous_Media]
- ResearchGate. Synthesis of N-tosyl-Boc protected homoallylamine, 4. [Link: https://www.researchgate.net/figure/Scheme-2-Synthesis-of-N-tosyl-Boc-protected-homoallylamine-4-Reagents-and-conditions-i_fig2_351474932]
Sources
- 1. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. N-silyl-tethered radical cyclizations: a new synthesis of gamma-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic Asymmetric Iodocyclization of N-Tosyl Alkenamides using Aminoiminophenoxy Copper Carboxylate: A Concise Synthesis of Chiral 8-Oxa-6-Azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
A Technical Guide to the Stereochemistry of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines and their derivatives are foundational components in modern medicinal chemistry and asymmetric synthesis. Their stereochemical configuration is paramount, often dictating biological activity and pharmacological profiles. This guide provides an in-depth technical analysis of a specific chiral building block, (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. We will elucidate the unambiguous assignment of its (S)-configuration via the Cahn-Ingold-Prelog (CIP) priority rules, detail a robust synthetic protocol for its stereocontrolled preparation, and describe rigorous analytical methodologies for the empirical validation of its stereochemical integrity. This document serves as a practical resource, blending theoretical principles with field-proven experimental protocols to empower researchers in the synthesis and application of this and structurally related chiral molecules.
Introduction: The Significance of Chiral Carbamates
In the landscape of pharmaceutical development, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral amines are ubiquitous pharmacophores found in approximately 40% of pharmaceuticals.[1] Carbamates, particularly the tert-butyloxycarbonyl (Boc) protected variants, serve as exceptionally versatile intermediates.[2][3] The Boc group offers robust protection of the nitrogen nucleophile under a wide range of conditions while allowing for facile deprotection under mild acidic treatment.[2][3]
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a valuable chiral building block that combines several key structural features: a defined stereocenter, a protected secondary amine, and a terminal alkene. This unique combination makes it a strategic precursor for the synthesis of complex molecular architectures, enabling further elaboration through diastereoselective additions, cross-coupling reactions, or intramolecular cyclizations. Understanding its stereochemistry is the first and most critical step in its successful application.
Theoretical Framework: Stereochemical Assignment via Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of a stereocenter is unambiguously defined using the Cahn-Ingold-Prelog (CIP) sequence rules, which prioritize substituents based on atomic number.[4][5][6]
Prioritization of Substituents
For (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, the chiral center is the carbon atom at the 2-position (C2) of the pentenyl chain. The four groups attached to this stereocenter are:
-
-N(CH₃)(Boc): The nitrogen atom (Z=7) directly attached to the stereocenter.
-
-CH₂CH=CH₂ (Allyl group): A carbon atom (Z=6).
-
-CH₃ (Methyl group): A carbon atom (Z=6).
-
-H: A hydrogen atom (Z=1).
Applying the CIP rules:
-
Priority 1: The nitrogen atom of the carbamate group has the highest atomic number (Z=7) and is therefore assigned the highest priority.[6]
-
Priority 2 vs. 3: Both the allyl and methyl groups are attached via carbon. To break the tie, we examine the atoms attached to these carbons. The allyl carbon is bonded to another carbon and two hydrogens (C, H, H), while the methyl carbon is bonded to three hydrogens (H, H, H). The carbon atom in the allyl group's list takes precedence over hydrogen, assigning the allyl group Priority 2 and the methyl group Priority 3 .[4][7]
-
Priority 4: The hydrogen atom has the lowest atomic number (Z=1) and is assigned the lowest priority.
Assignment of Configuration
To assign the configuration, the molecule is oriented so that the lowest-priority group (Priority 4, the -H atom) points away from the viewer. The path from Priority 1 → Priority 2 → Priority 3 is then traced.[5][8]
-
If the path is counter-clockwise , the configuration is designated (S) , from the Latin sinister for left.[4]
-
If the path is clockwise , the configuration is designated (R) , from the Latin rectus for right.[4]
For the title compound, this counter-clockwise progression confirms the (S)-configuration .
Figure 1: Cahn-Ingold-Prelog priority assignment for the stereocenter.
Stereocontrolled Synthesis: A Validated Protocol
The synthesis of enantiomerically pure (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is most reliably achieved starting from a chiral precursor. A highly effective and common strategy is the reductive amination of a prochiral ketone, which establishes the chiral amine, followed by N-protection.[1][9][10] An alternative, often more direct route, involves the N-alkylation and subsequent Boc-protection of a commercially available chiral amine.
This guide details a one-pot tandem reductive amination and N-Boc protection procedure, a step-economic approach that minimizes intermediate purification steps and prevents common side reactions like over-alkylation.[11]
Figure 2: Workflow for the one-pot synthesis of the target carbamate.
Experimental Protocol: Tandem Reductive Amination/N-Boc Protection
This protocol is adapted from established procedures for the selective synthesis of N-Boc protected secondary amines.[11]
Materials:
-
Pent-4-en-2-one
-
Methylamine hydrochloride
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of methylamine hydrochloride (1.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (10 mL) at room temperature, add triethylamine (2.5 mmol, 2.5 equiv).
-
Add pent-4-en-2-one (1.0 mmol, 1.0 equiv) to the mixture. Stir the resulting solution vigorously for 1 hour to facilitate the formation of the intermediate imine.
-
To this solution, add di-tert-butyl dicarbonate (1.2 mmol, 1.2 equiv) followed by the portion-wise addition of sodium triacetoxyborohydride (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture for an additional 4-6 hours at room temperature. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution (15 mL).
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Empirical Validation of Stereochemical Integrity
Theoretical assignment and stereocontrolled synthesis must be followed by rigorous analytical validation to confirm the absolute configuration and determine the enantiomeric purity (or enantiomeric excess, ee).
Figure 3: Logical workflow for the stereochemical validation process.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric excess. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, resulting in different retention times.[12][13] Polysaccharide-based carbamate columns are particularly effective for this class of compounds.[12]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of the purified carbamate in the HPLC mobile phase.[14]
-
Chromatographic Conditions: Inject the sample onto the chiral column under isocratic conditions. A systematic screening of different columns and mobile phases may be necessary to achieve baseline separation.[14][15]
-
Data Analysis: Integrate the peak areas for the (S)- and (R)-enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100
-
| Parameter | Condition | Rationale |
| Column | Chiralpak® IA or IC (Amylose tris(3,5-dimethylphenylcarbamate)) | Proven efficacy for a broad range of chiral compounds, including carbamates.[12] |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Standard normal phase conditions for polysaccharide CSPs offer excellent selectivity.[15] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |
| Detection | UV at 210 nm | Carbamate carbonyl group provides sufficient UV absorbance for detection. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Table 1: Representative Chiral HPLC Method Parameters. |
Confirmatory Method: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA) can.[16][17][18] A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte enantiomers. These complexes have distinct chemical environments, leading to the splitting of specific proton signals in the ¹H NMR spectrum.[16][19]
Protocol: ¹H NMR Analysis with a CSA
-
Acquire a standard ¹H NMR spectrum of the purified analyte in a suitable solvent (e.g., CDCl₃).
-
To the same NMR tube, add a molar equivalent of a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: For an enantiomerically pure sample, key signals (e.g., the N-CH₃ protons or the C2-H proton) will remain as single peaks, though they may shift. If a racemic mixture were present, these signals would resolve into two distinct sets of peaks, one for each diastereomeric complex.[17][20] The absence of a second set of signals confirms high enantiomeric purity.
Conclusion
The stereochemical integrity of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a critical parameter for its use as a chiral synthon. Its (S)-configuration is definitively assigned by the Cahn-Ingold-Prelog rules. A robust and efficient synthesis can be achieved through a stereocontrolled, one-pot reductive amination and Boc-protection strategy. Finally, the enantiomeric purity must be empirically validated, with chiral HPLC providing quantitative measurement of enantiomeric excess and NMR spectroscopy with chiral solvating agents offering powerful qualitative confirmation. Adherence to this integrated framework of theoretical understanding, controlled synthesis, and rigorous validation ensures the reliable application of this valuable building block in pharmaceutical and chemical research.
References
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2018). Novel Reductive Aminases for the Preparation of Chiral Amines. University of Edinburgh Research Explorer. [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (2023). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Xie, J. H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2286-2294. [Link]
-
ResearchGate. (2025). NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Duduti, V., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 13(14), 3668–3671. [Link]
-
D'Urso, A., & Mammana, A. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Symmetry, 13(9), 1667. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13038-13049. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-191. [Link]
-
Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. Chemistry LibreTexts. [Link]
-
OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]
-
Ashenhurst, J. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]
- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Confident Chemistry. (2022). How to assign R and S configuration using the Cahn Ingold Prelog priority rules. YouTube. [Link]
-
Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Molbase. [Link]
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jocpr.com [jocpr.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Utility of Chiral Pentenyl Carbamates: A Technical Guide for Advanced Chemical Synthesis
Abstract
Chiral pentenyl carbamates have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique structural motif, combining a stereodefined homoallylic amine derivative with a readily functionalizable carbamate group, provides a gateway to a diverse array of valuable, enantioenriched molecules. This technical guide offers an in-depth exploration of the synthesis and application of chiral pentenyl carbamates, with a particular focus on their utility in the construction of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[1] This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these valuable synthons in their synthetic strategies.
Introduction: The Strategic Importance of Chiral Pentenyl Carbamates
The quest for efficient and stereoselective methods to construct complex molecular architectures is a central theme in organic chemistry. Chiral amines and their derivatives are particularly important targets due to their prevalence in biologically active compounds.[2] Chiral pentenyl carbamates, as stable and readily accessible precursors to chiral homoallylic amines, offer a unique platform for asymmetric synthesis. The pentenyl moiety serves as a handle for a variety of transformations, most notably transition metal-catalyzed cyclizations, while the carbamate group acts as a versatile protecting group and a precursor for the nitrogen atom in the target heterocycle. The inherent chirality within the pentenyl backbone can exert significant stereochemical control in subsequent bond-forming reactions, making them valuable substrates for diastereoselective transformations.
This guide will elucidate the synthesis of these key intermediates and delve into their most significant applications, providing both the theoretical underpinnings and practical, field-proven protocols.
Synthesis of Enantiopure Pentenyl Carbamates
The preparation of enantiomerically enriched pentenyl carbamates is predicated on the asymmetric synthesis of the corresponding homoallylic amines. Several robust methods have been developed for this purpose.
Asymmetric Allylation of Imines
A prominent strategy for the synthesis of chiral homoallylic amines involves the asymmetric allylation of imines. This can be achieved through the use of chiral catalysts or chiral auxiliaries. Organocatalytic methods, for instance, have demonstrated success in the enantioselective Hosomi–Sakurai reaction of imines with allyltrimethylsilane, catalyzed by chiral disulfonimides to produce protected homoallylic amines.[3]
From Chiral Alcohols
Alternatively, the "chiral pool" provides a reliable source of enantiopure starting materials.[4][5] Chiral homoallylic alcohols can be synthesized via asymmetric allylation of aldehydes and then converted to the corresponding amines with retention of stereochemistry through a Mitsunobu reaction with a nitrogen nucleophile, followed by protection as a carbamate.
General Protocol for Carbamate Formation
Once the enantiopure homoallylic amine is obtained, its conversion to the corresponding pentenyl carbamate is typically straightforward.
Experimental Protocol: General Procedure for the Synthesis of a Boc-Protected Pentenyl Carbamate
-
To a solution of the chiral homoallylic amine (1.0 equiv) in dichloromethane (CH₂Cl₂) (0.2 M) at 0 °C, add triethylamine (1.5 equiv).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected chiral pentenyl carbamate.
Key Applications in Asymmetric Synthesis
The synthetic utility of chiral pentenyl carbamates is most profoundly demonstrated in their application towards the stereoselective synthesis of nitrogen-containing heterocycles.
Palladium-Catalyzed Intramolecular Amination: A Gateway to Chiral Pyrrolidines and Piperidines
Palladium-catalyzed intramolecular amination of unsaturated carbamates represents a powerful and widely employed method for the construction of cyclic amines.[6][7] In the context of chiral pentenyl carbamates, the pre-existing stereocenter can effectively direct the stereochemical outcome of the cyclization, leading to the formation of highly enantioenriched pyrrolidines and piperidines.
The general mechanism for this transformation involves the oxidative addition of a Pd(0) catalyst to a C-X bond (where X is a leaving group) or C-H bond, followed by migratory insertion of the olefin into the Pd-N bond and subsequent reductive elimination to furnish the heterocyclic product and regenerate the Pd(0) catalyst.
Caption: Substrate-controlled dihydroxylation of a chiral pentenyl carbamate.
Future Perspectives and Conclusion
Chiral pentenyl carbamates are demonstrably valuable intermediates in asymmetric synthesis, providing a reliable and versatile platform for the construction of enantioenriched nitrogen-containing molecules. The ability to exert stereocontrol through both substrate- and catalyst-based approaches opens up a vast chemical space for the synthesis of novel and complex targets. Future research in this area will likely focus on the development of new catalytic systems that operate under milder conditions with higher efficiency and selectivity. Furthermore, the application of these chiral building blocks in the total synthesis of complex natural products and pharmaceuticals will undoubtedly continue to showcase their strategic importance. [4][8] In conclusion, the strategic application of chiral pentenyl carbamates offers a powerful toolkit for the modern synthetic chemist. A thorough understanding of their synthesis and reactivity, as outlined in this guide, will empower researchers to design and execute more efficient and elegant synthetic routes to molecules of high value and complexity.
References
- List, B., & Pojarliev, P. (2000). Asymmetric organocatalytic synthesis of chiral homoallylic amines.
- Bloch, R. (2007). The Pauson–Khand reaction: the catalytic age. Chemical Reviews, 98(4), 1407-1438.
-
Yang, B. H., & Buchwald, S. L. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Organic Letters, 1(1), 35-37. [Link]
-
Yang, B. H., & Buchwald, S. L. (1999). The development of efficient protocols for the palladium-catalyzed cyclization reactions of secondary amides and carbamates. PubMed. [Link]
- Phukan, P. (2004). A three-component condensation of aldehydes, benzyl carbamate and allyltrimethylsilane, which affords corresponding protected homoallylic amines in excellent yields, is catalyzed by iodine. The Journal of Organic Chemistry, 69(11), 4005-4006.
- Ho, T. L. (2013). Stereoselectivity in organic synthesis. John Wiley & Sons.
- Mander, L. N. (2010). Strategic applications of the chiral pool in natural product synthesis.
- Hanessian, S. (1983). Total synthesis of natural products: the'chiron'approach. Elsevier.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Suginome, M., & Yamamoto, Y. (2007). Stereoselective synthesis of benzylic carbamates by nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters. Journal of the American Chemical Society, 129(47), 14552-14553.
-
Buchwald, S. L., & Yang, B. H. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Figshare. [Link]
-
Yang, B. H., & Buchwald, S. L. (1999). The development of efficient protocols for the palladium-catalyzed cyclization reactions of secondary amides and carbamates. Semantic Scholar. [Link]
- Hoppe, D., & Hense, T. (1997). Enantioselective synthesis of homoallylic alcohols and related compounds by addition of γ-substituted allylmetal compounds to aldehydes. Angewandte Chemie International Edition in English, 36(21), 2282-2316.
- Denmark, S. E., & Almstead, N. G. (1993). The role of the chiral auxiliary in the stereoselective addition of allylsilanes and allylstannanes to aldehydes. The Journal of Organic Chemistry, 58(20), 5579-5581.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Aggarwal, V. K., & O'Brien, P. (2002). Asymmetric synthesis of homoallylic amines.
- Yus, M., González-Gómez, J. C., & Foubelo, F. (2011). Diastereoselective allylation of carbonyl compounds and imines: application to the synthesis of natural products. Chemical Reviews, 111(12), 7774-7854.
- Bi, H., & Zhao, G. (2012). Copper-catalyzed asymmetric dearomative cyclization of indoles with ynamides.
- Sugiura, M., & Nakai, T. (1997). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Accounts of Chemical Research, 30(1), 1-8.
- Liu, Y., & Song, B. A. (2014). Diastereo-and enantioselective synthesis of functionalized cyclopentenes containing quaternary chiral center via thiosquaramide-catalyzed cascade Michael/Henry reaction. Organic Letters, 16(24), 6232-6235.
-
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2001). Natural-product-like chiral derivatives by solid-phase synthesis. Current Opinion in Chemical Biology, 5(3), 292-301. [Link]
-
Ye, Z. S., & Shi, Y. (2020). Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C-N bonds. Nature Communications, 11(1), 4805. [Link]
- Lu, X., & Zhang, J. (2005). Conversion of allenylic carbamate 1 to phosphonium diene 2 and 3-pyrroline 3.
Sources
- 1. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]
- 2. Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C-N bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates [organic-chemistry.org]
- 7. The development of efficient protocols for the palladium-catalyzed cyclization reactions of secondary amides and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Guide to the Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
Abstract
This application note provides a detailed, two-step protocol for the stereoselective synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, a valuable chiral building block in modern organic and medicinal chemistry. Chiral amines and their protected derivatives are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The protocol herein is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices. Starting from the commercially available chiral amine, (S)-pent-4-en-2-amine, the synthesis proceeds through a high-yielding reductive amination to install the N-methyl group, followed by a robust N-Boc protection. This guide ensures scientific integrity through detailed, self-validating protocols and authoritative citations.
Synthetic Strategy Overview
The synthesis is designed for efficiency and stereochemical fidelity, leveraging a linear two-step sequence. The chirality is established from the outset by using an enantiomerically pure starting material, thus avoiding complex asymmetric induction steps or chiral resolutions.
The overall transformation is as follows:
-
N-Methylation: Selective monomethylation of the primary amine, (S)-pent-4-en-2-amine, is achieved via direct reductive amination using formaldehyde as the carbon source and sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.
-
N-Boc Protection: The resulting secondary amine, (S)-N-methylpent-4-en-2-amine, is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its stability under various conditions and ease of removal under mild acidic conditions.[2][3]
Synthetic Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Part A: Synthesis of (S)-N-methylpent-4-en-2-amine via Reductive Amination
This procedure details the selective N-monomethylation of a primary amine. Direct reductive amination is among the most widely used methods for synthesizing secondary amines due to its efficiency and operational simplicity.[4]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (S)-pent-4-en-2-amine | 85.15 | 5.00 g | 58.7 | 1.0 |
| Formaldehyde (37% in H₂O) | 30.03 | 5.2 mL | 69.3 | 1.18 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 18.7 g | 88.1 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 250 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (S)-pent-4-en-2-amine (5.00 g, 58.7 mmol) and anhydrous dichloromethane (250 mL). Stir the solution at room temperature under a nitrogen atmosphere until the amine is fully dissolved.
-
Imine Formation: Add aqueous formaldehyde (37 wt. %, 5.2 mL, 69.3 mmol) to the solution. Stir the mixture vigorously for 1 hour at room temperature. The initial formation of the corresponding imine (or iminium ion) is a critical precursor to reduction.
-
Reduction: Cool the flask to 0 °C using an ice-water bath. In a single portion, carefully add sodium triacetoxyborohydride (18.7 g, 88.1 mmol). Caution: Addition may cause slight effervescence. Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).
-
Reaction Quench: Once the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Continue stirring for 20 minutes until gas evolution ceases.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine all organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, (S)-N-methylpent-4-en-2-amine, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.
Scientific Justification
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for direct reductive amination.[4] It is milder and more selective for imines and iminium ions over carbonyls compared to reagents like sodium borohydride, preventing the undesired reduction of the formaldehyde starting material. Its tolerance for mildly acidic conditions also facilitates the reaction.
-
Reaction Sequence: The reaction proceeds via the initial formation of an iminium ion from the condensation of the primary amine and formaldehyde. STAB then delivers a hydride to this electrophilic intermediate to furnish the secondary amine. Performing the reaction in a single pot is highly efficient.[4]
Part B: Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate (N-Boc Protection)
This protocol employs standard and highly reliable conditions for the protection of a secondary amine using Boc-anhydride.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (S)-N-methylpent-4-en-2-amine (crude from Part A) | 99.17 | ~5.8 g | ~58.7 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 14.1 g | 64.6 | 1.1 |
| 1,4-Dioxane | - | 120 mL | - | - |
| Water (deionized) | - | 120 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 7.4 g | 88.1 | 1.5 |
| Ethyl Acetate | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |
Step-by-Step Protocol
-
Reaction Setup: Dissolve the crude (S)-N-methylpent-4-en-2-amine (~5.8 g, ~58.7 mmol) in a 2:1 mixture of 1,4-dioxane and water (120 mL total) in a 500 mL round-bottom flask with a magnetic stir bar.
-
Base Addition: Add sodium bicarbonate (7.4 g, 88.1 mmol) to the solution. Stir until the base is mostly dissolved.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (14.1 g, 64.6 mmol) to the stirring mixture. The reaction is typically mildly exothermic.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes), checking for the disappearance of the starting amine.
-
Work-up and Extraction: Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the bulk of the 1,4-dioxane. Add ethyl acetate (100 mL) and water (50 mL) to the residue and transfer to a separatory funnel. Separate the layers.
-
Washing: Extract the aqueous layer with an additional portion of ethyl acetate (50 mL). Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to afford the pure (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
Scientific Justification
-
Reagent Choice: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the Boc protecting group.[2][5] It is an easily handled solid with good reactivity towards amines.
-
Role of Base: The reaction is performed in the presence of a base like sodium bicarbonate to neutralize the acidic byproducts of the reaction and to ensure the amine remains deprotonated and thus nucleophilic.[6] A biphasic solvent system like dioxane/water or THF/water is often used to ensure all reactants are sufficiently soluble.[6]
-
Work-up: The work-up is designed to remove unreacted Boc₂O, the base, and other water-soluble byproducts, leaving the desired carbamate product in the organic phase.
Characterization
The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity. Recommended methods include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Chiral HPLC or Polarimetry: To confirm the enantiomeric purity of the final product has been retained from the starting material.
Conclusion
This application note details an efficient and reliable two-step synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. The protocol employs well-established, high-yielding reactions—reductive amination and N-Boc protection—that are scalable and utilize common laboratory reagents. By providing clear, step-by-step instructions coupled with scientific justifications for the chosen methodologies, this guide serves as an authoritative resource for researchers engaged in synthetic and medicinal chemistry.
References
- Thieme Connect. (n.d.). A Convenient, Highly Stereoselective, Metal-Free Synthesis of Chiral Amines.
- DiVA Portal. (n.d.). Stereoselective Transformations of Chiral Amines.
- Grantome. (n.d.). New Stereoselective Reactions for Chiral Amine Synthesis.
- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- National Center for Biotechnology Information. (n.d.). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PubMed Central.
- EvitaChem. (n.d.). (S)-tert-Butyl (4-methylpentan-2-yl)carbamate.
- National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- BLDpharm. (n.d.). (S)-Pent-4-en-2-amine.
- Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine Protection / Deprotection [fishersci.dk]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: Asymmetric Synthesis of Chiral Amines Utilizing Carbamate Protection
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of Chiral Amines and the Logic of Carbamate Protection
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Approximately 40-45% of small molecule drugs contain a chiral amine fragment, underscoring the critical importance of synthetic methods that can deliver these compounds with high enantiomeric purity.[1] The asymmetric synthesis of α-chiral primary amines, in particular, provides versatile building blocks for constructing more complex molecular architectures.[2]
While numerous strategies exist for the enantioselective synthesis of chiral amines, including transition metal-catalyzed asymmetric hydrogenation and organocatalytic methods, the use of protecting groups is often indispensable.[1][4][5][6] Carbamates are the most widely employed protecting groups for amines in organic synthesis.[7] They effectively decrease the nucleophilicity of the amine nitrogen, rendering it inert to a wide range of reaction conditions.[7][8] This allows for selective transformations at other parts of the molecule. The utility of carbamates lies in their ease of installation, stability, and, crucially, their predictable and often mild removal.[7]
This guide provides an in-depth exploration of the application of common carbamate protecting groups—Boc, Cbz, and Fmoc—in the asymmetric synthesis of chiral amines. We will delve into the mechanistic underpinnings of their use, provide detailed, field-proven protocols, and discuss the strategic considerations that guide the choice of a particular carbamate for a given synthetic challenge.
The Principle of Orthogonality in Carbamate Strategy
A cornerstone of modern synthetic chemistry, particularly in complex endeavors like peptide synthesis, is the concept of orthogonal protection.[8] This strategy involves using multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions. The three primary carbamate protecting groups—Boc, Cbz, and Fmoc—form a powerful orthogonal set.[7][9]
-
Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions.[7][9][10]
-
Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenation.[7][11]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Labile to basic conditions, typically secondary amines like piperidine.[7][12][13]
This orthogonality allows for the selective deprotection and subsequent functionalization of different amino groups within the same molecule, a critical capability in the synthesis of polyamines and peptides.
Caption: Orthogonal deprotection strategies for common carbamate protecting groups.
The Boc Group: Acid-Labile Protection in Asymmetric Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, particularly in peptide synthesis and the synthesis of complex natural products.[10] Its popularity stems from its stability to a wide range of nucleophilic and basic conditions, and its clean removal under mild acidic conditions.[9][10]
Mechanism of Boc Protection and Deprotection
Protection: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[10] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[9][14] While the reaction can proceed without a base, the use of a mild base like triethylamine or sodium bicarbonate is common to neutralize the liberated acid.[9]
Deprotection: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[7][11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically undergoes elimination to form isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[11]
Caption: Simplified workflow for Boc protection and deprotection of amines.
Protocol: Asymmetric Synthesis of a Boc-Protected Amino Alcohol via Kinetic Resolution
This protocol describes the asymmetric aminolytic kinetic resolution of a racemic terminal epoxide using a carbamate as the nucleophile, catalyzed by a chiral (salen)Co(III) complex. This method provides access to enantiopure N-Boc-protected 1,2-amino alcohols.[15]
Materials:
-
Racemic terminal epoxide
-
tert-Butyl carbamate (Boc-NH₂)
-
Chiral (salen)Co(III) complex (catalyst, 2-5 mol%)
-
Solvent (e.g., toluene, minimal amount)
Procedure:
-
To a reaction vial, add the racemic terminal epoxide and tert-butyl carbamate.
-
Add the chiral (salen)Co(III) catalyst.
-
Add a minimal amount of solvent to ensure mixing.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, the reaction mixture can be directly purified by column chromatography to isolate the N-Boc-protected 1,2-amino alcohol.
Expected Outcome: This method can achieve high enantioselectivity, often with ee ≥ 99%, and good yields.[15] The selectivity factor can exceed 3000 for certain substrates.[15]
| Substrate (Epoxide) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Styrene Oxide | 2 | 24 | 45 | >99 |
| 1,2-Epoxyhexane | 5 | 48 | 42 | >99 |
| Propylene Oxide | 5 | 72 | 40 | >99 |
| Data adapted from a representative study.[15] |
The Cbz Group: Hydrogenolysis-Labile Protection
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a pioneering development in peptide synthesis.[7][16] It is stable to a wide range of conditions but is readily removed by catalytic hydrogenation.[7][11]
Mechanism of Cbz Protection and Deprotection
Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or an organic base, to neutralize the generated HCl.[16][17]
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.[11][18] The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which then decarboxylates to yield the free amine.[17]
Protocol: Synthesis of a Mono-N-Cbz Piperazic Acid Derivative
This protocol outlines a reliable method for the synthesis of a chiral N1-Cbz protected piperazic acid, a valuable building block in natural product synthesis.[19]
Materials:
-
(R)- or (S)-piperazic acid trifluoroacetic acid salt
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and water (solvent system)
Procedure:
-
Dissolve the piperazic acid trifluoroacetic acid salt in a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium bicarbonate in water to adjust the pH to approximately 8-9.
-
Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture with a suitable acid (e.g., 1 M HCl) to pH 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The Fmoc Group: Base-Labile Protection in Modern Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[12][20] Its key advantage is its cleavage under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups typically used in Fmoc-based SPPS.[20]
Mechanism of Fmoc Protection and Deprotection
Protection: The Fmoc group is introduced by reacting an amine with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[12][20] Fmoc-OSu is often preferred as it minimizes the formation of dipeptide byproducts.[20]
Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination (E1cB) mechanism.[20] A secondary amine base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton at the C9 position of the fluorenyl ring.[12][20] This initiates an elimination cascade that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF). The piperidine then traps the reactive DBF to form a stable adduct.[20]
Caption: Iterative cycle of Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol details a single cycle of amino acid addition in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid resin
-
20% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, DIPEA)
-
DCM (dichloromethane)
Procedure:
-
Swelling the Resin: Swell the Fmoc-protected amino acid resin in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid with the chosen coupling reagents in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents.
-
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a base can be performed.
This cycle is repeated for each amino acid in the desired peptide sequence.
Concluding Remarks
The strategic use of carbamate protecting groups is fundamental to the successful asymmetric synthesis of chiral amines. The orthogonality of the Boc, Cbz, and Fmoc groups provides chemists with a versatile toolkit for navigating complex synthetic pathways. A thorough understanding of the mechanisms of protection and deprotection, coupled with robust and optimized protocols, is essential for researchers, scientists, and drug development professionals aiming to construct enantiomerically pure amine-containing molecules with high efficiency and fidelity. The continued development of novel catalytic methods that incorporate these protecting group strategies will undoubtedly lead to even more powerful and elegant solutions for the synthesis of chiral amines.[1][4][21][22]
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]
-
Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Organic Chemistry Portal. [Link]
-
Asymmetric Mannich reactions with in situ generation of carbamate-protected imines by an organic catalyst. Brandeis University. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Asymmetric Catalytic Synthesis of Enantiopure N-Protected 1,2-Amino Alcohols. Organic Letters. [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Enantioselective Synthesis of Unnatural Carbamate-Protected α-Alkyl Amino Esters via N–H Bond Insertion Reactions. ACS Catalysis. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
6-Methyl δ-lactol derived chiral glycine equivalents for the asymmetric synthesis of protected α-amino amides. Research Explorer The University of Manchester. [Link]
-
Examples of catalytic asymmetric amine synthesis using organic catalysts. Research Explorer The University of Manchester. [Link]
-
Examples of catalytic asymmetric amine synthesis using organic catalysts. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation [diposit.ub.edu]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 6. Examples of catalytic asymmetric amine synthesis using organic catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 18. Cbz-Protected Amino Groups [organic-chemistry.org]
- 19. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. semanticscholar.org [semanticscholar.org]
N-methylation protocol for Boc-protected secondary amines
Application Note & Protocol
N-Methylation of Boc-Protected Secondary Amines: A Comprehensive Guide to Synthesis and Mechanism
Abstract
The introduction of a methyl group to a nitrogen atom is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where N-methylated amines are prevalent structural motifs. This application note provides a detailed, field-proven protocol for the N-methylation of secondary amines protected with the tert-butyloxycarbonyl (Boc) group. We delve into the underlying chemical principles, explain the causality behind reagent selection and procedural steps, and offer a robust, self-validating experimental guide designed for researchers and scientists. This document combines theoretical insights with practical, step-by-step instructions to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of N-Methylation
N-methylated amines are critical components in a vast array of biologically active compounds. The addition of a methyl group can profoundly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and cell permeability. However, direct methylation of primary or secondary amines with reagents like methyl iodide can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts[1].
To achieve selective mono-methylation, a common strategy involves the use of a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It effectively masks the amine's nucleophilicity, is stable under a wide range of basic and nucleophilic conditions, and can be removed under mild acidic conditions, ensuring orthogonality with other protecting groups like Fmoc or Cbz[2][3]. This guide focuses on the N-methylation of a Boc-protected secondary amine, a key intermediate step in the synthesis of complex N-methylated compounds.
Core Principles and Reaction Mechanism
The N-methylation of a Boc-protected secondary amine is a two-step process occurring in a single pot:
-
Deprotonation: The N-H proton of the carbamate is acidic enough to be removed by a strong, non-nucleophilic base.
-
Nucleophilic Substitution: The resulting nitrogen anion acts as a potent nucleophile, attacking a methylating agent in a classic SN2 reaction.
Causality of Reagent Selection:
-
Base (Sodium Hydride, NaH): A strong base is required to deprotonate the N-H of the Boc-carbamate. Sodium hydride (NaH) is an excellent choice because it is a powerful, non-nucleophilic base[4][5]. Its insolubility in organic solvents means the reaction occurs on the surface of the NaH solid. The only byproduct of the deprotonation is hydrogen gas (H₂), which harmlessly evolves from the reaction mixture, driving the equilibrium forward[6].
-
Methylating Agent (Iodomethane, MeI): Iodomethane (methyl iodide) is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion and the unhindered nature of the methyl group, which favors the SN2 pathway.
-
Solvent (Tetrahydrofuran, THF): An aprotic solvent like THF is crucial. It is inert to the strong base, dissolves the Boc-protected amine and methyl iodide, and has a suitable boiling point for conducting the reaction at various temperatures[6].
The overall reaction mechanism is illustrated below.
Figure 1: Mechanism of NaH/MeI mediated N-methylation.
Detailed Experimental Protocol
This protocol is a robust method for the N-methylation of a generic Boc-protected secondary amine. Researchers should optimize stoichiometry and reaction times for their specific substrate.
Reagents and Equipment
| Reagent/Equipment | Purpose | Notes |
| Boc-Protected Secondary Amine | Starting Material | Ensure it is dry. |
| Sodium Hydride (NaH) | Base | 60% dispersion in mineral oil is safer and easier to handle[4]. |
| Iodomethane (MeI) | Methylating Agent | Should be fresh and stored over copper to remove iodine. |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Essential to prevent quenching of NaH. |
| Saturated NH₄Cl (aq.) | Quenching Agent | Safely neutralizes excess NaH. |
| Ethyl Acetate (EtOAc) | Extraction Solvent | |
| Brine (Saturated NaCl aq.) | Washing Agent | Removes water from the organic phase. |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | |
| Round-bottom flask, stir bar | Reaction Vessel | Must be oven- or flame-dried. |
| Septa, Argon/Nitrogen line | Inert Atmosphere | Prevents reaction with air/moisture. |
| Syringes, Needles | Reagent Transfer | |
| Ice Bath | Temperature Control |
Stoichiometry and Quantitative Data
The stoichiometry must be carefully controlled to ensure complete reaction while minimizing side products. A slight excess of the base and methylating agent is typically used.
| Reagent | Equivalents | Typical Molarity (mmol) | Rationale |
| Boc-Protected Amine | 1.0 | 10.0 | Limiting Reagent |
| Sodium Hydride (60%) | 1.2 - 1.5 | 12.0 - 15.0 | Ensures complete deprotonation. |
| Iodomethane | 1.2 - 1.5 | 12.0 - 15.0 | Drives the methylation to completion. |
| Anhydrous THF | - | 0.2 - 0.5 M solution | Sufficient to ensure solubility and stirring. |
Note: When weighing 60% NaH in mineral oil, remember to account for the oil's mass. For 12.0 mmol of NaH, you need (12.0 mmol * 24.00 g/mol ) / 0.60 = 480 mg of the dispersion.[6]
Step-by-Step Procedure
The entire workflow, from setup to product isolation, is outlined below.
Figure 2: Step-by-step experimental workflow.
-
Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the Boc-protected secondary amine (1.0 eq). Seal the flask with a septum and flush with an inert gas (Argon or Nitrogen). Add anhydrous THF via syringe to dissolve the starting material. Cool the flask in an ice bath for 15-20 minutes.
-
Deprotonation: Carefully add the sodium hydride (1.2-1.5 eq) to the cooled solution in small portions. Caution: Vigorous bubbling (H₂ evolution) will occur[6]. Ensure adequate ventilation and do not seal the system tightly. Stir the resulting slurry at 0°C for 30-60 minutes after the addition is complete.
-
Methylation: Add iodomethane (1.2-1.5 eq) dropwise to the reaction mixture via syringe. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
-
Quenching: Cool the reaction flask back down to 0°C in an ice bath. Caution: Quench the reaction extremely carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) dropwise until bubbling ceases. This will neutralize any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine to remove residual salts.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-N-methyl amine.
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas[4][5]. It is also corrosive. Always handle NaH under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure a Class D fire extinguisher is available.
-
Iodomethane (MeI): MeI is toxic, a suspected carcinogen, and a potent alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate PPE. Avoid inhalation and skin contact.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient base or methylating agent. 2. "Stale" NaH (deactivated by moisture). 3. Non-anhydrous solvent/glassware. | 1. Increase equivalents of NaH and MeI to 1.5. 2. Use a fresh bottle of NaH. 3. Ensure all glassware is oven-dried and solvent is anhydrous. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during chromatography. 3. Reaction not run to completion. | 1. Perform more extractions (e.g., 5x). 2. Use appropriate silica-to-crude ratio and carefully select eluent. 3. Monitor reaction by TLC before work-up. |
| Boc-group Cleavage | Accidental exposure to acidic conditions during work-up. | Ensure work-up conditions remain neutral or slightly basic. Use a mild quenching agent like saturated NH₄Cl. |
Conclusion
The protocol described provides a reliable and efficient method for the selective N-methylation of Boc-protected secondary amines using sodium hydride and iodomethane. By understanding the underlying mechanism and the critical role of each reagent and condition, researchers can successfully apply this transformation to a wide range of substrates. Careful attention to anhydrous conditions and safety protocols is paramount for achieving high yields and ensuring a safe laboratory environment.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Parra, K. L., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Tetrahedron Letters, 39(22), 3859-3862.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
- Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
-
Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]
- Zhang, Y., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.
-
Yale Chemistry Department. (n.d.). The Hofmann Elimination Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Hydride. Retrieved from [Link]
- Walter, M., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8810.
-
Walter, M., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]
-
Malkov, A. V., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. Retrieved from [Link]
-
ChemistNATE. (2019, July 13). Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). YouTube. Retrieved from [Link]
- Zhang, X., et al. (2019). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar.
-
Sciencemadness Discussion Board. (2019). methylation of nucleophilic HN- with methyl iodide?. Retrieved from [Link]
- Julian, P. L., & Pikl, J. (1935). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry.
- Venturello, P., & Barbero, M. (n.d.).
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2021). How to remove Boc in the presence of vinyl methyl ketone group?. Retrieved from [Link]
- Le Noble, M. J. (1973).
- Khan, F. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24456.
Sources
- 1. Sciencemadness Discussion Board - methylation of nucleophilic HN- with methyl iodide? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Sodium Hydride [commonorganicchemistry.com]
- 5. Sodium hydride - Wikipedia [en.wikipedia.org]
- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
Application Notes and Protocols for the Use of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate in Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Peptides
The therapeutic potential of peptides is often limited by their poor pharmacokinetic properties, such as low metabolic stability and poor cell permeability.[1] Chemical modifications of the peptide backbone and side chains are key strategies to overcome these limitations. N-methylation of the peptide backbone, for instance, can enhance metabolic stability against proteolytic degradation, improve membrane permeability, and control the peptide's conformation, which can lead to increased potency and selectivity.[1][2][3] Furthermore, the incorporation of non-proteinogenic amino acids with functionalized side chains opens up possibilities for introducing novel structural motifs, such as macrocycles, or for conjugation to other molecules.
This application note introduces (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate , a versatile building block for the synthesis of peptides containing an N-methylated residue with a reactive pentenyl side chain. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the secondary amine, making it suitable for solid-phase peptide synthesis (SPPS).[4][] The pentenyl group, on the other hand, can serve as a chemical handle for post-synthetic modifications, such as olefin metathesis for peptide cyclization.[6]
Chemical Structure and Properties
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral, non-proteinogenic amino acid derivative. Its structure combines three key features relevant to peptide synthesis:
-
Boc-protected secondary amine: The acid-labile Boc group allows for its use in standard Boc-SPPS protocols.[7]
-
N-methyl group: Incorporation of this group leads to peptides with the aforementioned beneficial properties.[8]
-
Pentenyl side chain: This terminal alkene functionality allows for selective chemical modifications.
Figure 1: Chemical Structure of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
| Property | Value |
| Molecular Formula | C12H23NO2 |
| Molecular Weight | 213.32 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (DCM, DMF, THF) |
| Stereochemistry | (S)-configuration at C2 of the pentenyl chain |
Application in Solid-Phase Peptide Synthesis (SPPS)
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is designed for incorporation into a growing peptide chain on a solid support. Due to the steric hindrance of the N-methyl group, specialized coupling conditions are recommended to ensure high coupling efficiency and prevent side reactions.[8][9]
Protocol for Incorporation into a Peptide Sequence
This protocol assumes a standard Boc-SPPS workflow on a suitable resin (e.g., MBHA or PAM resin).
1. Materials and Reagents:
-
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
-
Peptide-resin with a free N-terminal amine
-
Coupling reagents: HBTU, HATU, or PyBOP[8]
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Washing solvents: DCM, DMF, Isopropanol (IPA)
-
Qualitative monitoring tests: Kaiser test or Chloranil test
2. Step-by-Step Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and repeat the treatment with 50% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Coupling of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate:
-
In a separate vessel, pre-activate a solution of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated solution to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours. A longer coupling time or double coupling may be necessary.[9]
-
Monitor the coupling reaction using the Chloranil test, as the Kaiser test will be negative for the secondary amine.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Figure 2: SPPS Workflow for incorporating the building block.
Post-Synthetic Modification of the Pentenyl Side Chain
The terminal alkene of the pentenyl side chain provides a versatile handle for further modifications. A prominent application is ring-closing metathesis (RCM) to generate cyclic peptides, which often exhibit enhanced stability and bioactivity.
Example Protocol: On-Resin Cyclization via RCM
This protocol assumes the peptide sequence contains another alkene-bearing residue (e.g., another pentenyl-containing residue or allylglycine) for cyclization.
-
Materials and Reagents:
-
Fully assembled peptide-resin with N-terminal protection (e.g., Boc or Fmoc)
-
Grubbs' catalyst (1st or 2nd generation)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or toluene)
-
-
Step-by-Step Protocol:
-
Swell the peptide-resin in anhydrous DCM.
-
Add a solution of Grubbs' catalyst (e.g., 10-20 mol%) in the chosen anhydrous solvent.
-
Shake the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperature (40-60 °C) for 4-24 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS analysis of a small, cleaved sample.
-
After completion, wash the resin extensively with the reaction solvent, followed by DCM and DMF.
-
Figure 3: Ring-Closing Metathesis (RCM) on the solid support.
Conclusion
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a valuable building block for the synthesis of complex and pharmacologically relevant peptides. Its incorporation introduces an N-methyl group to enhance drug-like properties and a pentenyl side chain for post-synthetic modifications. The protocols provided herein, based on established methodologies for N-methylated and functionalized amino acids, offer a robust framework for the successful application of this compound in peptide research and development.
References
- Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 2013. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF35wdLqY0UiJ9lTuUU2QTBsOPJ0KYGHS8jq_IK8YnIj_HHmfs2IOe3rGOB0z_eLmj-WFhc-AH1jI2nGeghMV4nczxCVo2ERWq7fMX7jH8NFeR3l90sp-3bdQ7DvRqF2bx9jD8L]
- Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ACS Publications, 2013. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe6QLphyTHeHQe8aHa2qYsmNfRMZpSAvFGKsLe6WPVkdJew3yf5nmNieZWMgqjjMItRoR_D8S6r6B6i1nSo-UpP-MWJF5-oFE67EBOHCSYrRjoftpyhO-deBPljb2IdRR-FNVFDw==]
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmrUdfgtNiUK4UDzb6G1V7Er5Ce_tjc9ly_fadN9RUJYGTz2Z-JCgKyTNVRB77UFQY3x_nmFWqoTCN0b9h8Yr443uMc529dv8hKjP3Q-CL0vaouJMfUXLXPZoYZZT81zaIljL68m42nqb3NQU=]
- (S)-tert-Butyl (4-methylpentan-2-yl)carbamate. EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiqJQQHHaNjlaTASBRIOQOqXOHBDqtU6NvVkk8To_1Y7VwL1f6hkjAcK-bn99QOyQh371KcHyurHVbZDhG9ar2t3N6mt3P_kGDMPtNmwG927GKR6QxY9WB3RHAydFPplrKV33iePumlu0=]
- Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVL-2BzdLxYCNeiSnGaIiCFYauVhRaEY3YMF2Adm3Im8iazQp3fuU9mzYc5MUyQkNdO21z0Tt8sOyk3Ep1l7BbH_I4dA-AXZ-K8dyV8dmkBnbecgqlsxY38sTzIPgd0P9HO2A4bCWJaOY0snHJhHPBSPN08L_w1D2Wj0jXSyqqRDzWtrKuK3piBYxyliq3RNbRX14aQTx1z1LUVP-62xc0KGN_2OeEp3HJFYu9ssHv]
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3mTIP41xr9OuDRbeHZZzzaPEs4E0tLHOpUalLydGmwLTqhasmmEbIAGQMLnGsEFd8zUyQHQpocdlr2MQbEFZp2rTGIwndDKXD4-bbtXN6BHzlJ1nXl7cbjuQAiGuk-5T1vKPqsZhl26IXnFUZ7WupJRRWe-keyHP3p83C-JXKjqPX_p9zw0Y=]
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. American Peptide Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBWsAHHuzxsCp6CJzRnW6HnYZMd8FciAcF9s4wihdcvtySmOMhgmx-VB8xbFHNzSqdtJZVryGh5_Q1SMqeEL09nJuHTTmqkiJYevPhi9G1IYEbJQTmLsDVVROnhHfeymWfqT2MFLDZyvJ43pwHKDluYVp3x9uLdZEwuQ==]
- Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsI8XsDfoxqRfUxHdb2Ros3cr5aPvUN7jU9Bg8r_9HKr2U4Ee_MWTqpWfjKp3YL1YvYrI-SgFrhbE3mov4tJsgOWGXGRmZJcvhn01sZikaDQcrec00_7vUEsP28njOrpaj8WRHuYGhMgilqLr8ITiGtS2TG4vdAOIT34CoNMJGKm9qpPmiM0MqDj2bLx63UZJwuEtlWvI3MHpmBc1GEoPAJ94IwV1ZFHE0p7Uhr973lNjU_A==]
- Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0XBPayrWTfOKVCC-hD8_M1XbBF5PAX_OwGNjEr3AYWPwC-WQSEcFnrL1HgAUuKXv6hGiY7N3uWj52yESRbsE5jrRs8FtcFivjrB1bYb-Jepfz0c0ssrcBMtSZfjEObP4DiSSVzPgi9ZVMEm9ASbQoOGxszD9tP3VxCklshuibWIlHqWxC33WdfFI=]
- The N-pentenoyl protecting group for aminoacyl-tRNAs. Methods, 2005. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtBzKsSl4jci1gEw4IAz343o5XQqX7GYDa8qLnq5B54v5zlRxkGuY7qReTvrAoqG4jm9VvwqQVnWNwfd0Pp17_FYofRnJ-wk1mGpoWKO9Pdu5zvH0zj6ScNrMt4AUmGhV8k8zw]
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH), 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Vacc-3tx_x8jQXZboR1NI1RD078QehoPivxR_Di7V5je5_Lxx1VFPyphAoy9HbncF11tKJmWrfIwxhvVw6oBzuRzUVtsJd8oPGAxbl2JJpSmkMryoLDxe-EvnfWiMyq39P9_0f7zVrcsBGdd]
- Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm_2BlcIqGCsyTCVJFEUI6-92a9aqlN3Rm57BkPGK_DDpsV3XgtZJXgE2i5EvyT7HHJnHSAylENe_0YQEqpzj0f_2II0U5LS066oAmLCk8-P-qUMlVLoeAyyYextkOx_eW2_8OYbTa1PK8rMOBLG4rZwIAo8QHoI6D2hjs9eroUAKBMPhyCYoeYdocx48l4SkjnPxaDak7e-D3cbkv8xsEZ9th8xZEo61nB_x1MpGlBxEl6l9aNzAgvgc=]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjVt2Bek0zaUL_gRk7QOfuD_ivitegGUDn37ZOqYbIm-Tr4SImlboT9udE2L6_wXBeWpSfYJVEcSPq32MfeLUcHqeE5KmEsvEcyFqkUbqMf-md-qSYQnBa6YdUAPP0kGXZd2iFan_CrlENN_A=]
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9uQeEAORGq1z6gJGdx_69pdBwkRDkIRzEFD4c3BZeFr1tj6Wztitgse6xaxZLXiJmyfkB6o4mmup46SqVYkVKEcXtmpVXNCRH9AbzlnBgDdF1U-81gzyLbJzP0owVebhORyPZ]
- N-methyl-4-penten-2-amine. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqGG44olJ3klF8c6Tu2Z1_o3oCwBtaFb-rolL8oIyeOZOwJIA-k7-ELvXlAZl6vfg3lH4PXuHcV9yPAUD6wUlB8v0mKq9XlxkTOW6eEZEp9mQA63Ue67LTxt0c6v0EDljxNjY7Pxwb2pxx1jWKEQH95oFcsLRK398dn7dyyD8=]
- Protected Peptides: Essential Building Blocks for Research. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1nwhTh9wyHJ-tXCaUFKW8u4sJoe3vRO6MPn28R506i1ATWzg5F-NnQ2HptRU1_OqaxBRGcv2UnPaRFr_nIIR7aeyWAHCctIu6Q48gYD6zmcX3G4_DYMYGIVYFB0aIckcUmTuic8rLZksf18QGZz1fGWaK-RihEGf7xEYb-lADZJZolu0OI_59jZq-qFQDxjcT3FVniZnygiEdt04ylQ==]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVql_IhbLvxWG0nzHHuAJQsFhcndJgO6LfCxTG1b7S2tr7PXp_8M470KttSF27l7F3WZRMQ0iEZ7ujK6MQVcuGiM79o7KVIM-EYFLYdSbSCMT8TTz28APKEw52jSN-c9WAF7MqqOC5CswgliZI12TJsS3AQ-3OLvNO08E5uuu34AUG8CaZwRJq_DeA7KKimbxxvmA30Zd9ephslIUuKf1HWvwd]
- Boc-4-methyl-L-phenylalanine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF5MwB7CQeG0aSVKJ0rbQ4oK9K9K4xSIfMh-AMiXDJcYBL-TpuZ4nq35YKZsJ9NNb6EQ5a_1fp6dUVCmnZ2qvlo9DuWMpqkjRt8lVQ-c32NVHFrC0rqsL0qTo4EsbZoCW45iw=]
- Protecting Groups in Peptide Synthesis. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1l3j6637OcFMamv21tM4uu1eDQU9Y-v1jSe_c_ui6JOmqtpW7Zu_RbZJJym-YYUgUCupFzZsbjHuRHYhBKrG40rU9FyWjGD5BLKFwRQQTvPss67eZyYRbX_8AoaG_nqymrh74PgvomJOmhk8pEqw5WGjY825KGUdR4EEh5WoZURT0u85gh3r_LE7EqXylk-pXyVFL6KHnwtKlyyaRd-AeTHLfCqEsxTi3PIScqX_1jMnlkhQrvDffmasJrkpEMSqJySPMoegBqzdio7H6_Otlv8gtZtsax-hZPN3bKldEbkuDLKec-H2tgXSLT_quqg==]
- Boc-N-methyl-L-alanine. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjh3JgXSVfpmh_fBJaLl7bDV1ZIBgi1YxDkbCA-zZn26f0GQR8Os9bzL_dFd0mnDod9oM1R46dEOnFP1HVGri-_noE8-0oGjJJ3XE8tvogqFXODa_48JcR3dhiINXvAXD0VlE_FiJpGh2KNb25klk341ussMGkfeWvoyieNdVt]
- Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Molbase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFsXZi4oe2sXw6-RvsXaDZLPyD6N-eUC15WGYWXRwGCNNL8UR_p21f0oSdi4qzVUIp-dLY5hfZRBaLBlfU7VkSz2-ajr87RGy2h_jlsqjgOEsaZOsfA_byyHZ4rMXxELVbM42YumR2PSTClbPP0gdrwzYrwoMMbXDZWw5Y-vjQfwwSS-Ud5B1KFbTo0iH0bkxfjg==]
- Application Notes: Use of Tert-butyl Carbamates in Peptide Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAgzPCC370TuxWRDUW93AVN0NuwUi1T01kGUznsCisWQLuky9_V4fomgre0iLRbI06rOClYj0XhmoCLEuTyx1Zro9k67oSizc30M0IrR6I7uOWGaAATBQoYBxVD3mWLCUioBbse21ZXWxlhRD6u2ndk_rIHjdFYx8p-CGknugixOKPOOKIdrg_5G6c93xI4SIvUHHJvjCuJMTbS11HYk4q]
- N-methyl-4-methylpentan-2-amine. PubChem. [URL: https://vertexaisearch.cloud.google.
- Introduction to Peptide Synthesis. Master Organic Chemistry, 2019. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyKUYOPtd4Czpxm0D4uVQHgtnJKoqH-LNzyTsPQ7G7PE_Ctx6GGTTWs1c9_tLYC4dEBYU97vsxFYI5lQ6e_We2rFoGzd_b5VlA9Asy1bCiKGJcRBB5FbYqQwNaWIetUAZaXSAQS8OOxxm_Mz5fd_Sr-wmxyppoBStVLNKXkmjqHzAkchwsPJIsVBYo-IjjDA==]
- 4-METHYL-4-PENTEN-2-OL synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm-c3USeIxY2I5eCi33MhWx4KUP3w5boxeMAWfmBeaIykhet1p_KtRTZ18A190N5VCMUWyS81SVsn7BrjfiZGx-vEcTPjDH5FYhPs3Z6-PK6gya2ygecVJ4E0ukLDDQFIAnVmNze6IbTGjSMPnjA5BJY--L1I0GNOq9K-U]
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBtJDLgQiLfioeq2ElUZPwS-NETh48Hyf4vYbUHjnwxIgzQWb_URRw8ZugD7QO_nAU0_TZWS_4S1brU0s0wVale_NbPpK8iMFqfVuKouRDIiBQ_bWgq_d01wKSdeuJeIUqyhI7AR50aVAn0ErVKupoAMoQXPfy7e3ICg==]
- Improved Synthesis of N-Methylcadaverine. MDPI, 2020. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCecBmbi1LfNb70aURj9LyxInH7xsBkYtMttDhzF6XX6t781_tFct0NnCshJEScJycEd0rTbXDMck797z1OfT1u1I1pHmYUC1UhNi17gXrfxNk2kPd5CV6toVBB1DZeMfa3RQ=]
- 4-Methylpent-2-en-1-amine. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmgtlbSl9uVTBqEvMSdeh7dX2vA_dTv0yxJaRUJVCM3x00J84z9gP-OEkfyselWgsPlNthfkn5KMBqhEa6tMgwZ1Lelxymfo3YzrulcGle0SUd5hynwIEOTFDvOW-QE8UDXxVHhNd3Myz4uGS0]
- Boc-L-phenylalanine methyl ester. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw9-Z_WpTjSPrNT6Ul6S5CWCz7rYgBbVN30gY5YhQVsTcIbzqI7Khh3gCLNUC8_L7M1uy43FPM2piInW-IHpHyE27UkMKnPBVZHRQ5dzwyI8hlb1bld1ZFXUkyYQSA0WsyZtY=]
- Application Notes and Protocols: Utilizing tert-Butyl (cyanomethyl)(methyl)carbamate in Peptide Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF1qmshWmJasVXQqfWzhmXGq0LCTCUuqcMv-UNybcY4fiq8IA8NZgAelhEUbsOOeej4a43te6e8VsIjr700OonsRNsDAgMElZoj0uvTBCnzyyPosMM9Ta0mSq4eL5F8Ym5JSpDs03-gjuUbC_nEpZat6PUVRFVf438ep3MeljQDWfBkpJf9ckqSOKTdPzph0rgJ9NyzfQrr1Y77DBLyMAwu_DXimJ0OD2E4GDvyyHfMZYbmr3SmWMt1G2YEQ9dFUN6Y4Oi]
- N-Boc-L-phenylalanine methyl ester. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5bP71HbFOn7jVr9qO05VI-y6TkMPi9zRVyQQ1-VN3wSUUGZlfHCuIL9OrWe6r0M1OL2ujR5UkT9A4wByThisit3hliFloygKUzJDMA2VbYoRK_w-ycZ1Bkk2u2qO12ncFE5oEoX7frsP8QShGItVDFBuGT8lZfHrQGzCFx9I6ZtU=]
- Peptide Synthesis Reagents. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.
- N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. National Institutes of Health (NIH), 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ4rdyIl9JDt9aZPhYpZBU_6QVpJcbPrLmCT-PPK-yguSzb67MHYE5xF6_F0pbs8gnvSNAhH5t8DTJE-TQXC3OLtLz4BFyLAzR6AAb_VrRa9HLKg-jkygtcPzIjhcfoBRc-mcHXcB9lOCoha_u]
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt6CPxkpEiv5YMmX9Qnskcl00-l-Y-1FsDGrFpkGrnnJ3tWEFimtitk_aeYbbwKoafA__CAnGQCr9c33Lls3SVjCcNXdX54c57E9h6PW8UdJXmBB6jnL6WSqxLi8urAcgqyGs8TDm7pjvdpAUG2UxTnKVSlEw69fNG]
- Universal peptide synthesis via solid-phase methods fused with chemputation. National Institutes of Health (NIH), 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8LqBiH-VDc6S1FZHoE39xZGV3Y7f8cncW6nIinfMClwALSkVgVB2kLxM1P1ocnPSz1jFNYCRrxF4IcP6XqmAMlMPJNZmewPtQXcvGlV6JgZ3XczWZLFcyLi_1OTa4Q_6rZR8yBDQ3p20q38P-]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Purification of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Purification of a Chiral Carbamate
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral synthetic intermediate whose purity is paramount for its successful application in multi-step organic syntheses, particularly in the development of pharmaceutical agents. The presence of a tert-butyloxycarbonyl (Boc) protecting group, a secondary amine, and a terminal alkene moiety within the same molecule presents a unique set of challenges and opportunities for its purification. This guide provides a detailed exploration of the primary techniques for purifying this compound, grounded in the principles of organic chemistry and supported by established methodologies. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for achieving high purity.
Physicochemical Properties and Impurity Profile: A Strategic Overview
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Implication for Purification |
| Molecular Weight | ~213.33 g/mol | Suitable for standard purification techniques. |
| Polarity | Moderately polar | Influences choice of chromatographic and extraction solvents. |
| Solubility | Soluble in polar organic solvents (e.g., dichloromethane, ethyl acetate, methanol).[2][3] | Key for sample preparation in chromatography and extraction. |
| Physical State | Likely an oil or low-melting solid at room temperature. | Crystallization may require specific conditions if it is an oil. |
Potential Impurities
The synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, likely involving the N-methylation of the corresponding secondary amine followed by Boc protection, can introduce several impurities:
-
Unreacted Starting Materials: Residual (S)-methyl-pent-4-en-2-amine or di-tert-butyl dicarbonate (Boc₂O).
-
Over-alkylation Products: Potential for the formation of quaternary ammonium salts if the N-methylation is not well-controlled.
-
Byproducts from Boc Protection: tert-Butanol and isobutylene, which are generally volatile and easily removed.
-
Side-reaction Products: Potential for side reactions involving the alkene functionality under certain conditions.
Purification Strategy Workflow
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow is outlined below.
Caption: A general workflow for the purification of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
I. Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is a fundamental technique to remove inorganic salts, excess reagents, and highly polar or non-polar impurities from the crude reaction mixture.[4][5]
Principle of Operation
This technique relies on the differential solubility of the target compound and impurities between two immiscible liquid phases, typically an organic solvent and an aqueous solution. By manipulating the pH of the aqueous phase, acidic or basic impurities can be selectively protonated or deprotonated, rendering them more water-soluble and facilitating their removal from the organic phase containing the desired carbamate.[4]
Detailed Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with the following aqueous solutions in sequence:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove any acidic impurities.
-
Water: To remove any residual water-soluble impurities.
-
Brine (Saturated NaCl Solution): To reduce the solubility of the organic product in the aqueous phase and aid in the separation of the layers.[4]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude, washed product.
II. Flash Column Chromatography: For High-Resolution Purification
Flash column chromatography is a highly effective method for separating compounds with similar polarities.[6][7] For N-Boc protected amines, which can interact with the acidic silica gel, certain modifications to the standard procedure are often necessary.[7][8]
Causality Behind Experimental Choices
-
Stationary Phase: Silica gel is the most common stationary phase due to its versatility and cost-effectiveness. However, its acidic nature can cause peak tailing and degradation of amines.[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
-
Additive: To mitigate the issues with acidic silica, a small amount of a basic additive, such as triethylamine (TEA) (0.5-1% v/v), is often added to the mobile phase to neutralize the acidic sites on the silica gel.[7][8]
Detailed Protocol
-
TLC Analysis: Before performing column chromatography, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
TLC Visualization:
-
UV Light (254 nm): While the carbamate itself may not be strongly UV-active, this is a good initial, non-destructive visualization method.[9][10]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds with oxidizable functional groups, such as the alkene in the target molecule.[11]
-
Ninhydrin Stain: Although the amine is protected, heating the TLC plate after dipping in a ninhydrin solution can sometimes cleave the Boc group, revealing a colored spot for the free amine.[12][13]
III. Crystallization: The Path to High Purity Solids
If the purified (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is an oil that can be induced to crystallize, or if it is a solid, crystallization or recrystallization can be a powerful technique for achieving very high purity.[14][15]
Underlying Principles
Crystallization relies on the principle that the solubility of a compound in a solvent is temperature-dependent. A saturated solution of the crude product is prepared at an elevated temperature, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, tend to remain in the solution.
Detailed Protocol
-
Solvent Selection: The ideal crystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of solvents, such as ethyl acetate/hexane or diethyl ether/pentane, can also be effective.
-
Dissolution: Dissolve the crude or partially purified product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Common Purification Challenges
| Problem | Possible Cause | Suggested Solution |
| Emulsion formation during extraction | The two phases are not separating cleanly. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.[4] |
| Streaking or tailing on TLC/column | Interaction of the basic amine with acidic silica. | Add 0.5-1% triethylamine to the mobile phase.[7][8] |
| Product does not crystallize | The compound is an oil or is impure. | Try different solvent systems, use a seed crystal, or purify further by chromatography. |
| Low recovery from chromatography | The compound is sticking to the column. | Ensure the mobile phase has sufficient polarity and consider using a basic additive. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The purification of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a critical step in its utilization as a synthetic intermediate. A systematic approach, beginning with an understanding of the compound's properties and potential impurities, allows for the rational selection and application of purification techniques. Liquid-liquid extraction provides an effective initial cleanup, while flash column chromatography offers high-resolution separation. For solid products, crystallization can yield material of very high purity. By carefully following these protocols and understanding the underlying chemical principles, researchers can confidently obtain this valuable chiral building block in the desired purity for their synthetic endeavors.
References
-
PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. [Link]
- Kim, J., Lee, S., & Lee, J. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
-
Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]
- BenchChem. (2025). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- EvitaChem. (S)-tert-Butyl (4-methylpentan-2-yl)
- Reddit. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry.
- YouTube. (2021).
- University of Colorado Boulder.
- Gao, Y., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central (PMC), NIH.
- University of Rochester, Department of Chemistry. Workup: Amines.
-
PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]
- PubChem. Tert-butyl (2-hydroxy-4-methylpentyl)carbamate.
- PubChem. Tert-butyl pent-4-EN-1-ylcarbamate.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- Reddit. (2024). Amine workup. r/Chempros.
- BenchChem. (2025).
- King Group.
- Biotage. (2023).
- Columbia University. solid-liquid extraction.
- Google Patents.
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Patsnap.
- Canadian Digital Network. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- Sigma-Aldrich.
- Abdulrahman, A. S., et al. (2023).
- Reddy, K. L., et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
- ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
- ChemicalBook. tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)
Sources
- 1. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 3. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 15. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Application of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate in Total Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Chiral Homoallylic Amines in Complex Synthesis
In the intricate field of total synthesis, the ability to introduce stereocenters with precision is paramount. Chiral building blocks serve as the foundational elements that dictate the three-dimensional architecture of a target molecule, profoundly influencing its biological activity. Among these, chiral homoallylic amines are particularly valuable intermediates, frequently employed in the synthesis of a wide array of nitrogen-containing natural products, most notably alkaloids.[1] The strategic placement of a chiral amine adjacent to a reactive olefinic moiety provides a versatile handle for subsequent chemical manipulations, including cyclization and functional group interconversion.
This technical guide focuses on the application of a specific chiral building block, (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate , in the context of total synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, while its facile removal under acidic conditions allows for timely deprotection and further transformation.[2] The N-methyl group is a common feature in many bioactive natural products, and its incorporation at an early stage can streamline a synthetic route. This guide will provide a comprehensive overview of the synthesis of this valuable reagent and its potential applications in the total synthesis of complex natural products, supported by detailed protocols and mechanistic insights.
Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate: A Reliable and Scalable Protocol
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the corresponding chiral primary amine, (S)-pent-4-en-2-amine. The enantioselective synthesis of this precursor is crucial and can be accomplished through various established methods, including the asymmetric allylation of imines.[3] Once the chiral amine is obtained, a standard N-Boc protection followed by N-methylation furnishes the desired product.
Experimental Protocol: Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
Step 1: N-Boc Protection of (S)-pent-4-en-2-amine
-
To a solution of (S)-pent-4-en-2-amine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a biphasic mixture of water and an organic solvent, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and a base such as triethylamine (Et₃N, 1.2 equiv.) or sodium bicarbonate (NaHCO₃, 2.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, if a biphasic system is used, separate the organic layer. If a single organic solvent is used, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude (S)-tert-butyl (pent-4-en-2-yl)carbamate. This intermediate can often be used in the next step without further purification.
Step 2: N-Methylation of (S)-tert-butyl (pent-4-en-2-yl)carbamate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the crude (S)-tert-butyl (pent-4-en-2-yl)carbamate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. The evolution of hydrogen gas will be observed.
-
After the gas evolution ceases, add methyl iodide (CH₃I, 1.5 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
| Step | Reagents and Conditions | Typical Yield | Key Considerations |
| 1. N-Boc Protection | (S)-pent-4-en-2-amine, (Boc)₂O, Base (Et₃N or NaHCO₃), CH₂Cl₂ or H₂O/organic, RT, 2-4 h | >95% | The choice of base and solvent system can be optimized. The reaction is generally high-yielding and clean. |
| 2. N-Methylation | (S)-tert-butyl (pent-4-en-2-yl)carbamate, NaH, CH₃I, THF, 0 °C to RT, 12-16 h | 80-90% | Strict anhydrous conditions are crucial for the success of this step. Careful quenching of excess NaH is required. |
Application in Total Synthesis: A Case Study of (-)-Swainsonine
The indolizidine alkaloid (-)-swainsonine is a potent inhibitor of mannosidase II and has garnered significant attention from the synthetic community due to its therapeutic potential.[4] Several total syntheses of (-)-swainsonine have been reported, many of which rely on the strategic use of chiral building blocks to construct the stereochemically rich core. The application of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate can be envisioned in a convergent synthesis of (-)-swainsonine, where the homoallylic amine moiety serves as a precursor to the indolizidine ring system.
Retrosynthetic Analysis and Proposed Forward Synthesis
A plausible retrosynthetic disconnection of (-)-swainsonine reveals a key piperidine intermediate that can be constructed from a chiral amino aldehyde. This aldehyde, in turn, can be derived from (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate through a sequence of olein metathesis and oxidative cleavage.
Figure 1: Retrosynthetic analysis of (-)-Swainsonine highlighting the role of the target chiral building block.
Detailed Protocol for the Elaboration of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate towards a Key Intermediate for (-)-Swainsonine Synthesis
Step 1: Olefin Metathesis
-
Dissolve (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate (1.0 equiv.) and a suitable olefin partner (e.g., a protected allylic alcohol, 1.2 equiv.) in anhydrous CH₂Cl₂.
-
Add a Grubbs' second-generation catalyst (e.g., 5 mol%) to the solution.
-
Reflux the reaction mixture for 4-6 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the cross-metathesis product.
Step 2: Oxidative Cleavage of the Olefin
-
Dissolve the product from Step 1 in a mixture of CH₂Cl₂ and methanol (MeOH) at -78 °C.
-
Bubble ozone (O₃) through the solution until a blue color persists, indicating complete consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), and allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure and purify the resulting aldehyde by flash column chromatography.
Step 3: Deprotection and Cyclization
-
Treat the aldehyde from Step 2 with an acid, such as trifluoroacetic acid (TFA) in CH₂Cl₂, to remove the Boc protecting group.
-
After complete deprotection (monitored by TLC), neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
The resulting amino aldehyde can then be subjected to intramolecular reductive amination or other cyclization strategies to form the piperidine ring of the swainsonine precursor.
Figure 2: Workflow for the synthesis and application of the title compound.
Conclusion: A Versatile Tool for Asymmetric Synthesis
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate represents a highly valuable and versatile chiral building block for the total synthesis of complex natural products. Its straightforward synthesis and the strategic placement of a protected chiral amine in proximity to a reactive olefin provide synthetic chemists with a powerful tool for the construction of stereochemically rich molecular architectures. The application of this reagent, as illustrated in the context of a potential synthesis of (-)-swainsonine, highlights its utility in modern synthetic organic chemistry. The protocols and strategies outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively incorporate this and similar chiral building blocks into their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.
References
-
Kondratyev, N. S., & Malkov, A. V. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 2349–2377. [Link]
-
Schaus, S. E., & Lindsley, C. W. (2009). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Organic Letters, 11(15), 3426–3429. [Link]
-
Kondratyev, N. S., & Malkov, A. V. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 2349–2377. [Link]
-
Honda, T., Namiki, H., Nagase, H., & Mizutani, H. (2003). Total synthesis of an indolizidine alkaloid, (+)-ipalbidine, by means of an intramolecular McMurry coupling reaction. ARKIVOC, 2003(8), 188-198. [Link]
-
Lokey Lab. (2017). N-Methylation of Boc amino acids. Lokey Lab Protocols. [Link]
-
Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(8), 3209–3214. [Link]
-
Honda, T., Namiki, H., Nagase, H., & Mizutani, H. (2003). Total synthesis of an indolizidine alkaloid, (+)-ipalbidine, by means of an intramolecular McMurry coupling reaction. ARKIVOC, 2003(8), 188-198. [Link]
-
Gawin, R., & Rzaczynska, Z. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21396-21409. [Link]
-
Pearson, W. H., & Hembre, E. J. (1996). A practical synthesis of (-)-swainsonine. The Journal of Organic Chemistry, 61(21), 7217–7221. [Link]
-
Malkov, A. V., & Kočovský, P. (2007). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 72(16), 6202–6204. [Link]
-
Pearson, W. H., & Hembre, E. J. (1996). A practical synthesis of (-)-swainsonine. The Journal of Organic Chemistry, 61(21), 7217–7221. [Link]
-
Zhang, Y., & Tang, W. (2025). Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine. bioRxiv. [Link]
-
Ali, M. H., Hough, L., & Richardson, A. C. (1984). A chiral synthesis of swainsonine from D-glucose. Journal of the Chemical Society, Chemical Communications, (7), 447-448. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Cyclic enaminones. Part II: Applications as versatile intermediates in alkaloid synthesis. Tetrahedron Letters, 33(42), 6299-6302. [Link]
-
Trost, B. M., & Krische, M. J. (1998). Transition Metal Catalyzed Asymmetric Allylic Alkylation. Chemical Reviews, 98(2), 363-392. [Link]
Sources
- 1. Total Syntheses of Arylindolizidine Alkaloids (+)-Ipalbidine and (+)-Antofine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chiral synthesis of swainsonine from D-glucose - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
Mastering Amine Protection: A Detailed Protocol for the Boc Protection of Secondary Amines
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of success. Among these, the amine functional group, with its inherent nucleophilicity and basicity, often requires a temporary shield to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines due to its robustness under various conditions and its facile, selective removal under mild acidic conditions.[1][2]
This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the Boc protection of secondary amines. While the direct use of alkyl halides for this transformation is not the standard protocol, this note will focus on the universally adopted and highly efficient method utilizing di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss key considerations for optimizing this crucial reaction.
The Chemistry of Boc Protection: Mechanism and Rationale
The protection of a secondary amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of the N-Boc protected secondary amine, with the liberation of tert-butanol and carbon dioxide as byproducts.[3][4] The evolution of carbon dioxide gas serves as a significant thermodynamic driving force for the reaction, pushing it to completion.[3][5]
While the reaction can proceed without a base, the inclusion of a mild, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice.[3] The base serves to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the initial attack on the Boc anhydride.[3] For less nucleophilic amines, a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) may be employed.[6][7]
Visualizing the Mechanism
Caption: Mechanism of Boc protection of a secondary amine.
Optimizing Reaction Conditions
The success and efficiency of the Boc protection reaction are contingent on several factors, including the choice of solvent, base, and reaction temperature. The following table provides a summary of common conditions and their impact on the reaction outcome.
| Parameter | Common Choices | Rationale and Considerations |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dioxane/Water | The choice of solvent is often dictated by the solubility of the amine substrate.[8] For many secondary amines, aprotic solvents like DCM or THF are excellent choices. For amino acids, which exist as zwitterions, a mixture of dioxane and water with a base like NaOH is often used to ensure solubility.[8][9] |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), 4-(Dimethylamino)pyridine (DMAP) | A base is typically used to enhance the nucleophilicity of the amine.[3] TEA and DIPEA are common for standard secondary amines. For acid-sensitive substrates, NaHCO₃ can be a milder option. NaOH is often used in aqueous conditions for amino acids.[5] DMAP is a highly effective catalyst, particularly for less reactive or sterically hindered amines.[7][10] |
| Temperature | Room Temperature (20-25 °C) to 40 °C | Most Boc protection reactions proceed efficiently at room temperature.[7] Gentle heating may be required for less reactive or sterically hindered substrates to increase the reaction rate.[7] |
| Stoichiometry | (Boc)₂O (1.1 - 1.5 equiv.), Base (1.2 - 2.0 equiv.) | A slight excess of Boc anhydride is typically used to ensure complete conversion of the amine.[3] The amount of base is adjusted accordingly. |
Experimental Protocol: Boc Protection of a Secondary Amine
This protocol provides a general procedure for the Boc protection of a secondary amine using di-tert-butyl dicarbonate.
Materials and Equipment:
-
Secondary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the secondary amine (1.0 equiv) in anhydrous dichloromethane.
-
Base Addition: To the stirred solution, add triethylamine (1.2 equiv).
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.1 equiv) to the reaction mixture. The addition can be done portion-wise or as a solution in DCM.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-12 hours).[1]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography to yield the pure N-Boc protected secondary amine.
Visualizing the Experimental Workflow
Caption: General workflow for Boc protection of a secondary amine.
Alternative Approaches and Considerations
While the use of Boc anhydride is the gold standard, it is worth noting an alternative method for synthesizing Boc-protected amines that involves alkyl halides. This procedure, however, starts with di-tert-butyl-iminodicarbonate, not a secondary amine.[7] The iminodicarbonate is deprotonated with a strong base to form an anion, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is useful for preparing primary Boc-protected amines.
For the synthesis of N-Boc protected secondary amines, a one-pot tandem direct reductive amination of aldehydes with primary amines using a (Boc)₂O/sodium triacetoxyborohydride (STAB) system has been reported.[11] This efficient method avoids overalkylation, a common side reaction in traditional reductive amination.[11]
Conclusion
The Boc protection of secondary amines is a fundamental and indispensable transformation in organic synthesis. The use of di-tert-butyl dicarbonate provides a reliable, high-yielding, and versatile method for achieving this protection. By understanding the reaction mechanism and optimizing the reaction conditions, researchers can effectively shield the reactivity of secondary amines, enabling the successful synthesis of complex molecules. The protocols and guidelines presented in this technical note offer a solid foundation for the practical application of this critical synthetic strategy.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Accessed January 19, 2026. [Link]
-
Organic Chemistry. Adding Boc Group Mechanism. YouTube. September 1, 2021. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 19, 2026. [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. RSC Publishing. July 17, 2013. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Accessed January 19, 2026. [Link]
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Accessed January 19, 2026. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Accessed January 19, 2026. [Link]
-
PubMed Central. Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. PubMed Central. Accessed January 19, 2026. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. ResearchGate. Accessed January 19, 2026. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Wikipedia. Accessed January 19, 2026. [Link]
-
ChemEurope.com. Di-tert-butyl dicarbonate. ChemEurope.com. Accessed January 19, 2026. [Link]
-
ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Accessed January 19, 2026. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Co.,Ltd. March 14, 2023. [Link]
-
Organic Chemistry Portal. Alkylamine synthesis by C-C coupling. Organic Chemistry Portal. Accessed January 19, 2026. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. August 6, 2025. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Accessed January 19, 2026. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. J&K Scientific LLC. February 8, 2025. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. April 25, 2024. [Link]
-
RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. September 25, 2023. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. RSC Publishing. Accessed January 19, 2026. [Link]
-
ResearchGate. ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. August 5, 2025. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Di-tert-butyl_dicarbonate [chemeurope.com]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of N-Boc-N-methyl Amines
Introduction: Navigating the Challenges of N-Methyl Amine Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable reactivity, particularly in the protection of amines.[1] However, the deprotection of N-Boc-N-methyl amines presents a unique set of challenges and considerations for the synthetic chemist. The presence of the N-methyl group can subtly alter the electronic and steric environment of the carbamate, influencing the kinetics and outcomes of deprotection reactions. This guide provides a comprehensive overview of established and emerging methods for the cleavage of the N-Boc group from N-methyl amines, with a focus on providing researchers, scientists, and drug development professionals with the practical insights and detailed protocols necessary for successful and efficient synthesis.
This document will delve into the mechanistic underpinnings of various deprotection strategies, offering a comparative analysis to aid in the selection of the most appropriate method for a given substrate and synthetic context. From traditional acidic conditions to milder, more selective reagents, and innovative thermal approaches, we will explore the nuances of each technique, empowering the reader to navigate the complexities of N-Boc-N-methyl amine deprotection with confidence.
Core Deprotection Strategies: A Comparative Overview
The choice of deprotection method is dictated by several factors, including the overall stability of the substrate, the presence of other sensitive functional groups, and the desired scale of the reaction. Here, we present a detailed examination of the most prevalent and effective strategies.
Acid-Mediated Deprotection: The Workhorse of N-Boc Cleavage
Acid-catalyzed removal of the N-Boc group is the most common and well-established method.[2] The mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene.
Mechanism of Acidic N-Boc Deprotection
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Trifluoroacetic acid is a highly effective reagent for N-Boc deprotection, often used neat or as a solution in dichloromethane (DCM).[1][3] Its volatility facilitates easy removal post-reaction.
Protocol 1: Deprotection of N-Boc-N-methyl-p-toluidine with TFA/DCM
-
Materials:
-
N-Boc-N-methyl-p-toluidine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve N-Boc-N-methyl-p-toluidine in DCM (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (2-10 equiv). The reaction is often exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-p-toluidine.
-
Purify the product by flash column chromatography if necessary.
-
Solutions of hydrogen chloride in various organic solvents (e.g., dioxane, methanol, diethyl ether) are also widely used for N-Boc deprotection.[1][3] These reagents are often commercially available, providing a convenient and cost-effective option.
Protocol 2: Deprotection of N-Boc-N-methylbenzylamine with HCl in Dioxane
-
Materials:
-
N-Boc-N-methylbenzylamine (1.0 equiv)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve N-Boc-N-methylbenzylamine in a minimal amount of a suitable solvent like ethyl acetate or DCM.
-
Add a solution of 4M HCl in dioxane (5-10 equiv) at room temperature.
-
Stir the mixture and monitor the reaction by TLC or LC-MS. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be isolated by trituration with diethyl ether and filtration.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Thermal Deprotection: An Acid-Free Approach
For substrates containing acid-sensitive functional groups, thermal deprotection offers a valuable alternative.[4] This method involves heating the N-Boc-N-methyl amine in a suitable high-boiling solvent. Studies have shown that secondary N-Boc amines can be deprotected more efficiently than their primary counterparts under thermal conditions.[2]
Protocol 3: Thermal Deprotection of N-Boc-N-methyl-2-phenylethylamine
-
Materials:
-
N-Boc-N-methyl-2-phenylethylamine (1.0 equiv)
-
High-boiling solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or refluxing toluene)
-
Standard laboratory glassware for high-temperature reactions (e.g., round-bottom flask with a reflux condenser)
-
-
Procedure:
-
Dissolve the N-Boc-N-methyl-2-phenylethylamine in the chosen high-boiling solvent.
-
Heat the reaction mixture to a temperature ranging from 100 to 150 °C. The optimal temperature will depend on the substrate and solvent.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure will vary depending on the solvent used. For DMF or DMSO, the mixture can be diluted with water and extracted with a suitable organic solvent like ethyl acetate. For toluene, the solvent can be removed under reduced pressure.
-
Purify the product as needed.
-
Alternative Reagents for Mild and Selective Deprotection
In complex syntheses where both acidic and high-temperature conditions are undesirable, a range of milder reagents have been developed.
A noteworthy development is the use of oxalyl chloride in methanol for N-Boc deprotection at room temperature.[1] The reaction is typically fast and proceeds in high yields. However, it is important to note that steric hindrance from adjacent groups, such as a methyl group on the nitrogen, can slow down the reaction rate.[1]
Mechanism of Oxalyl Chloride Mediated Deprotection
Caption: Proposed mechanism for oxalyl chloride-mediated N-Boc deprotection.
Protocol 4: Deprotection of an N-Boc-N-methyl Arene using Oxalyl Chloride/Methanol
-
Materials:
-
N-Boc-N-methyl arene (1.0 equiv)
-
Anhydrous methanol
-
Oxalyl chloride (2-3 equiv)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the N-Boc-N-methyl arene in anhydrous methanol (approximately 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash chromatography if necessary.
-
Comparative Analysis of Deprotection Methods
To facilitate the selection of the optimal deprotection strategy, the following table summarizes the key features of the methods discussed.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic (TFA) | TFA, DCM | 0 °C to RT, 0.5-4 h | Highly effective, volatile reagents, well-established. | Not suitable for acid-sensitive substrates, corrosive. |
| Acidic (HCl) | HCl in Dioxane/MeOH | RT, 1-12 h | Cost-effective, commercially available reagents. | Can be slower than TFA, potential for side reactions with certain substrates. |
| Thermal | High-boiling solvent | 100-150 °C, 1-24 h | Acid-free, suitable for acid-sensitive molecules.[4] | Requires high temperatures, not suitable for thermally labile compounds. |
| Oxalyl Chloride | Oxalyl Chloride, MeOH | 0 °C to RT, 1-4 h | Mild conditions, rapid reaction, good functional group tolerance.[1] | Steric hindrance can slow the reaction, reagent is moisture-sensitive.[1] |
Chemoselectivity and Protecting Group Compatibility
In the synthesis of complex molecules, the selective deprotection of one protecting group in the presence of others is paramount. The N-Boc group's cleavage conditions are generally orthogonal to those of many other common protecting groups.
-
Acidic Deprotection (TFA, HCl): These conditions are generally compatible with protecting groups that are stable to acid, such as benzyl (Bn) ethers, silyl ethers (e.g., TBDMS, TIPS) under carefully controlled conditions, and esters (though prolonged exposure to strong acid can cause hydrolysis).
-
Thermal Deprotection: This method offers excellent chemoselectivity for substrates containing acid-labile groups such as acetals, ketals, and some silyl ethers.
-
Oxalyl Chloride/Methanol: This mild method has been shown to be compatible with a range of functional groups that might be sensitive to strong acids.[1]
Workflow for Selecting a Deprotection Method
Caption: A decision-making workflow for selecting an appropriate N-Boc deprotection method.
Conclusion and Future Outlook
The deprotection of N-Boc-N-methyl amines is a critical transformation in organic synthesis. While traditional acidic methods remain robust and widely applicable, the development of milder and more selective protocols, such as thermal deprotection and the use of oxalyl chloride, has significantly expanded the synthetic chemist's toolkit. The choice of method should be guided by a thorough analysis of the substrate's properties and the overall synthetic strategy. As the demand for increasingly complex and multifunctional molecules grows, particularly in the pharmaceutical industry, the development of even more sophisticated and chemoselective deprotection strategies will undoubtedly continue to be an active area of research.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
-
Cruickshank, P. A., & Kaplan, G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1635–1644. [Link]
-
Li, J., & Eastgate, M. D. (2016). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 20(8), 1475-1481. [Link]
-
van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methylation of N-Boc-Protected Amines. The Journal of Organic Chemistry, 86(12), 8538–8543. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved January 19, 2026, from [Link]
-
El-Emary, T. I. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Retrieved January 19, 2026, from [Link]
-
Vallakati, R. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
Application Note: A Robust and Scalable Synthesis of the Chiral Building Block (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
Abstract
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a valuable chiral building block in medicinal chemistry and drug development, incorporating a stereocenter, a terminal alkene for further functionalization, and a protected secondary amine. Its efficient synthesis on a large scale is critical for advancing drug discovery programs. This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, starting from commercially available pent-4-en-2-one. The described methodology is designed for robustness, high yield, and operational simplicity, addressing common challenges encountered during process scale-up, such as reaction kinetics, thermal management, and purification.
Introduction and Synthetic Strategy
The synthesis of complex organic molecules for pharmaceutical applications demands processes that are not only efficient at the bench scale but also reliable and economical when scaled. The target molecule, (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, possesses a Boc-protected secondary amine, a common motif in active pharmaceutical ingredients. Our strategic approach involves a two-step sequence designed for process efficiency:
-
Stereoselective Reductive Amination: The initial step involves the direct formation of the secondary amine, (S)-N-methylpent-4-en-2-amine, from pent-4-en-2-one and methylamine. This is achieved via a one-pot reductive amination, a powerful C-N bond-forming reaction that avoids the over-alkylation issues common with direct alkylation methods.[1][2] We utilize sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is highly effective for this transformation and tolerates the ketone functionality.[1][3] Stereocontrol is imparted through the use of a chiral acid catalyst during the iminium formation, guiding the hydride reduction to favor the desired (S)-enantiomer.
-
N-Boc Protection: The resulting chiral secondary amine is then protected with di-tert-butyl dicarbonate (Boc₂O). This is a near-quantitative and clean reaction, yielding the final product with high purity after a simple workup.[4][5]
This route is superior to alternatives, such as the N-methylation of a pre-formed primary carbamate, which often requires harsh reagents like sodium hydride and methyl iodide and can present significant safety and handling challenges at scale.[6][7]
Figure 1: Overall workflow for the two-step synthesis.
Experimental Protocols
Part 1: Scale-Up Synthesis of (S)-N-Methylpent-4-en-2-amine
Principle: This protocol employs a direct asymmetric reductive amination. The ketone and methylamine first form a transient iminium ion, which is stereoselectively reduced by sodium triacetoxyborohydride (STAB). The presence of a chiral phosphoric acid (CPA) catalyst establishes the stereochemistry during this reduction.
Materials and Equipment:
-
Chemicals: Pent-4-en-2-one (≥98%), Methylamine solution (40 wt. % in H₂O), (R)-TRIP (chiral phosphoric acid catalyst), Sodium triacetoxyborohydride (STAB, ≥97%), Dichloromethane (DCM, ACS grade), 1 M Hydrochloric Acid, 5 M Sodium Hydroxide, Saturated Sodium Bicarbonate solution, Saturated Sodium Chloride (brine), Anhydrous Magnesium Sulfate.
-
Equipment: 5 L jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet, and a 1 L pressure-equalizing dropping funnel.
Detailed Step-by-Step Protocol (100 g Scale):
-
Reactor Setup: Assemble the 5 L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Initial Charge: Charge the reactor with pent-4-en-2-one (100 g, 1.19 mol, 1.0 equiv.), (R)-TRIP catalyst (4.5 g, 6.0 mmol, 0.005 equiv.), and dichloromethane (1.0 L).
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Methylamine Addition: Slowly add the methylamine solution (115 mL, 1.31 mol, 1.1 equiv.) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Iminium Formation: Stir the mixture at 0-5 °C for 1 hour to allow for iminium ion formation.
-
Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (302 g, 1.43 mol, 1.2 equiv.) over 1.5-2 hours. Causality Note: Portion-wise addition is critical to control the exotherm and gas evolution (hydrogen). Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by GC or TLC (staining with ninhydrin) to confirm the consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by slowly adding 500 mL of saturated sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers and wash with brine (250 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine as a pale yellow oil.
-
-
Purification (Optional): The crude amine is often of sufficient purity for the next step. If required, it can be purified by vacuum distillation.
Part 2: N-Boc Protection to Yield the Final Product
Principle: The nucleophilic secondary amine attacks one of the electrophilic carbonyls of di-tert-butyl dicarbonate. The resulting unstable intermediate collapses, releasing CO₂, t-butanol, and the stable N-Boc protected product. A mild base is used to neutralize the generated acid.
Materials and Equipment:
-
Chemicals: Crude (S)-N-Methylpent-4-en-2-amine (from Part 1), Di-tert-butyl dicarbonate (Boc₂O, ≥98%), Tetrahydrofuran (THF, ACS grade), Triethylamine (TEA), Deionized Water, Ethyl Acetate, Anhydrous Magnesium Sulfate.
-
Equipment: 5 L jacketed reactor (or round-bottom flask for this step), overhead stirrer, thermocouple, nitrogen inlet.
Detailed Step-by-Step Protocol:
-
Reactor Setup: Charge the reactor with the crude (S)-N-methylpent-4-en-2-amine (~118 g, assuming quantitative yield from Part 1) and tetrahydrofuran (1.2 L).
-
Cooling: Cool the solution to 0-5 °C.
-
Reagent Addition: Add triethylamine (181 mL, 1.31 mol, 1.1 equiv.) followed by a solution of di-tert-butyl dicarbonate (271 g, 1.24 mol, 1.05 equiv.) in THF (300 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C. Causality Note: Adding Boc₂O as a solution prevents it from solidifying in the addition funnel and ensures a controlled reaction rate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
IPC: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the amine.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the residue with ethyl acetate (1.0 L) and deionized water (500 mL).
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL, to remove excess TEA), saturated NaHCO₃ (250 mL), and brine (250 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a high-purity oil. If necessary, it can be purified by flash column chromatography on silica gel.
Data Summary and Characterization
| Parameter | Part 1: Reductive Amination | Part 2: N-Boc Protection |
| Starting Material | Pent-4-en-2-one | (S)-N-Methylpent-4-en-2-amine |
| Scale | 100 g (1.19 mol) | ~118 g (1.19 mol) |
| Key Reagents | Methylamine (1.1 eq), STAB (1.2 eq) | Boc₂O (1.05 eq), TEA (1.1 eq) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 85-95% (crude) | 90-98% (over 2 steps) |
| Typical Purity | >95% (by GC) | >98% (by LC-MS) |
| Enantiomeric Excess | >95% ee (by chiral HPLC) | >95% ee (by chiral HPLC) |
Final Product Characterization:
-
¹H NMR, ¹³C NMR, and Mass Spectrometry data should be consistent with the structure of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
-
Chiral HPLC analysis is essential to confirm the enantiomeric excess (ee) of the final product.
Troubleshooting and Process Optimization
Scaling up chemical reactions can present challenges not observed at the lab scale.[8] Below is a guide to address common issues.
Figure 2: Troubleshooting guide for common scale-up issues.
Conclusion
This application note details a highly efficient and scalable two-step synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. The process relies on a modern asymmetric reductive amination followed by a robust N-Boc protection. By providing detailed protocols, causality explanations, and a troubleshooting guide, this document serves as a comprehensive resource for researchers and process chemists in the pharmaceutical industry aiming to produce this valuable chiral intermediate at scale.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules. Available at: Virginia Tech Institutional Repository.
-
Aurell, C. J., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(23), 9264-9273. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]
-
Le-Criq, A., et al. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(8), 3209-3214. [Link]
-
Wang, D., et al. (2019). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Industrial & Engineering Chemistry Research, 58(35), 15848-15858. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]
-
Aurell, C. J., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]
-
Aurell, C. J., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Figshare. [Link]
-
Unnamed Manufacturer's Guide. (n.d.). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates. Retrieved from [Link]
-
Li, M., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14, 18561-18565. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2018). Various Approaches for the Synthesis of Organic Carbamates. [Link]
- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
UK-CPI.com. (2024). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
SynArchive. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]
-
Semantic Scholar. (2013). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. [Link]
- Google Patents. (2012).
-
Al-Tel, T. H., et al. (2022). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]
-
National Institutes of Health. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. ResearchGate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Troubleshooting & Optimization
How to improve the yield of N-methylation of carbamates
Technical Support Center: N-Methylation of Carbamates
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the N-methylation of carbamates. This reaction, while conceptually straightforward, can present significant challenges in practice, from low yields to complex side reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this crucial transformation effectively. This document is structured as a series of practical questions you might encounter in the lab, followed by in-depth, experience-driven answers.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section directly tackles the most frequent issues encountered during the N-methylation of carbamates. The solutions provided are based on established chemical principles and field-proven insights.
Q1: My N-methylation reaction shows low conversion or has stalled completely. What are the likely causes and how can I improve the yield?
Low conversion is the most common complaint and typically points to one of three areas: insufficient deprotonation, suboptimal reaction conditions, or poor reagent quality.
Causality Analysis: The N-H proton of a carbamate is only weakly acidic (pKa ≈ 17-22), meaning a sufficiently strong base is required to generate the nucleophilic nitrogen anion needed for the subsequent SN2 reaction with the methylating agent. Incomplete deprotonation results in a low concentration of the active nucleophile, leading to a sluggish or stalled reaction.
Solutions & Optimization Strategies:
-
Evaluate Your Choice of Base:
-
Standard Bases (K₂CO₃, NaH): Potassium carbonate is a common and cost-effective choice, but its efficacy is highly dependent on the solvent and substrate. Sodium hydride (NaH) is much stronger and often more effective, but requires strictly anhydrous conditions and careful handling.
-
The "Cesium Effect": For challenging substrates, switching to Cesium Carbonate (Cs₂CO₃) can dramatically improve yields. The "Cesium Effect" is attributed to the high solubility of cesium salts in organic solvents and the weakly coordinated, highly reactive nature of the resulting carbamate anion.[1][2][3][4] This often leads to faster reaction rates and higher chemoselectivity, even allowing for the use of catalytic amounts of base in some cases.[1]
-
-
Select the Appropriate Methylating Agent:
-
Reactivity: Methyl iodide (MeI) and dimethyl sulfate ((Me)₂SO₄) are the most common and reactive agents.[5] Methyl iodide is generally more reactive but is also a volatile and potent toxin. Dimethyl sulfate is less volatile but equally hazardous and requires careful quenching.
-
Stability and Handling: Always use fresh, high-purity methylating agents. Methyl iodide, in particular, can decompose over time, releasing iodine which can impart a brownish color and interfere with the reaction. Store it in a dark bottle, over a copper wire, and under an inert atmosphere.
-
-
Optimize Reaction Conditions (Solvent & Temperature):
-
Solvent: A polar aprotic solvent is essential to dissolve the carbamate and the base. Anhydrous N,N-Dimethylformamide (DMF) is an excellent choice as it effectively solvates the cations, leaving a more "naked" and reactive anion.[1] Other options include Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF), especially when using stronger bases like NaH.
-
Temperature: While many methylations proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate.[2][5] However, excessive heat can promote side reactions. It is critical to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal balance of temperature and time.[6]
-
Troubleshooting Workflow for Low Yield
The following decision tree can guide your optimization process when faced with low product conversion.
Caption: A decision tree for troubleshooting low yield in carbamate N-methylation.
Q2: I'm observing significant side products. What are the common side reactions and how can I minimize them?
Side product formation is often a result of competing reaction pathways or over-reaction. Identifying the impurity is the first step to suppression.
-
Over-methylation (Tertiary Amine Formation): This can occur if your starting material is a primary amine carbamate that gets methylated and subsequently deprotected and methylated again under the reaction conditions.
-
Solution: Carefully control the stoichiometry of your methylating agent (use 1.0-1.2 equivalents). Monitor the reaction closely and stop it as soon as the starting material is consumed. Using milder conditions can also favor mono-alkylation.[1]
-
-
O-Alkylation: While less common for standard carbamates, O-alkylation can be a significant competing pathway for thiocarbamates, where the sulfur atom is a soft nucleophile.[7]
-
Solution: This selectivity issue is highly dependent on the counter-ion and solvent. Harder cations (like Li⁺ or Na⁺) and polar aprotic solvents (DMF, DMSO) tend to favor N-alkylation. If O-alkylation persists, a different synthetic strategy may be required.
-
-
Carbamate Cleavage/Hydrolysis: Carbamates can be sensitive to harsh basic conditions, leading to hydrolysis back to the parent amine.[6]
-
Solution: Avoid excessively strong bases or high temperatures if your substrate is known to be labile. Using a milder base like Cs₂CO₃ can be beneficial. Ensure your workup is not overly acidic or basic.
-
-
Reaction with Solvent: In rare cases, solvents like DMF can decompose under strongly basic conditions at high temperatures to produce dimethylamine, which can then act as a nucleophile.
-
Solution: Avoid prolonged heating at temperatures above 80-100 °C when using DMF with strong bases.
-
Q3: The purification of my N-methylated carbamate is challenging due to co-eluting impurities or difficult workup. What are some effective purification strategies?
A clean reaction makes for an easy purification. However, when that's not possible, a systematic approach to purification is key.
-
Aqueous Workup:
-
Quenching: Carefully quench the reaction, typically with water or a saturated ammonium chloride solution. If using NaH, the quench must be done slowly and at a low temperature (0 °C).
-
Extraction: Extract your product into an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Washing the organic layer with brine (saturated NaCl solution) can help break up emulsions and remove residual water.
-
-
Removal of Inorganic Salts: Cesium and potassium salts can sometimes be difficult to remove.
-
Filtration: After extraction and drying the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter the solution through a small plug of silica gel or celite. This can effectively remove fine particulate salts before concentrating the crude product.
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying N-methylated carbamates. Use a solvent system determined by TLC analysis to achieve good separation between your product and any impurities.
-
Dispersive SPE (d-SPE): For certain applications, particularly in analytical sample preparation, "QuEChERS" style d-SPE clean-up can be effective for removing matrix interferences.[8]
-
-
Recrystallization: If your N-methylated product is a stable solid, recrystallization is an excellent method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which your product is soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems include ethyl acetate/hexanes, ethanol/water, or chloroform.[9]
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions about the N-methylation of carbamates.
Q1: What is the general mechanism for the N-methylation of a carbamate?
The reaction typically proceeds via a two-step SN2 (bimolecular nucleophilic substitution) mechanism.
-
Deprotonation: A base (B⁻) removes the acidic proton from the carbamate nitrogen, creating a negatively charged carbamate anion (a nitrogen nucleophile).
-
Nucleophilic Attack: The carbamate anion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the leaving group (e.g., iodide) to form the N-methylated product.
Caption: General SN2 mechanism for carbamate N-methylation.
Q2: How do I choose the most appropriate base for my reaction?
The choice of base is a critical parameter that depends on the substrate's reactivity, steric hindrance, and the desired reaction conditions.
| Base | pKa (Conjugate Acid) | Common Solvent(s) | Key Characteristics & Considerations |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | Inexpensive and mild. Often requires heating. Heterogeneous reaction, so stirring efficiency is important. Good starting point for simple substrates. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Very strong, irreversible base. Generates H₂ gas (requires inert atmosphere and careful quenching). Must use anhydrous solvents. Excellent for less acidic or sterically hindered carbamates. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, DMSO, NMP | Mild but highly effective due to the "Cesium Effect".[1][2] High solubility in organic solvents leads to faster, cleaner reactions, often at lower temperatures. The preferred choice for difficult substrates.[3][4] |
Q3: What are the pros and cons of common methylating agents?
| Methylating Agent | Formula | Boiling Point | Pros | Cons |
| Methyl Iodide | CH₃I | 42 °C | Highly reactive, volatile (easy to remove post-reaction). | Highly toxic, volatile, and a known carcinogen.[5] Light-sensitive. Relatively expensive. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 188 °C | Highly reactive, less volatile than MeI, cost-effective. | Extremely toxic and corrosive.[5] High boiling point makes it harder to remove. Requires careful quenching (e.g., with ammonia). |
| Methyl Tosylate | CH₃OTs | Decomposes | Solid, non-volatile, less acutely toxic than MeI or (CH₃)₂SO₄. | Less reactive, often requires higher temperatures or longer reaction times. |
Safety Precaution: All methylating agents are hazardous and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Q4: Are there alternative methods if standard SN2 methylation fails?
Yes, if traditional alkylation is unsuccessful, several other strategies can be employed.
-
Reductive Methylation of the Parent Amine: This involves first deprotecting the carbamate to reveal the free amine, followed by a reductive amination reaction using formaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6][10] This is a robust and widely applicable method.
-
Reduction of the Carbamate Carbonyl: Certain powerful reducing agents can directly reduce the carbamate carbonyl to a methyl group. For example, magnesium-catalyzed reductions using silanes have been shown to convert N-Boc protected amines directly into their N-methyl counterparts.[11][12][13] Similarly, amidophosphine borane has been reported as an effective reagent for this transformation.[14][15][16]
-
CO₂ as a C1 Source: Emerging methods use carbon dioxide as a C1 source in the presence of a hydrosilane and a catalyst (e.g., Zinc or Cesium-based) to achieve N-methylation under milder conditions.[17][18][19][20]
Standard Operating Protocol: N-Methylation of Ethyl Phenylcarbamate
This protocol provides a detailed, step-by-step methodology for a representative N-methylation reaction using cesium carbonate and methyl iodide.
Materials:
-
Ethyl phenylcarbamate (Substrate)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Methyl Iodide (MeI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, septum, needles, argon/nitrogen line
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add ethyl phenylcarbamate (1.0 eq) and cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the carbamate.
-
Stirring: Stir the resulting suspension at room temperature for 15 minutes.
-
Addition of Methylating Agent: Add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) every 30-60 minutes until the starting material is no longer visible. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0% to 20% EtOAc in Hexanes) to afford the pure N-methylated product.
References
-
Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(8), 3209–3214. [Link]
-
Mechanism of carbamate reduction to N-methyl? (2023). Reddit. [Link]
-
Han, Z., et al. (2018). Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal Carbonates. ACS Catalysis. [Link]
-
Paul, I., et al. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry. [Link]
-
Levinn, C. M., et al. (2021). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. Journal of Organic Chemistry, 86(8), 5443-5451. [Link]
-
Paul, I., et al. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry. [Link]
-
Barton, A. F. M., & Liler, M. (1971). N-Methylation of carbamate derivatives of α-amino acids. Journal of the Chemical Society, Chemical Communications. [Link]
-
N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (n.d.). ResearchGate. [Link]
-
Kim, H., et al. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. [Link]
-
Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters. [Link]
-
Levinn, C. M., et al. (2021). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. PubMed. [Link]
-
Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Ingenieria Analitica Sl. [Link]
-
Salvino, J. M., et al. (2009). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry. [Link]
-
Butler, D. C. D., et al. (2015). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. PMC - NIH. [Link]
-
Derbyshire, M. K., et al. (1987). Purification and characterization of an N-methylcarbamate pesticide hydrolyzing enzyme. Journal of Agricultural and Food Chemistry. [Link]
-
Paul, I., et al. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. PubMed. [Link]
-
Is there any way to increase the N-methylation response of aliphatic amines? (2023). ResearchGate. [Link]
-
Carbamate to N-methyl amine. (2016). Reddit. [Link]
-
Analysis of N-Methyl Carbamate Pesticides in Food. (n.d.). Restek. [Link]
-
Selective N- or O-arylation using cesium carbonate. (n.d.). ResearchGate. [Link]
-
Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate. [Link]
-
Majumdar, S. (2015). N-Dealkylation of Amines. PMC - NIH. [Link]
-
Aresta, M., et al. (2001). Monoselective N-Methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research. [Link]
-
Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. (2006). ResearchGate. [Link]
-
Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. PubMed. [Link]
-
Levinn, C. M., et al. (2021). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. PMC - NIH. [Link]
-
Dell’Amico, D. B., et al. (2017). Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH. [Link]
-
Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Schüppel, F., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]
-
Duspara, P., et al. (2010). Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. ResearchGate. [Link]
-
Borkovcová, I., et al. (2005). Determination of N-methylcarbamates in Foods. Central European Journal of Public Health. [Link]
-
Whitehead, C. W. (1967). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]
-
Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (n.d.). Semantic Scholar. [Link]
-
Method of synthesis of O-methyl-N-alkylcarbamate from amines and dialkylcarbonate. (2018). ResearchGate. [Link]
-
Methyl isocyanate. (n.d.). Wikipedia. [Link]
-
[Skill Test 07] Reductive N-Methylation of Carbamates [Take on a somewhat difficult challenge!]. (2024). YouTube. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. semanticscholar.org [semanticscholar.org]
Troubleshooting guide for carbamate synthesis temperature control
An Application Scientist's Guide to Temperature Control in Carbamate Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that precise temperature control is paramount for successful carbamate synthesis. Deviations can drastically impact reaction kinetics, yield, purity, and even safety. This guide provides in-depth, field-proven answers to common temperature-related challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: My carbamate synthesis is resulting in low yield and significant byproduct formation. Could temperature be the culprit?
A1: Absolutely. Temperature is one of the most critical parameters in carbamate synthesis. An incorrect temperature setting—either too high or too low—is a primary cause of poor reaction outcomes.
-
If the temperature is too high: You risk several undesirable outcomes. Many carbamates can be thermally labile, and elevated temperatures can lead to decomposition of your starting materials, intermediates, or the final product itself.[1][2] For instance, while some carbamates decompose at 200-400°C to generate isocyanates, unwanted side reactions can occur at much lower temperatures.[1][2] A common issue at elevated temperatures is the favoring of alternative reaction pathways, such as N-alkylation, which leads to impurities.[1][3]
-
If the temperature is too low: The reaction rate may be too slow, leading to incomplete conversion within your allotted time. For syntheses involving carbon dioxide, lower temperatures can favor the formation of the carbamate intermediate, but the overall reaction rate might be kinetically limited.[4][5]
The key is to identify the optimal temperature window for your specific reaction, which strikes a balance between a reasonable reaction rate and the minimization of side reactions.
Q2: My reaction involves an isocyanate and an alcohol. I've set the bath temperature correctly, but the reaction seems uncontrolled. What's happening?
A2: You are likely experiencing a localized exothermic event. The reaction between an isocyanate and an alcohol to form a carbamate is often highly exothermic.[1] The heat generated by the reaction itself can raise the internal temperature of the mixture significantly above the temperature of the external heating/cooling bath.
This leads to several problems:
-
Thermal Runaway: If the heat is not dissipated effectively, the reaction rate can accelerate uncontrollably, posing a significant safety hazard. Isocyanates are highly reactive, and runaway reactions can lead to dangerous pressure build-up.[6][7]
-
Byproduct Formation: The localized "hot spots" within the reactor can cause the side reactions and decomposition issues mentioned in Q1.
To manage this, you must focus on efficient heat transfer. This involves ensuring vigorous and uniform stirring to quickly distribute the generated heat throughout the bulk of the solution and facilitate its transfer to the reactor walls and the external bath.[1][8] For highly exothermic systems, slowing the rate of reagent addition is a critical control measure.[1]
Troubleshooting Workflow
This workflow provides a logical path from a general problem to a specific solution.
Caption: Logical troubleshooting flow for temperature-related issues.
Quantitative Data & Reaction Pathways
Temperature directly influences which reaction pathway is kinetically favored.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 3. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC00636A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Hindered Amines
Welcome to the technical support center dedicated to the successful tert-butyloxycarbonyl (Boc) protection of sterically hindered amines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this common yet often troublesome transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the kinetic and steric barriers inherent to protecting bulky amino groups. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Introduction: The Challenge of Hindering
Sterically hindered amines, characterized by bulky substituents on or near the nitrogen atom, are notoriously poor nucleophiles. This diminished reactivity can lead to sluggish or incomplete reactions with the standard Boc-protection reagent, di-tert-butyl dicarbonate ((Boc)₂O). Forcing conditions, such as high temperatures and prolonged reaction times, can often introduce undesired side products, complicating purification and compromising yield. This guide provides a systematic approach to diagnosing and solving these issues.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is formatted as a series of common problems encountered in the lab, followed by diagnostic questions, potential causes, and actionable solutions.
Problem 1: Low or No Conversion to the Boc-Protected Amine
You've set up your reaction with the hindered amine, (Boc)₂O, and a standard base like triethylamine (Et₃N) in a common solvent (e.g., DCM, THF), but after several hours (or even days), TLC/LC-MS analysis shows predominantly unreacted starting material.
Initial Diagnostic Questions:
-
Is your amine sufficiently nucleophilic? Highly hindered secondary amines or anilines with electron-withdrawing groups are particularly challenging.
-
Is the reaction truly stalled, or just incredibly slow? Monitor the reaction at extended time points (e.g., 24, 48, 72 hours).
-
Are your reagents of good quality? (Boc)₂O can degrade over time, especially if exposed to moisture.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reagent Electrophilicity | The carbonyl carbons of (Boc)₂O are not sufficiently electrophilic to react with the poorly nucleophilic hindered amine. | Option A: Catalysis. Introduce a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) to activate the (Boc)₂O. DMAP attacks the anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[1][2] Caution: DMAP can also increase the likelihood of side reactions.[2] Option B: Alternative Reagents. Consider more reactive Boc-donating reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or 1-(tert-butoxycarbonyl)benzotriazole.[3] |
| Inappropriate Solvent Choice | The solvent may not adequately solvate the reactants or may participate in side reactions. | Option A: High-Boiling Aprotic Solvents. Switch to solvents like dioxane, DMF, or acetonitrile to allow for higher reaction temperatures, which can overcome the activation energy barrier.[4] Option B: Specialized Solvents. 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to act as both a solvent and a catalyst, promoting efficient Boc protection of diverse amines without side reactions. |
| Base Incompatibility | The base used may not be strong enough to deprotonate the amine salt formed during the reaction, or it may be too sterically hindered itself. | Option A: Stronger, Non-Nucleophilic Bases. Consider using a stronger base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU). Option B: Inorganic Bases. For some applications, inorganic bases like K₂CO₃ or NaHCO₃ in a biphasic system can be effective.[3][4] |
Problem 2: Reaction Stalls at ~50% Conversion
The reaction proceeds initially but then plateaus, leaving a mixture of starting material and product that is difficult to separate.
Initial Diagnostic Questions:
-
Is a precipitate forming? The amine salt byproduct might be crashing out of solution, hindering the reaction.
-
Are you using a catalytic amount of base? The reaction generates tert-butanol and CO₂, and the intermediate carbamic acid requires a stoichiometric amount of base for neutralization.[5]
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Product Inhibition/Byproduct Precipitation | The generated amine salt (e.g., triethylammonium carbonate) may be insoluble in the reaction solvent, effectively halting the reaction. | Option A: Increase Stoichiometry of Base. Ensure at least one equivalent of a suitable base is used. For amine salts (e.g., hydrochlorides), use at least two equivalents of base. Option B: Change Solvent System. Use a more polar solvent system that can better solvate the ionic byproducts. A mixture of THF and water can be effective.[4][6] |
| Reagent Decomposition | At elevated temperatures or over long reaction times, (Boc)₂O can slowly decompose. | Option A: Staged Addition. Add a second portion of (Boc)₂O (e.g., 0.5 equivalents) after 24 hours to replenish the active reagent. Option B: Use a More Stable Reagent. If high temperatures are necessary, investigate the thermal stability of your chosen Boc-donating reagent. |
Problem 3: Formation of Multiple Byproducts
Your reaction mixture shows the desired product, but also several new spots on TLC or peaks in LC-MS, complicating purification.
Initial Diagnostic Questions:
-
Are you using DMAP? While effective, DMAP is a powerful catalyst that can promote side reactions.[1][2]
-
Is your amine particularly nucleophilic despite being hindered? Some hindered primary amines can undergo double Boc protection.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| N,N-di-Boc Formation | The initially formed N-Boc-protected amine can be further acylated to form a di-Boc species, especially with highly active catalytic systems. | Option A: Reduce Catalyst Loading. If using DMAP, reduce the amount to 1-5 mol%. Option B: Control Stoichiometry. Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O rather than a large excess. Option C: Omit DMAP. For many amines, simply heating with a base like Et₃N or DIPEA is sufficient and avoids this side reaction.[4] |
| Isocyanate Formation | In the presence of DMAP, particularly at low temperatures, (Boc)₂O can react with the amine to form an unstable carbamic-carbonic anhydride that can decompose to an isocyanate.[7][8] | Option A: Avoid DMAP. This is the most straightforward solution. Option B: Modify Reaction Temperature. Isocyanate formation is sometimes favored at lower temperatures; running the reaction at room temperature or slightly elevated temperatures may disfavor this pathway.[7] |
| Urea Formation | The isocyanate byproduct can react with another molecule of the starting amine to form a urea derivative. | This is a consequence of isocyanate formation. Addressing the root cause (see above) will prevent urea formation. |
Frequently Asked Questions (FAQs)
Q1: How much (Boc)₂O and base should I use for a standard reaction with a hindered amine?
A1: For a hindered amine, a good starting point is 1.2-1.5 equivalents of (Boc)₂O and 1.5-2.0 equivalents of a tertiary amine base like triethylamine or DIPEA. If your starting amine is a salt (e.g., hydrochloride), you will need an additional equivalent of base to neutralize the salt.
Q2: My reaction is very slow even with DMAP. What is the next step?
A2: If a standard (Boc)₂O/DMAP system is ineffective, consider moving to more forcing conditions or alternative reagents.
-
Increase Temperature: Refluxing in a higher-boiling solvent like dioxane can be effective.
-
Use a Lewis Acid Catalyst: Some Lewis acids, such as Sc(OTf)₃ or MgBr₂·OEt₂, can activate the (Boc)₂O.[8]
-
Solvent-Free Conditions: For some substrates, gently heating the amine with (Boc)₂O without any solvent can provide a high concentration of reactants and lead to good yields.[3]
Q3: How can I effectively monitor the progress of these slow reactions?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.
-
TLC: Ensure you have a good solvent system that provides clear separation between your starting amine and the more nonpolar Boc-protected product. Staining with ninhydrin can be useful for visualizing the amine starting material.
-
LC-MS: This is the most definitive method. It will clearly show the disappearance of the starting material mass ion and the appearance of the product mass ion (M+H)⁺ and often a sodium adduct (M+Na)⁺.
Q4: What is the best work-up procedure for a Boc protection reaction?
A4: A typical aqueous work-up is usually effective.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
The crude product can then be purified by flash column chromatography on silica gel.
Q5: My Boc-protected product is co-eluting with unreacted (Boc)₂O during chromatography. How can I remove the excess anhydride?
A5: Excess (Boc)₂O can be tricky to remove by chromatography alone.
-
Basic Wash: During the work-up, a wash with a dilute base like 1 M NaOH can help hydrolyze the excess anhydride.
-
Vacuum: (Boc)₂O is somewhat volatile. Leaving the crude product under high vacuum for an extended period can help sublime some of the excess reagent.[6]
-
Scavenger Reagents: Adding a small amount of a primary amine scavenger resin or a simple primary amine like benzylamine to the crude mixture before chromatography can react with the excess (Boc)₂O, and the resulting Boc-protected scavenger is often easily separated.
Experimental Protocols & Visualizations
Protocol 1: DMAP-Catalyzed Boc Protection of a Hindered Secondary Amine
This protocol is a robust starting point for many challenging substrates.
-
To a solution of the hindered secondary amine (1.0 eq) in dichloromethane (DCM, 0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq).
-
Add triethylamine (Et₃N, 1.5 eq) followed by 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A stepwise decision-making process for troubleshooting low-yielding Boc protection reactions.
Diagram: Mechanism of DMAP Catalysis
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Boc Protected Compounds [bzchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
Welcome to the technical support guide for the purification of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar chiral carbamates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after the synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate?
A1: The most common impurities originate from the synthetic step, which typically involves the reaction of (S)-methyl(pent-4-en-2-yl)amine with di-tert-butyl dicarbonate (Boc₂O). You should anticipate the following:
-
Unreacted Starting Materials: Residual (S)-methyl(pent-4-en-2-yl)amine and any excess Boc₂O.
-
Reaction Byproducts: Tert-butanol is a common byproduct from the reaction of Boc₂O.
-
Stereoisomers: The presence of the (R)-enantiomer if the initial amine starting material was not enantiomerically pure. Standard purification techniques like flash chromatography will not separate these enantiomers.
-
Side-Reaction Products: Minor impurities may arise from reactions involving the terminal alkene.
Q2: My compound appears as an oil. Can it be purified by crystallization?
A2: Many Boc-protected amines with moderate molecular weight are oils or low-melting solids, making crystallization challenging. While it's not the primary recommended method, it can be attempted using a non-polar solvent system (e.g., hexanes or heptane) at low temperatures. Success is often dependent on the purity of the crude material. For most applications, chromatography is a more reliable and effective method.
Q3: Is the compound stable on silica gel? I'm observing streaking on my TLC plate.
A3: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Standard silica gel is inherently acidic and can cause partial deprotection of the carbamate during analysis or purification. This degradation leads to the formation of a free amine, which interacts strongly with the acidic silica, resulting in significant streaking on a TLC plate or tailing peaks during column chromatography.
Q4: How should I store the purified compound?
A4: Due to the acid-labile nature of the Boc group, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated. Avoid contact with acidic vapors or solvents. The terminal double bond also presents a potential site for slow oxidation, making inert atmosphere storage particularly important for long-term stability.
Section 2: Troubleshooting Guide for Flash Column Chromatography
Flash chromatography is the most common method for purifying this compound. Below are solutions to common problems encountered during this process.
Problem 1: Poor separation between my product and a key impurity.
Root Cause Analysis: The polarity of the eluent is not optimized for the specific mixture, leading to co-elution of the product and an impurity with a similar Rf value.
Solution Pathway:
-
Impurity Identification: Before optimizing, try to identify the impurity. If it's the unreacted starting amine, it will be significantly more polar than your product. If it is related to Boc₂O, it will be much less polar. A crude ¹H NMR or LC-MS can provide valuable clues.
-
Systematic TLC Analysis: The key to good separation is rigorous TLC optimization. Test a range of solvent systems with varying polarities. A good starting point for Boc-protected amines is a mixture of hexanes (or heptane) and ethyl acetate.
-
Fine-Tuning the Eluent:
-
If the spots are too close together, try using a less polar solvent system overall. This will force all compounds to travel more slowly up the TLC plate, often increasing the separation between them.
-
Consider alternative solvents. Replacing ethyl acetate with dichloromethane (DCM) or diethyl ether can alter the selectivity of the separation.
-
-
Consider a Gradient: If one impurity is much less polar and another is much more polar than your product, a gradient elution during the column chromatography will be most effective. Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving the highly polar impurities on the column.
Table 1: Recommended TLC Solvent Systems for Initial Screening
| System Name | Solvent A | Solvent B | Typical Ratio (A:B) | Target Rf for Product |
|---|---|---|---|---|
| Standard | Hexanes / Heptane | Ethyl Acetate | 9:1 to 4:1 | 0.25 - 0.35 |
| Alternative | Dichloromethane | Ethyl Acetate | 19:1 to 9:1 | 0.25 - 0.35 |
| High Polarity | Hexanes / Heptane | Diethyl Ether | 4:1 to 1:1 | 0.25 - 0.35 |
Problem 2: The product spot is streaking/tailing on the TLC and column.
Root Cause Analysis: This is a classic sign of product degradation on the acidic silica gel, leading to the formation of the free amine which interacts strongly with the stationary phase.
Solution Pathway:
-
Neutralize the Eluent: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. Add 0.1-1% triethylamine (Et₃N) to the solvent mixture. This will neutralize the acidic sites on the silica gel surface, preventing Boc deprotection and leading to sharp, well-defined spots.
-
Use Deactivated Silica: If triethylamine is incompatible with your molecule or downstream applications, consider using commercially available deactivated or neutral silica gel for the column.
-
Minimize Contact Time: Run the column as quickly as feasible (hence "flash" chromatography) to reduce the time the compound spends in contact with the silica gel.
Workflow for Mitigating On-Column Decomposition
Caption: Troubleshooting workflow for peak tailing during chromatography.
Section 3: Purity and Stereochemical Assessment
Q5: How can I confirm the structure and purity after chromatography?
A5: ¹H NMR is the primary method for confirming the structure and assessing purity. The spectrum should be clean, with integrations matching the expected number of protons.
Table 2: Characteristic ¹H NMR Signals for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate (Note: Shifts are approximate and solvent-dependent, typically in CDCl₃)
| Protons | Multiplicity | Integration | Approx. Chemical Shift (ppm) |
|---|---|---|---|
| -C(CH₃)₃ (Boc) | Singlet | 9H | 1.45 |
| -N-CH₃ | Singlet | 3H | 2.70 |
| -CH(CH₃)- | Doublet | 3H | 1.15 |
| -CH₂-CH= | Multiplet | 2H | 2.20 - 2.40 |
| N-CH- | Multiplet | 1H | 4.10 - 4.30 |
| =CH₂ | Multiplet | 2H | 5.00 - 5.15 |
| -CH= | Multiplet | 1H | 5.70 - 5.90 |
Q6: My ¹H NMR looks clean, but how do I confirm the enantiomeric purity?
A6: Standard achiral chromatography and NMR will not distinguish between the (S) and (R) enantiomers. To determine the enantiomeric excess (e.e.), a specialized chiral analytical technique is required.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The compound is run on a column with a chiral stationary phase (e.g., based on cellulose or amylose derivatives) which can physically separate the two enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, chiral GC using a chiral capillary column is another excellent option.
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Standard Flash Chromatography with Triethylamine Modifier
-
Prepare the Eluent: Based on TLC analysis (target Rf ≈ 0.3), prepare a sufficient volume of the optimized solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and add 0.5% triethylamine by volume.
-
Pack the Column: Dry-pack the column with silica gel, then flush with the prepared eluent. Ensure the silica bed is compact and free of cracks.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Run the Column: Apply the eluent to the top of the column and use gentle positive pressure ("flash") to maintain a steady flow rate.
-
Collect Fractions: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Place the resulting oil under high vacuum for several hours to remove any residual solvent or triethylamine.
Diagram of the Purification and Analysis Workflow
Caption: Overall workflow from crude product to final purity analysis.
References
Technical Support Center: (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
Welcome to the Technical Support Center for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. By understanding the underlying chemistry of its functional groups—the acid- and thermo-labile Boc-carbamate and the reactive pent-4-enyl moiety—users can proactively mitigate degradation and ensure the integrity of their experiments.
I. Understanding the Stability Profile
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate incorporates two key functional groups that dictate its stability: the tert-butyloxycarbonyl (Boc) protecting group and a terminal alkene. The Boc group is notoriously sensitive to acidic conditions and elevated temperatures, while the terminal alkene presents a site for potential addition and cyclization reactions, particularly in the presence of electrophiles.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, storage, and use of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
Q1: I'm observing a loss of the Boc protecting group in my reaction. What are the likely causes and how can I prevent it?
A1: The cleavage of the Boc group is one of the most common stability issues. This is primarily due to its acid lability.[1]
-
Cause 1: Acidic Conditions. Exposure to even trace amounts of acid can catalyze the removal of the Boc group, proceeding through the formation of a relatively stable tert-butyl cation.[1] This can be problematic in reactions where acidic reagents are used, or if the reaction solvent is not rigorously neutral. For instance, using trifluoroacetic acid (TFA) in dichloromethane is a standard method for Boc deprotection.[2]
-
Troubleshooting:
-
pH Control: Ensure all reagents and solvents are neutral and free of acidic impurities. If possible, buffer the reaction mixture.
-
Solvent Choice: Use aprotic, neutral solvents. Avoid chlorinated solvents that can degrade to form HCl.
-
Reagent Scrutiny: Carefully evaluate all reagents for latent acidity.
-
-
Cause 2: Elevated Temperatures. Although generally more stable to heat than acid, the Boc group can be removed thermally.[3][4] Prolonged heating, especially at temperatures above 100 °C, can lead to deprotection.[5]
-
Troubleshooting:
-
Temperature Management: If heating is necessary, use the lowest effective temperature and minimize the reaction time.
-
Alternative Protecting Groups: If high temperatures are unavoidable, consider a more thermally robust protecting group.
-
Q2: My NMR analysis shows unexpected new signals, and the integration for the vinyl protons has decreased. What could be happening?
A2: This observation suggests that the pent-4-enyl group is undergoing a reaction. The loss of the vinyl proton signals is a key indicator of a reaction at the double bond.
-
Cause 1: Acid-Catalyzed Intramolecular Cyclization. If the Boc group is cleaved under acidic conditions, the resulting secondary amine can undergo an intramolecular cyclization with the terminal alkene. This is a potential pathway leading to the formation of a substituted pyrrolidine ring.
-
Troubleshooting:
-
Strictly Anhydrous and Neutral Conditions: The most effective way to prevent this is to avoid acidic conditions, as mentioned in A1.
-
-
Cause 2: Electrophilic Addition. The terminal alkene is susceptible to electrophilic addition reactions. If your reaction mixture contains electrophiles, they can react with the double bond.
-
Troubleshooting:
-
Protecting Group Strategy: If the alkene needs to be preserved for subsequent steps, ensure that the reaction conditions are compatible. It may be necessary to perform reactions that are sensitive to alkenes before introducing this functionality.
-
Q3: I'm concerned about the long-term stability of my sample. What are the optimal storage conditions?
A3: Proper storage is crucial to maintain the integrity of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
-
Recommended Storage:
-
Temperature: Store at low temperatures, preferably at -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the alkene or other sensitive parts of the molecule.
-
Container: Use a well-sealed, amber glass vial to protect from light and moisture.
-
Form: Storing the compound as a neat, dry solid is generally preferable to storage in solution to minimize solvent-mediated degradation.
-
Q4: What are the best analytical methods to assess the purity and detect degradation products?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for assessing purity and quantifying the parent compound and non-volatile impurities. A reverse-phase C18 column is typically suitable. It's important to use a mobile phase with a low concentration of a mild acid like formic acid, as higher concentrations of strong acids like TFA can cause on-column deprotection.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and degradation products. However, care must be taken to avoid thermal degradation in the injector port.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying impurities. Key signals to monitor are the tert-butyl singlet of the Boc group and the vinyl proton signals of the pentenyl group. The disappearance or reduction of these signals is a clear indication of degradation. A "D₂O shake" experiment can be used to confirm the presence of the N-H proton signal.[6]
III. Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for the analysis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 50% B, ramp to 95% B over 15 min, hold for 5 min, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase composition. |
Protocol 2: ¹H NMR Analysis for Stability Monitoring
This protocol outlines the key steps for monitoring the stability of the compound using ¹H NMR.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Key Signals to Monitor:
-
Boc Group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Vinyl Protons: Multiplets in the range of 5.0-6.0 ppm.
-
Methyl Group on the Main Chain: A doublet at approximately 1.1 ppm.
-
N-Methyl Group: A singlet around 2.7 ppm.
-
-
Interpretation: A decrease in the integration of the Boc or vinyl proton signals relative to other signals in the molecule indicates degradation. The appearance of new signals, particularly a broad singlet for a free N-H proton, would suggest deprotection.
IV. Visualization of Degradation Pathways
The following diagrams illustrate the primary potential degradation pathways for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
Caption: Primary degradation pathways of the target compound.
Caption: A logical workflow for troubleshooting stability issues.
V. References
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]
-
(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3. PubChem. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent. [Link]
-
Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Molbase. [Link]
-
Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. ResearchGate. [Link]
-
Characterization Data of the Products. [Link]
-
Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
(S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate. Crysdot LLC. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]
-
Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. ResearchGate. [Link]
-
t -Butyl carbamate. ResearchGate. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
-
Thermal Degradation of Aminosilicone Carbamates. ResearchGate. [Link]
-
tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. PMC - NIH. [Link]
-
Intramolecular cyclization of N‐Boc derivatives 13. ResearchGate. [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
The cyclization of N-butylpent-4-enylaminyl revisited: a combined theoretical and experimental study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Tert-butyl m-tolylcarbamate | C12H17NO2. PubChem - NIH. [Link]
-
Tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. R Discovery. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Reactivity in N-Alkylation of Secondary Amines
Welcome to the Technical Support Center for N-Alkylation of Secondary Amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this fundamental transformation. N-alkylation of secondary amines to form tertiary amines is a cornerstone of modern organic and medicinal chemistry, pivotal for building molecular complexity and modulating the properties of pharmacologically active compounds.[1] However, the perceived simplicity of this reaction often belies significant practical challenges, primarily stemming from the inherent low reactivity of many secondary amines due to steric and electronic factors.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system.
Part 1: Troubleshooting Guide - Diagnosis and Stepwise Solutions
Low conversion or complete failure of an N-alkylation reaction with a secondary amine is a common yet frustrating issue. The following guide provides a systematic approach to diagnosing and resolving these problems.
Logical Flow for Troubleshooting Failed N-Alkylation
Below is a decision-making workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for N-alkylation of secondary amines.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific, common problems in a question-and-answer format.
Issue 1: The Reaction is Stalled - Low or No Conversion
Q1: I am trying to alkylate a bulky secondary amine (e.g., diisopropylamine) with a secondary alkyl halide, and the reaction is incredibly slow or shows no conversion. What is happening and what can I do?
A1: This is a classic case of severe steric hindrance.[2] The SN2 mechanism, which governs this reaction, is highly sensitive to steric bulk around both the nucleophilic nitrogen and the electrophilic carbon. When both partners are sterically demanding, the activation energy for the transition state becomes prohibitively high.[2][3]
Troubleshooting Steps:
-
Increase Activation Energy:
-
Higher Temperature: Increase the reaction temperature significantly. Refluxing in a high-boiling solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene can provide the necessary energy to overcome the steric barrier.[2][4]
-
Prolonged Reaction Time: Be patient. Highly hindered reactions can require extended periods, sometimes up to 48-72 hours.[2][4] Monitor progress by TLC or LC-MS.
-
-
Enhance Electrophile Reactivity:
-
Switch to a Better Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl bromide or chloride, switching to the corresponding alkyl iodide can dramatically increase the reaction rate.[2] For even greater reactivity, use an alkyl triflate (R-OTf) or tosylate (R-OTs), as triflates and tosylates are exceptionally good leaving groups.[2][4]
Leaving Group Relative Rate (Approx.) -Cl 1 -Br 50 -I 2,500 -OTs 10,000 -OTf 1,000,000 A comparative table of leaving group ability in SN2 reactions. -
-
Consider an Alternative Mechanism:
-
For extremely hindered systems, forcing an SN2 reaction may be futile. An SN1-type reaction can be an alternative if the alkylating agent can form a stable carbocation (e.g., a tertiary or adamantyl halide).[3][5]
-
However, a more robust and general solution is to change your synthetic strategy entirely. Reductive amination , which involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion that is then reduced in situ, is often the method of choice for preparing sterically hindered tertiary amines.[1][6] This method avoids the pitfalls of SN2 reactions.[1][7]
-
Q2: My secondary amine has electron-withdrawing groups, and it is not reacting with my alkyl halide. Why?
A2: The presence of electron-withdrawing groups (EWGs) near the nitrogen atom significantly decreases its nucleophilicity. These groups pull electron density away from the nitrogen, making its lone pair less available to attack the electrophilic carbon of the alkylating agent.
Troubleshooting Steps:
-
Use a Stronger Base: The amine itself is often basic enough to neutralize the H-X byproduct, but a dedicated, non-nucleophilic base is usually required. For electronically deactivated amines, a stronger base is needed to deprotonate the amine (or its conjugate acid) and maintain a sufficient concentration of the free, nucleophilic amine.
-
Good choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a bulky, non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU) or 1,2,2,6,6-pentamethylpiperidine.[4] Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the amine.[7]
-
Avoid: Weaker bases like triethylamine (TEA) may not be sufficient.
-
-
Increase Electrophile Potency: As with steric hindrance, using a more reactive alkylating agent (alkyl iodide or triflate) can help compensate for the reduced nucleophilicity of the amine.[2]
-
Alternative Synthetic Routes:
-
Buchwald-Hartwig Amination: If you are attempting to form an aryl-alkyl amine, this palladium-catalyzed cross-coupling reaction is an excellent alternative that is less sensitive to the electronic properties of the amine.[8]
-
"Borrowing Hydrogen" Catalysis: Modern methods using ruthenium or iridium catalysts can alkylate amines with alcohols, which are often less hazardous than alkyl halides.[8][9] This "hydrogen autotransfer" strategy proceeds through a different mechanism and can be highly effective.[10]
-
Issue 2: Side Reactions and Impurities
Q3: My reaction is working, but I am getting a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?
A3: While over-alkylation is a more significant problem when starting from primary amines, it can still occur with secondary amines, especially with highly reactive, unhindered alkylating agents like methyl iodide.[7][11] The product tertiary amine can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation to form the quaternary salt.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the secondary amine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine). This ensures the electrophile is consumed before it can react extensively with the tertiary amine product.
-
Slow Addition: Add the alkylating agent slowly (dropwise) to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant secondary amine over the newly formed tertiary amine.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes increase selectivity, as the second alkylation step may have a higher activation energy.
-
Use a Bulky Base: A sterically hindered base can help modulate the reaction and may disfavor the formation of the even bulkier quaternary ammonium salt.
Q4: I am using an alkyl halide with another functional group (a ketone), and I'm seeing an undesired cyclization side product. How can I favor the N-alkylation?
A4: This is a case of competing intramolecular vs. intermolecular reactions.[12] If the alkyl halide can form a stable ring (e.g., a three- or five-membered ring) via an intramolecular reaction (like a Favorskii-type rearrangement with a ketone), this pathway can compete with the desired intermolecular N-alkylation.[12]
Troubleshooting Steps:
-
Change the Solvent: The choice of solvent can influence the relative rates of inter- and intramolecular reactions. Sometimes, switching from a nonpolar solvent (like toluene) to a polar aprotic solvent (like acetonitrile) or even an aqueous medium can alter the product distribution.[12][13]
-
Modify the Base: The base can play a crucial role. A stronger base might favor the intramolecular cyclization by forming an enolate from the ketone.[12] Try using a milder base like sodium bicarbonate (NaHCO₃) or a hindered organic base.[13]
-
Lower the Temperature: Intramolecular reactions often have a lower activation energy. Running the reaction at the lowest possible temperature that still allows for N-alkylation might suppress the undesired side reaction.
-
Protect the Competing Functional Group: If possible, protect the ketone as a ketal before performing the N-alkylation. The protecting group can be removed in a subsequent step. This is often the most reliable solution.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Hindered Secondary Amine
This protocol is adapted for cases where steric hindrance is a known challenge.[4]
Materials:
-
Sterically hindered secondary amine (1.0 mmol, 1.0 equiv)
-
Alkyl tosylate or iodide (1.0 mmol, 1.0 equiv)
-
1,2,2,6,6-pentamethylpiperidine (PMP) (1.0 mmol, 1.0 equiv)
-
Anhydrous toluene (1 mL)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the secondary amine, the alkyl tosylate/iodide, and 1,2,2,6,6-pentamethylpiperidine.
-
Add anhydrous toluene via syringe under an inert atmosphere (Argon or Nitrogen).
-
Heat the mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 2 to 7 days for completion.[4]
-
Once the starting amine is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to yield the crude tertiary amine.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is a reliable alternative for overcoming low reactivity in direct alkylation.[1][6]
Materials:
-
Secondary amine (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Procedure:
-
In a round-bottom flask, dissolve the secondary amine and the aldehyde or ketone in the anhydrous solvent (to a concentration of approx. 0.1 M).
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add the sodium triacetoxyborohydride in portions over 5-10 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature until the starting amine is fully consumed, as monitored by TLC or LC-MS (typically 1-24 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.
References
-
Mondal, B., & Kundu, S. (2013). An Efficient Palladium-Catalyzed N-Alkylation of Amines Using Primary and Secondary Alcohols. ACS Publications. Available from: [Link]
-
Carneiro, V. M. T., & Carreira, E. M. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available from: [Link]
-
ResearchGate. Methods for mono-selective N-alkylation of amines using alcohols as alkylating agents under rhenium and palladium catalysis. Available from: [Link]
-
Carneiro, V. M. T., & Carreira, E. M. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available from: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]
-
Wikipedia. Amine alkylation. Available from: [Link]
-
Zhang, R., et al. (2024). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Klüner, T., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. Available from: [Link]
-
YouTube. (2020). Alkylation of Amines, Part 5: Alternative Strategies. Available from: [Link]
-
ResearchGate. Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF. Available from: [Link]
-
Ghashghaei, O., & Kappe, C. O. (2021). N-Dealkylation of Amines. Molecules. Available from: [Link]
-
Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available from: [Link]
-
Jana, S., & Panda, S. K. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available from: [Link]
-
Cho, C. S., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry. Available from: [Link]
-
Lopes, J. F., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Communications Chemistry. Available from: [Link]
-
Katritzky, A. R., Wu, J., & Rachwal, S. (1991). N-ALKYLATION OF HINDERED SECONDARY AROMATIC AMINES WITH 2-IODOBUTANE. Organic Preparations and Procedures International. Available from: [Link]
-
Ghashghaei, O., & Kappe, C. O. (2021). N-Dealkylation of Amines. Odesa I. I. Mechnikov National University. Available from: [Link]
-
Tsubogo, T., et al. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Scientific Reports. Available from: [Link]
-
Mandal, M., & Daw, P. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available from: [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Available from: [Link]
-
Li, Z., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Available from: [Link]
-
Kim, D. H., Carroll, F. I., & Lee, Y.-S. (2002). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications. Available from: [Link]
-
ResearchGate. Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. Available from: [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available from: [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine?. Available from: [Link]
-
Reddit. (2023). Problematic N-Alkylation. Available from: [Link]
-
Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of unsaturated carbamates
Welcome to the Technical Support Center for the synthesis of unsaturated carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds while minimizing the formation of unwanted byproducts. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field experience, providing you with not just protocols, but the rationale behind them.
Introduction: The Challenge of Selectivity
The synthesis of unsaturated carbamates is a critical process in the development of a wide range of pharmaceuticals and functional materials. The presence of both a carbamate moiety and an unsaturated bond offers a versatile scaffold for further chemical modifications. However, this very combination of functional groups presents a unique set of challenges. The reactivity of the unsaturated group can lead to a variety of undesired side reactions, compromising yield, purity, and, ultimately, the viability of a synthetic route.
This guide provides a structured approach to troubleshooting and optimizing your synthetic protocols, focusing on the root causes of byproduct formation and offering practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing unsaturated carbamates?
The nature and prevalence of byproducts are highly dependent on the chosen synthetic route. However, some common classes of impurities include:
-
"Classic" Carbamate Synthesis Byproducts: These are side products common to most carbamate syntheses, regardless of the saturation of the precursors.
-
Substituted Ureas: Formed from the reaction of an isocyanate intermediate with a primary or secondary amine.
-
Allophanates: Result from the reaction of an isocyanate with a previously formed carbamate. This is often promoted by excess isocyanate or elevated temperatures.
-
Isocyanurates: Trimerization of isocyanate molecules, typically catalyzed by certain bases or high temperatures.
-
-
Byproducts Specific to Unsaturated Systems: The presence of a double or triple bond introduces additional reaction pathways.
-
Cyclized Products: Intramolecular reaction of the carbamate nitrogen or oxygen with the unsaturated bond, leading to the formation of heterocyclic compounds like oxazolidinones or other ring systems. This is a particularly common issue when using transition metal catalysts.
-
Polymerized Material: Unwanted polymerization of the unsaturated starting materials or products, often initiated by heat, light, or radical species.
-
Isomerized Products: Shifting of the double or triple bond within the molecule, leading to a mixture of constitutional isomers.
-
Q2: I am observing significant amounts of cyclized byproduct. What are the key factors driving this side reaction and how can I suppress it?
Intramolecular cyclization is a frequent and often challenging side reaction, especially in palladium-catalyzed syntheses. The propensity for cyclization is influenced by a delicate balance of factors:
-
Catalyst System: The choice of metal and, crucially, the ligand plays a pivotal role. Some palladium catalysts, for instance, are explicitly designed to promote cyclization reactions.
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for cyclization to occur.
-
Base: The nature and strength of the base can influence the nucleophilicity of the carbamate and the overall reaction pathway.
-
Substrate Structure: The chain length and geometry of the unsaturated precursor will determine the thermodynamic and kinetic favorability of forming a cyclic structure. 5- and 6-membered rings are often kinetically and thermodynamically favored.
To suppress cyclization:
-
Catalyst and Ligand Selection: If using a palladium catalyst, consider switching to a ligand system that is less prone to promoting intramolecular reactions. For example, in some cases, the use of bidentate phosphine ligands can favor intermolecular coupling over intramolecular cyclization.
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[1] Running reactions at or below room temperature can significantly disfavor the cyclization pathway.
-
Choice of Base: A weaker, non-nucleophilic base may be less likely to promote the deprotonation and subsequent cyclization of the carbamate.
-
Protecting Groups: In cases where cyclization is particularly problematic, consider temporarily protecting the unsaturated bond, performing the carbamate synthesis, and then deprotecting the double or triple bond.
Q3: My reaction mixture is becoming viscous and I suspect polymerization. What can I do to prevent this?
Polymerization is a common issue when working with reactive unsaturated monomers.[2] This can be initiated by radicals, which may be present as impurities or generated under the reaction conditions (e.g., by heat or light).
Strategies to prevent polymerization include:
-
Addition of Radical Inhibitors: The inclusion of a small amount of a radical scavenger can effectively quench polymerization-initiating species. Common inhibitors include:
-
Butylated hydroxytoluene (BHT)
-
Hydroquinone (HQ)
-
4-Methoxyphenol (MEHQ) [2]
-
The choice and concentration of the inhibitor should be carefully considered to avoid interference with the desired reaction.
-
-
Degassing Solvents: Removing dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) can minimize the formation of radical species.
-
Lower Reaction Temperatures: As with cyclization, lower temperatures can reduce the rate of radical-initiated polymerization.
-
Exclusion of Light: If your unsaturated compounds are known to be light-sensitive, conducting the reaction in a flask wrapped in aluminum foil can be beneficial.
Q4: I am obtaining a mixture of isomers of my unsaturated carbamate. How can I improve the isomeric purity?
Isomerization of the double or triple bond can be catalyzed by acids, bases, or transition metals. The thermodynamic stability of the different isomers will often dictate the final product distribution.
To minimize isomerization:
-
Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, base, etc.) to avoid providing a pathway for isomerization.
-
Catalyst Choice: If using a transition metal catalyst, be aware that some metals are known to promote double bond migration. Careful selection of the catalyst and ligands is crucial.
-
pH Control: If the isomerization is acid or base-catalyzed, maintaining a neutral pH throughout the reaction and workup is important. The use of buffered systems can be beneficial in some cases.
Troubleshooting Guides
Guide 1: Isocyanate-Based Synthesis of Unsaturated Carbamates
This route involves the reaction of an unsaturated alcohol or amine with an isocyanate.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield of Desired Carbamate, Presence of Urea Byproduct | Excess amine or moisture in the reaction. | - Ensure all reactants and solvents are scrupulously dry. Moisture will react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and CO2. This amine can then react with more isocyanate to form a urea byproduct. - Use a slight excess of the isocyanate relative to the unsaturated alcohol. |
| Formation of Allophanate Byproduct | Excess isocyanate and/or elevated reaction temperature. | - Add the isocyanate slowly to the reaction mixture to avoid localized high concentrations. - Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the reaction between the isocyanate and the newly formed carbamate.[1] |
| Formation of Isocyanurate Trimer | Catalysis by certain bases (e.g., tertiary amines) or high temperatures. | - If a base is required, consider using a less nucleophilic base or a weaker base. - Strictly control the reaction temperature to prevent thermal trimerization of the isocyanate. |
| Intramolecular Cyclization | The unsaturated moiety is reacting with the carbamate nitrogen. | - This is more common with unsaturated amines. Consider using a less nucleophilic amine or protecting the double bond if possible. - Lowering the reaction temperature can also help. |
Guide 2: Phosgene-Free Synthesis (e.g., from Chloroformates or Carbonates)
These methods avoid the use of highly toxic isocyanates but can have their own set of challenges.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Conversion to Carbamate | Insufficiently strong base or steric hindrance. | - A strong, non-nucleophilic base is often required to deprotonate the alcohol or amine for reaction with the chloroformate or carbonate. - For sterically hindered substrates, a longer reaction time or gentle heating may be necessary. |
| N-Alkylation or O-Alkylation Byproducts | The unsaturated substrate is reacting at a site other than the desired functional group. | - This can be an issue with highly reactive unsaturated substrates. Using a less reactive carbonyl source or milder reaction conditions can help. - Protecting the unsaturated bond may be necessary in some cases. |
| Formation of Symmetrical Carbonates or Ureas | The chloroformate or carbonate reacts with two molecules of the unsaturated substrate. | - Slow addition of the carbonyl source to an excess of the unsaturated substrate can favor the formation of the desired carbamate. |
Guide 3: CO2-Based Synthesis of Unsaturated Carbamates
Utilizing carbon dioxide as a C1 source is an attractive green chemistry approach, but can be challenging to control.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield of Carbamate | Inefficient CO2 incorporation or catalyst deactivation. | - Ensure a sufficient pressure of CO2 to drive the equilibrium towards carbamate formation. - The choice of catalyst is critical. Some catalysts are prone to deactivation by water, which can be a byproduct of the reaction. The use of a dehydrating agent can sometimes improve yields.[3] |
| Formation of N-Alkylated Byproducts | The amine reacts with the alkylating agent before reacting with CO2. | - Optimize the reaction conditions to favor the initial reaction of the amine with CO2. This can sometimes be achieved by adjusting the order of addition of reagents or by using a catalyst that selectively activates the CO2. |
| Overalkylation of the Carbamate | The initially formed carbamate is further alkylated. | - The use of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can help to stabilize the carbamate anion and minimize overalkylation.[3][4] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Synthesis of an Allylic Carbamate from an Allylic Alcohol and an Isocyanate
This protocol provides a starting point for the synthesis of a simple allylic carbamate, with considerations for minimizing byproduct formation.
Materials:
-
Allyl alcohol (or other unsaturated alcohol)
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the allylic alcohol (1.0 eq) and the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Isocyanate: Add the isocyanate (1.05 eq), dissolved in a small amount of the anhydrous solvent, to the dropping funnel. Add the isocyanate solution dropwise to the stirred alcohol solution over a period of 30-60 minutes. The slow addition is crucial to maintain a low temperature and avoid localized high concentrations of the isocyanate, which can lead to allophanate formation.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: Quench the reaction by adding a small amount of methanol to react with any excess isocyanate. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired unsaturated carbamate.
Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways in Unsaturated Carbamate Synthesis
This diagram illustrates the desired reaction pathway to the unsaturated carbamate and the competing pathways leading to common byproducts.
Caption: Desired vs. Undesired Reaction Pathways.
Diagram 2: Troubleshooting Logic Flow for Low Yield
This flowchart provides a systematic approach to diagnosing the cause of low product yield.
Caption: Troubleshooting Flowchart for Low Yield.
References
- BenchChem Technical Support Team. (2025).
- Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights.
- Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI. The Journal of Organic Chemistry, 66(3), 1035–1037.
- Lebel, H., & Leogane, O. (2006). One-pot synthesis of carbamates from carboxylic acids. Organic Letters, 8(25), 5717–5720.
-
Wikipedia contributors. (2023, December 12). Polymerisation inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
- Saari, W. S., Schwering, J. E., Lyle, P. A., Smith, S. J., & Engelhardt, E. L. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97–101.
- Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Molecules. 2018;23(9):2257.
- Reactions and reactivity of allylic and benzylic carbam
- Kinetics of Carbamate Formation and Breakdown. J. Am. Chem. Soc. 1967, 89 (26), pp 7017–7025
- Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706–716.
- Organic Carbamates in Drug Design and Medicinal Chemistry. Chem Rev. 2015;115(21):11767-11936.
Sources
Technical Support Center: Catalyst Selection for Efficient Carbamate Formation
Welcome to the Technical Support Center for carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbamate formation. Carbamates are crucial functional groups in pharmaceuticals and materials science, yet their synthesis can be challenging. Efficiently forming the N-C(O)-O linkage often hinges on the judicious selection of a catalyst.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Catalyst Selection Framework
Choosing the right catalyst is a critical decision that influences reaction rate, selectivity, and overall efficiency. The selection process can be visualized as a funnel, where broad considerations are progressively narrowed down to a specific choice for your system.
Caption: A workflow for systematic catalyst selection in carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for carbamate formation?
A1: Catalysts for carbamate synthesis are broadly divided into two main categories: organocatalysts and metal-based catalysts.
-
Organocatalysts: These are metal-free organic molecules. Common examples include tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), and stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is particularly effective in reactions involving CO2, where it can act as both a base and a nucleophilic catalyst to form a carbamate intermediate.[1]
-
Metal-Based Catalysts: These catalysts encompass a wide range of metal compounds. Organotin compounds, especially dibutyltin dilaurate (DBTDL), are highly efficient and widely used, particularly in polyurethane synthesis from isocyanates and alcohols.[2][3][4][5] Other metal catalysts include zinc salts (e.g., Zn(OAc)₂), which are effective for carbamate synthesis directly from amines, CO₂, and silicate esters, and various other transition metal complexes.[6][7]
Q2: How do I choose between an organocatalyst and a metal-based catalyst?
A2: The choice depends on several factors, including the synthetic route, substrate sensitivity, desired reaction rate, and toxicity concerns.
-
Choose a metal-based catalyst (e.g., DBTDL) when you need high catalytic efficiency for the reaction between isocyanates and alcohols, as is common in polyurethane production.[3][4] Organotin catalysts are excellent at promoting the urethane linkage formation while minimizing side reactions with water.[4]
-
Choose an organocatalyst (e.g., DBU) for phosgene-free routes, such as the three-component coupling of an amine, CO₂, and an alkylating agent.[8][9] DBU is effective at activating the amine and CO₂ to form a carbamate salt intermediate.[1][10] Organocatalysts are also preferred when metal contamination is a concern, for instance, in the synthesis of pharmaceutical intermediates.
Q3: What role does the solvent play in catalyst activity and the reaction?
A3: The solvent is not merely a medium but an active participant that can influence catalyst solubility, stability, and reactivity. For instance, in reactions involving CO₂, the solvent choice can affect the formation and stability of key intermediates like carbamic acids.[11] In polyurethane synthesis, catalysts like DBTDL are chosen partly for their high solubility in the reaction medium.[4] For CO₂-based routes, polar aprotic solvents are often used to facilitate the formation of ionic intermediates.[8]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: Low Reaction Yield
Q4: My reaction yield is consistently low. What are the likely causes and how can I fix this?
A4: Low yield is a common issue that can stem from several sources. A systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting low yields in carbamate synthesis.
Detailed Breakdown:
-
Catalyst Inactivity: The catalyst may be old, decomposed, or poisoned. DBTDL, for example, can be sensitive to moisture.
-
Solution: Use a fresh batch of catalyst. Consider increasing the catalyst loading incrementally. For DBTDL-catalyzed reactions, the sequence of addition matters; adding the catalyst after mixing the diol and isocyanate can lead to the highest reaction rate.
-
-
Side Reactions: The formation of undesired byproducts is a major cause of low yields.
-
Solution: Analyze your crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify byproducts.[12] Common side reactions and their mitigation are discussed in Q6.
-
-
Unfavorable Equilibrium: Carbamate formation can be a reversible process.
-
Solution: If a byproduct like water is formed (e.g., in dehydrative routes from CO₂), use a dehydrating agent like molecular sieves to shift the equilibrium toward the product.[13]
-
-
Reagent Purity: Impurities in starting materials or solvents (especially water) can interfere with the reaction. Isocyanates are highly reactive towards water, forming an unstable carbamic acid that decomposes to an amine and CO₂. This amine can then react with another isocyanate to form a highly insoluble urea byproduct.
-
Solution: Ensure all reactants and solvents are anhydrous.[14] Use freshly distilled solvents and properly stored reagents.
-
Problem: Slow Reaction Rate
Q5: My reaction is proceeding very slowly. How can I increase the rate without compromising selectivity?
A5: Increasing the reaction rate requires careful manipulation of reaction parameters.
-
Increase Temperature: Gently increasing the reaction temperature often accelerates the reaction. However, be cautious, as higher temperatures can also promote side reactions like allophanate formation.[12] Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.
-
Change the Catalyst: Some catalysts are inherently more active than others. For the reaction of isocyanates with alcohols, organotin compounds like DBTDL are about ten times more efficient than tertiary amines.[4] If you are using a mild catalyst, switching to a more potent one could be the solution.
-
Increase Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction. Perform a loading screen (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%) to find the sweet spot where the rate is enhanced without generating significant byproducts.
-
Solvent Effects: The polarity of the solvent can influence the rate. For reactions involving ionic intermediates, a more polar solvent may accelerate the reaction.
Problem: Poor Selectivity / Byproduct Formation
Q6: I am observing significant urea formation as a byproduct. How can I suppress this?
A6: Urea formation is a classic side reaction, especially when using isocyanates in the presence of amines or water.[12][15][16]
-
Cause: If water is present, it reacts with the isocyanate to form an amine, which is typically more nucleophilic than the target alcohol. This amine then rapidly reacts with another isocyanate molecule to form a symmetric urea.
-
Prevention:
-
Strict Anhydrous Conditions: This is the most critical factor. Dry your glassware thoroughly, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[14]
-
Catalyst Choice: Organotin catalysts (DBTDL) are known to preferentially promote the reaction of isocyanates with alcohols over the reaction with water, thus suppressing urea formation.[4]
-
Order of Addition: Add the isocyanate slowly to the solution of the alcohol and catalyst. This maintains a low concentration of the isocyanate, minimizing its potential reaction with trace water.
-
Q7: How can I prevent the formation of allophanates or isocyanurates?
A7: These byproducts arise from the reaction of the isocyanate with the carbamate product itself (forming allophanates) or through trimerization of the isocyanate (forming isocyanurates).[12][17]
-
Cause: These reactions are often promoted by excess isocyanate and high temperatures.[12] Certain catalysts can also favor these pathways.
-
Prevention:
-
Stoichiometry Control: Use a slight excess of the alcohol relative to the isocyanate (e.g., 1.05 to 1.1 equivalents of alcohol) to ensure all the isocyanate is consumed. Avoid a large excess of isocyanate.[12]
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Allophanate formation is particularly sensitive to heat.
-
Catalyst Selection: Catalysts like tin carboxylates and common tertiary amines (DABCO) favor carbamate formation. In contrast, stronger bases like alkoxides or amidines can promote isocyanurate formation.[17]
-
Data & Protocols
Table 1: Comparison of Common Catalysts for Carbamate Synthesis
| Catalyst Type | Example(s) | Typical Reaction | Advantages | Disadvantages |
| Organotin | Dibutyltin dilaurate (DBTDL) | Isocyanate + Alcohol | High efficiency, excellent selectivity for urethane formation, soluble in organic media.[2][3][4] | Tin toxicity/contamination, moisture sensitive. |
| Tertiary Amine | DABCO, Triethylamine | Isocyanate + Alcohol | Low cost, readily available. | Lower activity than organotins, can promote side reactions.[4][17] |
| Amidine Base | DBU | CO₂ + Amine + Alkyl Halide | Strong, non-nucleophilic base; effective for CO₂ activation.[1] | Can be too basic for sensitive substrates. |
| Zinc Salts | Zinc Acetate (Zn(OAc)₂) | Amine + CO₂ + Silicate Ester | Low toxicity, inexpensive, effective for CO₂-based routes.[7] | May require ligands (e.g., 1,10-phenanthroline) for optimal activity.[7] |
| Heterogeneous | NiO/Al₂O₃ | Amine + Carbonate | Reusable, easy to separate from reaction mixture.[6] | May have lower activity than homogeneous counterparts; potential for leaching. |
Protocol: General Procedure for Catalyst Screening in the Synthesis of an Alkyl N-Aryl Carbamate
This protocol outlines a parallel screening approach to identify the optimal catalyst for the reaction between an aryl isocyanate and a primary alcohol.
Materials:
-
Aryl isocyanate (e.g., Phenyl isocyanate)
-
Primary alcohol (e.g., 1-Butanol)
-
Anhydrous solvents (e.g., THF, Toluene)
-
Catalyst candidates (e.g., DBTDL, DBU, DABCO, Zn(OAc)₂)
-
Array of reaction vials with magnetic stir bars
-
Inert atmosphere manifold (Nitrogen or Argon)
-
TLC plates and analytical tools (LC-MS or GC-MS)
Procedure:
-
Preparation: Under an inert atmosphere, prepare stock solutions of the phenyl isocyanate (1.0 M in THF), 1-butanol (1.2 M in THF), and each catalyst (0.05 M in THF).
-
Reaction Setup: In separate, dry reaction vials, add 120 µL of the 1-butanol stock solution (0.12 mmol, 1.2 equiv).
-
Catalyst Addition: To each vial, add 20 µL of a different catalyst stock solution (0.001 mmol, 1 mol%). Include a "no catalyst" control vial.
-
Initiation: Add 100 µL of the phenyl isocyanate stock solution (0.10 mmol, 1.0 equiv) to each vial. Seal the vials and begin stirring at room temperature.
-
Monitoring: After set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench with a drop of methanol, and analyze by TLC and LC-MS to determine the conversion to the desired butyl phenylcarbamate.
-
Analysis: Compare the conversion rates for each catalyst. The catalyst that provides the highest conversion in the shortest time with the fewest byproducts is the most effective for this transformation under the screened conditions. Further optimization of temperature and catalyst loading can then be performed on the lead candidate.
References
- Niyogi, D., et al. (Year N/A). Catalytic activity of DBTDL in polyurethane formation.
- Shieh, W.-C., et al. (2001). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. American Chemical Society.
- MOFAN POLYURETHANE. (n.d.). Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications.
- Reaxis. (2025). Dibutyltin Dilaurate in Polyurethane Casting Applications.
- ResearchGate. (n.d.). Mechanisms of Catalytic carbamate formation based on Eley–Rideal model.
- Hert, J., et al. (2009). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A.
- Taylor & Francis Online. (n.d.). Dibutyltin dilaurate – Knowledge and References.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate.
- ResearchGate. (n.d.). Synergetic Activation of CO2 by DBU-Organocatalyst and Amine-substrate towards Stable Carbamate Salts for Synthesis of Oxazolidinones.
- BNT Chemicals. (n.d.). DBTL – Dibutyltin Dilaurate.
- Peterson, E. A., & Taaning, R. H. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Carbamate.
- Taylor & Francis Online. (n.d.). A review on DBU-mediated organic transformations.
- Jacobsen, E. N., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed.
- Schwetlick, K., et al. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
- National Institutes of Health. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism.
- BenchChem. (2025). Reducing side products in the synthesis of N-substituted carbamates.
- Orha, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis.
- Google Patents. (n.d.). Catalysts for reaction between an isocyanate and an alcohol.
- BOCSCI. (n.d.). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
- MDPI. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts.
- ResearchGate. (2018). The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane.
- ResearchGate. (n.d.). Cobaloxime catalyst screening in enamide and enecarbamate synthesis.
- Morressier. (2021). Dehydrogenative synthesis of carbamates using a pincer-supported iron catalyst.
- ResearchGate. (n.d.). Carbamate Formation and Side Reactions.
- MDPI. (n.d.). Recent Advances in the Chemistry of Metal Carbamates.
- Semantic Scholar. (n.d.). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- ChemistryViews. (2023). CO2-Based Carbamate Synthesis with Polymer-Supported Catalyst.
- Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology.
- National Institutes of Health. (2023). Continuous Synthesis of Carbamates from CO2 and Amines.
- Zhang, Q., et al. (2017). A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for Carbamate Synthesis Using 4-Benzyloxyphenyl Isocyanate.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
- National Institutes of Health. (n.d.). Recent Advances in the Chemistry of Metal Carbamates.
- PubMed. (2021). Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study.
- Royal Society of Chemistry. (n.d.). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 3. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. BNT Chemicals | DBTL – Dibutyltin Dilaurate [bnt-chemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CO2-Based Carbamate Synthesis with Polymer-Supported Catalyst - ChemistryViews [chemistryviews.org]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 16. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 17. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of chiral molecules is paramount. (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a key chiral building block, and confirming its stereochemical integrity is crucial for its application. This guide provides an in-depth analysis of its 1H NMR spectrum, compares this technique with other analytical methods, and offers practical, field-proven insights to ensure data integrity and confident structural assignment.
The Significance of Stereochemistry
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. In drug development, one enantiomer can be therapeutically active while the other may be inactive or even toxic. Therefore, robust analytical techniques to confirm the absolute configuration and enantiomeric purity of chiral intermediates like (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate are not just a regulatory requirement but a scientific necessity.
Deconstructing the 1H NMR Spectrum
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. The chemical shift, multiplicity (splitting pattern), and integration of each signal in a 1H NMR spectrum offer a wealth of information about the electronic environment and connectivity of the protons in the molecule.
Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the 1H NMR spectrum of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. The expected chemical shifts are influenced by factors such as electronegativity of nearby atoms and the presence of pi systems.[1][2]
Predicted 1H NMR Data for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H_a (C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong singlet.[3] |
| H_b (N-CH₃) | ~2.85 | Singlet (s) | 3H | The methyl group attached to the nitrogen is deshielded by the electronegative nitrogen and the carbonyl group. |
| H_c (CH₃-CH) | ~1.15 | Doublet (d) | 3H | This methyl group is adjacent to a single proton (H_d), leading to a doublet. |
| H_d (CH₃-CH) | ~4.0-4.2 | Multiplet (m) | 1H | This proton is at a chiral center and is deshielded by the adjacent nitrogen. It is coupled to the protons of the adjacent methyl (H_c) and methylene (H_e) groups. |
| H_e (CH₂-CH=) | ~2.2-2.4 | Multiplet (m) | 2H | These allylic protons are coupled to the methine proton (H_d) and the vinyl proton (H_f). |
| H_f (=CH-CH₂) | ~5.7-5.9 | Multiplet (m) | 1H | This vinylic proton is coupled to the terminal vinyl protons (H_g, H_h) and the allylic protons (H_e).[4] |
| H_g, H_h (=CH₂) | ~5.0-5.2 | Multiplet (m) | 2H | These diastereotopic terminal vinyl protons are coupled to each other (geminal coupling) and to the other vinyl proton (H_f) (vicinal coupling). |
A Robust Protocol for High-Quality 1H NMR Data Acquisition
To ensure the acquisition of a high-resolution and reliable 1H NMR spectrum, a standardized and well-executed experimental protocol is essential. The following steps provide a self-validating system for obtaining publication-quality data.
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[6][7]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1][2]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Set appropriate acquisition parameters, including:
-
Pulse Angle: 30-45 degrees for quantitative measurements.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Caption: Workflow for 1H NMR Analysis.
Comparative Analysis: Alternative Methodologies
While 1H NMR is indispensable for structural elucidation, a multi-technique approach is often necessary for comprehensive characterization and to meet regulatory standards. Here, we compare 1H NMR with other common analytical techniques for the analysis of chiral carbamates.
| Technique | Principle | Advantages | Disadvantages | Application for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate |
| 1H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, non-destructive, relatively fast. | Lower sensitivity compared to MS, may not resolve enantiomers without chiral resolving agents. | Primary tool for structural confirmation and purity assessment. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase.[8][9] | Excellent for separating and quantifying enantiomers, high sensitivity with appropriate detectors. | Requires method development, destructive, provides limited structural information. | Gold standard for determining enantiomeric purity (e.g., enantiomeric excess). |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio.[10][11] | Extremely high sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS).[12][13] | Provides limited structural information on its own, does not differentiate enantiomers. | Confirms molecular weight and can be used for quantification in complex matrices. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by chiral molecules.[14] | Provides information about the absolute configuration of a chiral center, non-destructive. | Requires a chromophore near the chiral center, can be complex to interpret. | Can be used to confirm the (S)-configuration by comparing the experimental spectrum to theoretical calculations or known standards. |
digraph "Analytical_Method_Selection" { graph [bgcolor="#FFFFFF", fontcolor="#202124", fontsize=12]; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5];"Goal" [label="Analytical Goal", fillcolor="#4285F4"]; "Structure" [label="Structural Elucidation", fillcolor="#34A853"]; "EnantioPurity" [label="Enantiomeric Purity", fillcolor="#EA4335"]; "MolWeight" [label="Molecular Weight Confirmation", fillcolor="#FBBC05"]; "AbsConfig" [label="Absolute Configuration", fillcolor="#4285F4"];
"NMR" [label="1H NMR", fillcolor="#34A853"]; "HPLC" [label="Chiral HPLC", fillcolor="#EA4335"]; "MS" [label="Mass Spectrometry", fillcolor="#FBBC05"]; "CD" [label="Circular Dichroism", fillcolor="#4285F4"];
Goal -> Structure; Goal -> EnantioPurity; Goal -> MolWeight; Goal -> AbsConfig;
Structure -> NMR [label="Primary Technique"]; EnantioPurity -> HPLC [label="Gold Standard"]; MolWeight -> MS [label="High Sensitivity"]; AbsConfig -> CD [label="Direct Confirmation"]; Structure -> MS [label="Supportive Data"]; EnantioPurity -> NMR [label="With Chiral Shift Reagents"]; }
Caption: Decision tree for selecting an analytical method.
Conclusion
The 1H NMR analysis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a cornerstone of its characterization, providing unambiguous structural confirmation. By following a robust experimental protocol, researchers can obtain high-quality, reliable data. However, for a comprehensive understanding of its purity and stereochemical integrity, a multi-faceted analytical approach is recommended. Integrating data from 1H NMR, chiral HPLC, mass spectrometry, and circular dichroism provides a self-validating system that ensures the highest level of scientific rigor and confidence in the quality of this critical chiral building block.
References
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Western University. NMR SAMPLE PREPARATION. [Link]
-
Fiveable. Vinylic Protons Definition. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57. [Link]
-
ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]
-
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Wikipedia. Circular dichroism. [Link]
-
Lewis, C. A., et al. (2015). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 87(15), 7575–7582. [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2536. [Link]
-
He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies Application Note. [Link]
-
Al-Ghamdi, K., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2053. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. acdlabs.com [acdlabs.com]
- 4. fiveable.me [fiveable.me]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hpst.cz [hpst.cz]
- 12. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
- 13. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Circular dichroism - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Characterization of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chiral molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison for the characterization of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, a chiral carbamate. While ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for structural elucidation, a comprehensive characterization strategy often involves a multi-technique approach. This document will not only delve into the detailed analysis of the ¹³C NMR spectrum but also objectively compare its utility against other powerful analytical techniques, complete with supporting data and experimental protocols.
The Central Role of ¹³C NMR in Structural Verification
¹³C NMR spectroscopy provides a direct and non-destructive window into the carbon framework of a molecule. Each unique carbon atom in a specific chemical environment gives rise to a distinct signal, making it an invaluable tool for confirming the presence of functional groups and the overall connectivity of the molecule.
Predicted ¹³C NMR Spectrum of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
In the absence of a publicly available experimental spectrum for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, a predicted ¹³C NMR spectrum serves as a powerful reference. The following data was generated using advanced computational models, which are widely accepted in the scientific community for their accuracy.[1][2][3][4]
Table 1: Predicted ¹³C NMR Chemical Shifts for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |
| C=O (Carbamate) | ~155.5 | The carbonyl carbon of a carbamate is deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms. |
| C (CH₃)₃ (tert-Butyl quaternary) | ~79.5 | The quaternary carbon of the tert-butyl group is attached to an electronegative oxygen, shifting it downfield. |
| C H₃ (tert-Butyl) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group are in a typical alkane region. |
| C H(N) (Chiral center) | ~52.0 | This methine carbon is deshielded by the direct attachment of the nitrogen atom. |
| C H₂ (Allylic) | ~39.0 | The methylene group adjacent to the double bond experiences a moderate downfield shift. |
| C H=CH₂ (Olefinic) | ~135.0 | The internal olefinic carbon is deshielded due to its sp² hybridization. |
| CH=C H₂ (Olefinic) | ~117.0 | The terminal olefinic carbon is also in the sp² region but is typically slightly more shielded than the internal carbon. |
| C H₃ (Pent-4-en-2-yl) | ~20.0 | The methyl group on the pentenyl chain is in a standard aliphatic region. |
| N-C H₃ | ~30.0 | The N-methyl carbon is deshielded by the attached nitrogen atom. |
A Multi-Faceted Approach: Comparative Analytical Techniques
While ¹³C NMR provides the carbon backbone's blueprint, a truly robust characterization relies on corroborating evidence from orthogonal techniques. Each method offers unique insights into the molecule's structure, purity, and stereochemistry.
Workflow for Comprehensive Characterization
Caption: A typical workflow for the comprehensive characterization of a novel chiral compound.
Chiral High-Performance Liquid Chromatography (HPLC)
For a chiral molecule, confirming its enantiomeric purity is paramount. Chiral HPLC is the gold standard for this purpose, offering the ability to separate and quantify enantiomers.[5][6][7][8]
Principle: Enantiomers have identical physical properties in an achiral environment. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are particularly effective for separating a wide range of chiral compounds, including carbamates.[6]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral column, such as one with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). Vary the ratio to optimize separation. Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for acidic or basic analytes, respectively.
-
Reversed Phase: If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column and use a mobile phase of acetonitrile and water or methanol and water, often with a buffer.
-
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., ~210 nm for the carbamate chromophore).
-
Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized (S)-enantiomer to confirm its identity and determine its enantiomeric excess (e.e.).
Two-Dimensional (2D) NMR Spectroscopy
While 1D NMR (¹H and ¹³C) provides fundamental information, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the connectivity of the molecule, especially for complex structures.[9][10][11][12]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is invaluable for identifying adjacent protons and tracing out spin systems within the molecule. For (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, COSY would show correlations between the protons on C2, C3, C4, and C5 of the pentenyl chain.[9][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[12]
Caption: Simplified relationship between COSY and HSQC correlations for the pentenyl chain.
Mass Spectrometry (MS)
Mass spectrometry provides the crucial information of the molecule's mass, confirming its elemental composition. Furthermore, the fragmentation pattern can offer valuable structural clues.
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. For Boc-protected amines, a characteristic fragmentation pattern is often observed.
Expected Fragmentation:
-
Loss of the Boc group: A common fragmentation pathway involves the loss of the entire tert-butoxycarbonyl group (101 Da).
-
Loss of isobutylene: A McLafferty-type rearrangement can lead to the loss of isobutylene (56 Da), a hallmark of the tert-butyl group.[6]
-
Loss of the tert-butyl group: Cleavage of the C-O bond can result in the loss of the tert-butyl radical (57 Da).
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Use positive ion mode, as the amine functionality is readily protonated.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): If further structural information is needed, perform a product ion scan on the [M+H]⁺ ion to observe the characteristic fragmentation pattern.
Synthesis and Potential Impurities
A robust analytical characterization must also consider potential impurities arising from the synthetic route. A plausible two-step synthesis for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is outlined below.
Proposed Synthetic Route
Sources
- 1. CASPRE [caspre.ca]
- 2. acdlabs.com [acdlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gaussian.com [gaussian.com]
- 5. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. hplc.today [hplc.today]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 11. epfl.ch [epfl.ch]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry of N-Boc Protected Unsaturated Amines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug development, N-Boc protected unsaturated amines are ubiquitous building blocks. Their structural characterization is paramount, and mass spectrometry stands as a cornerstone analytical technique. However, the interplay between the labile N-Boc protecting group and the reactive double bond presents a unique set of challenges and opportunities in fragmentation analysis. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for these molecules, grounded in scientific principles and supported by experimental insights, to empower researchers in their analytical endeavors.
The Analytical Conundrum: Ionization and Fragmentation of N-Boc Unsaturated Amines
The mass spectrometric analysis of N-Boc protected unsaturated amines is a delicate balance. The tert-butoxycarbonyl (Boc) group, while an excellent protecting group in solution-phase chemistry, is notoriously fragile in the gas phase. Concurrently, the unsaturated backbone offers a site for charge localization and complex fragmentation pathways. Understanding the behavior of these molecules under different ionization techniques is crucial for obtaining meaningful structural information.
The primary challenge lies in controlling the fragmentation to selectively cleave bonds that reveal the carbon skeleton and the position of the double bond, without premature loss of the Boc group which would result in a loss of 100 Da (isobutylene + CO2) and obscure the original molecular weight.[1]
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical parameter influencing the information obtained from the mass spectrum. Here, we compare the three most common techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of N-Boc protected unsaturated amines.
| Ionization Technique | Principle | Suitability for N-Boc Unsaturated Amines | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization creating ions from solution. | High | Gentle ionization preserves the molecular ion; suitable for LC-MS. | Susceptible to ion suppression; may require careful optimization of source conditions to control in-source fragmentation. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization. | Moderate to High | Good for less polar compounds; can provide complementary fragmentation information. | Can be more energetic than ESI, leading to increased fragmentation. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption/ionization from a matrix. | Moderate | Can be a very soft ionization technique, minimizing fragmentation; tolerant of some salts. | Matrix selection is critical and can influence fragmentation; potential for matrix adduction with primary and secondary amines.[2] |
Electrospray Ionization (ESI): The Workhorse
ESI is often the first choice for analyzing N-Boc protected unsaturated amines, primarily due to its soft nature and seamless compatibility with liquid chromatography (LC). In positive-ion mode, protonated molecules ([M+H]^+) are readily formed.
Causality in ESI: The gentle nature of ESI minimizes in-source fragmentation, allowing for the observation of the intact molecular ion. This is critical for confirming the molecular weight of the synthesized compound. Subsequent tandem mass spectrometry (MS/MS) experiments can then be performed on the isolated precursor ion to induce controlled fragmentation and elicit structural information.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Specific Applications
APCI is a valuable alternative, particularly for N-Boc protected unsaturated amines that are less polar or when ESI fails to produce a strong signal. Ionization in APCI occurs in the gas phase through reactions with reagent gas ions.
Causality in APCI: APCI can be more energetic than ESI, which can be either an advantage or a disadvantage. While it may lead to more extensive fragmentation, this can sometimes reveal structural details not observed in ESI-MS/MS. For instance, in-source derivatization with acetonitrile has been shown to be effective in localizing double bonds in unsaturated fatty acid methyl esters, a technique that could be explored for N-Boc unsaturated amines.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche Approach
MALDI is a powerful technique for the analysis of large biomolecules, but its application to smaller molecules like N-Boc protected amines requires careful consideration. The choice of matrix is paramount to minimize fragmentation and avoid unwanted side reactions.
Causality in MALDI: The laser energy absorbed by the matrix is transferred to the analyte, causing desorption and ionization. A well-chosen matrix can facilitate a "soft" ionization, yielding primarily the molecular ion. However, acidic matrices can cause the cleavage of the acid-labile Boc group.[4] Furthermore, some matrices, like DCTB, can form adducts with primary and secondary amines, complicating spectral interpretation.[2]
Deciphering the Fragments: Key Fragmentation Pathways
Understanding the fragmentation patterns is key to elucidating the structure of N-Boc protected unsaturated amines. The fragmentation is a competition between pathways involving the Boc group and the unsaturated amine chain.
The Signature of the Boc Group
The most characteristic fragmentation of the N-Boc group is the neutral loss of 100 Da, corresponding to the elimination of isobutylene (56 Da) and carbon dioxide (44 Da).[1] Another common fragmentation is the loss of the entire Boc group (101 Da).
Figure 1: Fragmentation of the N-Boc group.
Fragmentation of the Unsaturated Amine Chain
The presence of a double bond introduces complexity and diagnostic potential to the fragmentation. Alpha-cleavage, a common fragmentation pathway for amines, involves the cleavage of the C-C bond adjacent to the nitrogen atom. The position of the double bond will influence the preferred sites of cleavage and the stability of the resulting fragment ions.
Influence of Double Bond Position: The location of the double bond can direct fragmentation pathways. For example, allylic cleavage (cleavage of the bond adjacent to the double bond) can be a favorable process. The resulting fragment ions can provide clues to the position of the original double bond. However, without derivatization, unambiguous determination of the double bond position can be challenging due to potential rearrangements in the gas phase.[5]
Figure 2: Influence of double bond position on fragmentation.
Experimental Protocols: A Practical Guide
To ensure reliable and reproducible results, a well-defined experimental protocol is essential.
Sample Preparation for LC-MS (ESI and APCI)
-
Dissolution: Dissolve the N-Boc protected unsaturated amine in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
LC Parameters:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to aid protonation. Caution: Avoid strong acids like trifluoroacetic acid (TFA) which can cause in-source deprotection of the Boc group.[6]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry Parameters
-
Ionization Mode: Positive ion mode is generally preferred for amines.
-
Source Parameters (ESI):
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Nebulizer Gas: Nitrogen, pressure optimized for stable spray.
-
-
Source Parameters (APCI):
-
Corona Discharge Current: 2-5 µA
-
Vaporizer Temperature: 350-450 °C
-
-
MS/MS Analysis:
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Ramped or set at different values (e.g., 10, 20, 40 eV) to observe the evolution of fragment ions.
-
Conclusion: A Multi-faceted Approach to Structural Elucidation
The mass spectrometric analysis of N-Boc protected unsaturated amines requires a thoughtful and multi-faceted approach. While ESI-MS is the workhorse for routine analysis, providing reliable molecular weight information, APCI-MS offers a valuable alternative with the potential for unique fragmentation insights, especially when coupled with in-source derivatization techniques. MALDI-MS, though less common for this class of molecules, can be a powerful tool for minimizing fragmentation when soft ionization is paramount, provided that matrix selection is carefully optimized.
By understanding the interplay between the ionization technique, the inherent properties of the N-Boc group, and the unsaturated amine backbone, researchers can effectively harness the power of mass spectrometry to unambiguously characterize these important synthetic intermediates, paving the way for advancements in drug discovery and development.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 187201, N-BOC-ethylenediamine.
- Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed.
- 3-(4-tert-butylphenyl)
- Influence of matrix solution conditions on the MALDI-MS analysis of peptides and proteins.
- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
- Basic rules for the interpretation of atmospheric pressure ioniz
- A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.
- Boc Protecting Group for Amines. Chemistry Steps.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- The Chemistry of Ionized, Protonated and Cationated Amines in the Gas Phase.
- Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed.
- Development of LC/MS techniques for plant and drug metabolism studies. SciSpace.
- ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism.
- ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.
- Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatiz
- Evaluation of alkylamines and stationary phases to improve LC‐MS of oligonucleotides.
- Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone.
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and n
- Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations.
- How can I avoid the Boc-cleavage during Mass Analysis?.
- Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation.
- Liquid Chromatography-Mass Spectrometry (LC-MS). BOC Sciences.
- MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. PubMed Central.
- N-BOC-ethylenediamine. PubChem.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions.
- Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. PubMed.
- Properties of amines. Chemistry LibreTexts.
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile as a matrix in MALDI TOF MS: chemical adduction of matrix to analyte amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of matrix solution conditions on the MALDI-MS analysis of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparison of different synthetic routes to chiral secondary amines
An Application Scientist's Guide to the Synthesis of Chiral Secondary Amines: A Comparative Analysis
The structural motif of a chiral secondary amine is a cornerstone of modern pharmaceuticals, agrochemicals, and fine chemicals. Its prevalence in over 40% of the top 200 best-selling small-molecule drugs underscores the critical importance of efficient and stereoselective synthetic methods. This guide provides a comparative analysis of the most prominent and field-proven strategies for synthesizing these valuable compounds, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the optimal synthetic route for their specific target.
Asymmetric Reductive Amination of Prochiral Ketones
Asymmetric reductive amination is arguably the most direct and widely employed method for the synthesis of chiral secondary amines. It involves the reaction of a prochiral ketone with a primary amine to form a transient imine or enamine intermediate, which is then asymmetrically reduced to the target amine. The key to success lies in the nature of the catalyst used to control the stereochemical outcome of the reduction.
a) Transition-Metal Catalysis
Catalytic asymmetric reductive amination, particularly using iridium and rhodium complexes, has become a powerhouse method due to its high efficiency and broad applicability. These processes are valued for their operational simplicity, often allowing for a one-pot reaction where the ketone, amine, and catalyst are combined under a hydrogen atmosphere.
Mechanism & Rationale: The generally accepted mechanism involves the formation of an iminium ion, which is then reduced via asymmetric hydrogenation. The chiral ligand coordinated to the metal center (e.g., Ir or Rh) creates a chiral environment, forcing the hydride transfer to occur selectively to one face of the imine, thereby establishing the stereocenter. The choice of ligand is critical and is often tailored to the specific substrate class.
Performance & Applications: Iridium-based catalysts, in particular, have demonstrated remarkable performance, achieving excellent enantioselectivities (often >95% e.e.) and high yields for a wide range of ketones and amines.
Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination
-
Catalyst Preparation: In a glovebox, a vial is charged with [Ir(cod)Cl]₂ (1.0 mol%) and the appropriate chiral ligand (e.g., a derivative of the f-amphox ligand, 2.2 mol%). Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a separate reaction vessel, add the ketone (1.0 equiv), the amine (1.1 equiv), and the catalyst solution.
-
Reaction Execution: The vessel is sealed, purged with hydrogen, and pressurized to the desired pressure (e.g., 50 bar H₂). The reaction is stirred at a set temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the chiral secondary amine. The enantiomeric excess is determined by chiral HPLC analysis.
b) Biocatalysis: Imine Reductases (IREDs) and Reductive Aminases (RedAms)
Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that catalyze the reduction of imines to amines with exceptional stereocontrol. RedAms are particularly noteworthy as they can directly catalyze the reaction between a ketone and an amine without the need for pre-forming the imine, using an amino acid (like L-alanine) as the amine donor.
Mechanism & Rationale: These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site, shaped by its specific amino acid sequence, binds the imine substrate in a precise orientation, allowing the hydride transfer to occur to only one prochiral face. This inherent chirality of the active site is the source of the reaction's high enantioselectivity.
Performance & Applications: Biocatalytic methods often proceed under mild aqueous conditions (room temperature, neutral pH) and can deliver exceptionally high enantiomeric excess (>99% e.e.). The main challenge historically has been the substrate scope, but modern enzyme engineering techniques are rapidly expanding the range of acceptable ketones and amines.
Diagram: General Workflow for Reductive Amination
Caption: Reductive amination proceeds via an imine intermediate.
Asymmetric Hydroamination
Asymmetric hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. This method is highly atom-economical as it forms a C-N bond without generating any byproducts.
Mechanism & Rationale: The reaction is typically catalyzed by alkali metal, rare-earth, or late transition metal complexes bearing chiral ligands. For alkenes, the mechanism often involves coordination of the alkene to the chiral metal catalyst, followed by nucleophilic attack of the amine. Subsequent protonolysis releases the chiral amine product and regenerates the catalyst. The stereochemistry is dictated by the facial selectivity of the amine's attack on the coordinated alkene, which is controlled by the chiral ligand.
Performance & Applications: While conceptually elegant, intermolecular hydroamination of unactivated alkenes remains a significant challenge, often suffering from issues of reactivity and selectivity. However, for activated alkenes (e.g., styrenes) or in intramolecular variants, excellent results have been achieved, providing a powerful tool for the synthesis of chiral nitrogen-containing heterocycles.
Chiral Auxiliary-Mediated Synthesis
This classical approach involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the desired chiral amine.
Mechanism & Rationale: A common strategy involves the reductive amination of a ketone with a chiral primary amine, such as (R)- or (S)-α-methylbenzylamine. This forms a chiral imine. The inherent stereocenter of the auxiliary blocks one face of the imine, forcing the reducing agent (e.g., NaBH₄) to attack from the less sterically hindered face. This results in a diastereoselective reduction. The final step is the removal of the auxiliary, typically by hydrogenolysis.
Performance & Applications: Chiral auxiliary methods are robust, reliable, and often yield high diastereoselectivities. They do not require expensive metal catalysts or specialized equipment. However, the major drawback is the poor atom economy, as the auxiliary must be added and then removed in separate steps, adding to the overall step count and reducing the overall yield. This approach is often used in academic settings or for the synthesis of small quantities of material where reliability is paramount.
Diagram: Chiral Auxiliary Workflow
Caption: Chiral auxiliary methods require attachment and cleavage steps.
Comparative Summary
| Method | Key Advantages | Key Disadvantages | Typical e.e. | Atom Economy |
| Transition-Metal Catalysis | High yields, excellent e.e., broad substrate scope, one-pot procedure. | Cost of precious metal catalysts and ligands; potential for metal contamination. | 90-99% | Good |
| Biocatalysis (IREDs/RedAms) | Exceptional enantioselectivity (>99%), mild aqueous conditions, environmentally friendly. | Substrate scope can be limited (though improving); requires specific enzyme for a given transformation. | >99% | Excellent |
| Asymmetric Hydroamination | Highly atom-economical (100% theoretical); direct C-N bond formation. | Challenging for simple alkenes; often limited to activated or intramolecular substrates. | Variable (70-95%) | Excellent |
| Chiral Auxiliary | Reliable and predictable stereocontrol; no specialized catalysts needed. | Poor atom economy; requires additional protection/deprotection steps, increasing step count. | >95% d.r. | Poor |
Conclusion
The synthesis of chiral secondary amines is a well-developed field with several powerful and distinct methodologies. For large-scale, efficient, and direct synthesis with a broad substrate scope, transition-metal-catalyzed asymmetric reductive amination stands out as a premier industrial choice. When the highest levels of enantiopurity are required and green chemistry principles are a priority, biocatalysis using IREDs or RedAms offers an unparalleled advantage, provided a suitable enzyme can be identified. Asymmetric hydroamination remains a highly attractive but more specialized route, excelling in atom economy for specific substrate classes. Finally, the classical chiral auxiliary approach, while less atom-economical, remains a robust and dependable tool for specific, small-scale applications where predictability is essential. The optimal choice will always depend on a careful evaluation of the specific target molecule, required scale, economic constraints, and environmental considerations.
References
-
Title: Asymmetric synthesis of amines by reductive aminases. Source: Nature Chemistry. URL: [Link]
-
Title: General and Practical Iridium-Catalyzed Asymmetric Reductive Amination of Ketones. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Reductive Amination of Ketones: A Practical Synthesis of Optically Active Amines. Source: Angewandte Chemie International Edition. URL: [Link]
-
Title: Imine reductases (IREDs). Source: Biocatalysis. URL: [Link]
A Comparative Guide to Chiral Building Blocks: (S)-tert-Butyl Methyl(pent-4-en-2-yl)carbamate in the Context of Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the precise installation of stereocenters is paramount. Chiral building blocks serve as foundational scaffolds, enabling the efficient and predictable construction of complex, enantiomerically pure molecules. While a vast arsenal of such building blocks is available, a comprehensive evaluation of their relative merits is crucial for informed synthetic planning.
This guide provides a comparative analysis of chiral building blocks, with an initial focus on the structural motif represented by (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. However, a thorough review of the scientific literature reveals a notable absence of published data regarding the synthesis and application of this specific N-methylated carbamate. Consequently, to provide a data-driven and practical comparison, this guide will focus on the closely related and synthetically documented chiral building block, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate . This analog shares key structural features, including a Boc-protected chiral amine and a terminal alkene, making it a relevant and insightful subject for comparison against well-established classes of chiral auxiliaries, namely Evans oxazolidinones and other chiral amino alcohols.
Introduction to Chiral Building Blocks in Asymmetric Synthesis
Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce one or more stereocenters.[1][2] Their utility lies in their ability to direct the stereochemical outcome of subsequent reactions, leading to the formation of a desired stereoisomer with high selectivity.[3] The ideal chiral building block is readily accessible in high enantiopurity, easily incorporated into the synthetic route, exerts a high degree of stereocontrol, and can be removed under mild conditions if it is functioning as a chiral auxiliary.
The carbamate moiety, particularly the tert-butoxycarbonyl (Boc) protecting group, is a ubiquitous feature in modern organic synthesis.[4] It offers robust protection of amines under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions.[5] When combined with a chiral amine, as in the case of our subject compounds, it provides a versatile handle for asymmetric transformations.
Synthesis of a Representative Chiral Homoallylic Amine Carbamate
A general, illustrative synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for a chiral homoallylic amine carbamate.
This pathway underscores the modularity of such syntheses, often starting from readily available chiral pool materials like amino acids.
Performance Comparison: Chiral Carbamates vs. Evans Auxiliaries
A direct experimental comparison of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate with other chiral building blocks is not possible due to the lack of published data. However, we can infer its potential performance and compare the broader class of chiral N-Boc protected amines with the gold standard in asymmetric synthesis: Evans oxazolidinone auxiliaries .[3][6]
The primary application of such chiral building blocks is to direct the stereoselective formation of new carbon-carbon bonds, most notably in alkylation and aldol reactions.
Asymmetric Alkylation
In asymmetric alkylation, a chiral auxiliary is used to direct the diastereoselective addition of an electrophile to a prochiral enolate. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to preferential attack from the less hindered side.
| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one derivative | Alkylation | Benzyl bromide | >99:1 | 95 | [7] |
| (4S)-4-isopropyloxazolidin-2-one derivative | Alkylation | Methyl iodide | 95:5 | 90 | [3] |
| Hypothetical Chiral Carbamate | Alkylation | Alkyl Halide | Moderate to High | Good | - |
Note: Data for the hypothetical chiral carbamate is an estimation based on the general performance of similar chiral amines.
Evans auxiliaries consistently provide excellent levels of diastereoselectivity in alkylation reactions due to the well-defined and rigid transition state enforced by the oxazolidinone ring.[3] Chiral carbamates, while potentially effective, may offer less predictable stereocontrol due to the greater conformational flexibility around the C-N bond.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans auxiliaries are particularly renowned for their high syn-selectivity in boron-mediated aldol reactions, which proceed through a highly organized Zimmerman-Traxler transition state.[6][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Comparative Guide to Amine Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Amines, being nucleophilic and basic, often require temporary masking to prevent undesired side reactions during the construction of complex molecules. This guide offers an in-depth comparative analysis of the three most ubiquitous amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). As a Senior Application Scientist, my objective is to provide not just a catalogue of facts, but a narrative grounded in mechanistic understanding and practical, field-proven insights to empower you in your synthetic endeavors.
The Cornerstone of Selectivity: The Principle of Orthogonal Protection
Modern multi-step synthesis, particularly in peptide and medicinal chemistry, hinges on the concept of orthogonal protection . This strategy allows for the selective removal of one protecting group in the presence of others by employing distinct, non-interfering reaction conditions.[1][2] The beauty of the Boc, Cbz, and Fmoc triad lies in their mutual orthogonality: Boc is cleaved by acid, Fmoc by base, and Cbz by hydrogenolysis, providing the chemist with a versatile toolkit for sequential and site-specific manipulations.[3][4]
At a Glance: A Comparative Overview
| Characteristic | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure |
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| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[5][6] | Hydrogenolysis (e.g., H₂/Pd/C)[3][7] | Base-labile (e.g., 20% piperidine in DMF)[3][8] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[4] | Solution-Phase Synthesis[4] | Solid-Phase Peptide Synthesis (SPPS)[4] |
| Key Advantages | Orthogonal to Cbz and Fmoc; robust and well-understood.[6] | Robustness; orthogonal to Boc and Fmoc; stable to a wide range of conditions.[6][9] | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions in SPPS; automation-friendly.[4] |
| Potential Side Reactions | Alkylation of nucleophilic residues by the tert-butyl cation.[10][11] | Incomplete cleavage; side reactions with sulfur-containing amino acids.[6] | Diketopiperazine formation at the dipeptide stage; side reactions with C-terminal cysteine.[12][13] |
The Chemistry of Protection and Deprotection: A Mechanistic Perspective
A deep understanding of the reaction mechanisms for the introduction and removal of these protecting groups is crucial for troubleshooting and optimizing synthetic routes.
The Boc Group: A Bastion of Acid-Lability
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability to a wide range of nucleophiles and bases.[5]
Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[14]
Deprotection: The acid-catalyzed removal of the Boc group is a facile process that generates gaseous byproducts, simplifying purification. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates.[11]
The Cbz Group: The Pioneer of Peptide Synthesis
The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, revolutionized peptide synthesis.[3] Its removal by catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.[7]
Protection: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[7]
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis, which proceeds under neutral conditions. The reaction involves the reductive cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.[7]
The Fmoc Group: The Modern Workhorse of SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for the use of acid-labile side-chain protecting groups.[4]
Protection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[15]
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF. The mechanism involves the abstraction of the acidic proton on the fluorenyl ring, followed by β-elimination to release the free amine and dibenzofulvene, which is scavenged by piperidine.[8]
Quantitative Comparison of Protecting Group Stability
The true utility of these protecting groups lies in their orthogonality. The following table, compiled from literature data, provides a quantitative overview of their stability under each other's standard deprotection conditions.
| Protecting Group | 20% Piperidine in DMF (Fmoc Deprotection) | TFA/DCM (1:1) (Boc Deprotection) | H₂/Pd/C (Cbz Deprotection) |
| Boc | Generally Stable[9] | Labile[9] | Stable[1] |
| Cbz | Stable[9] | Generally Stable (can be cleaved by strong acids like HBr)[1] | Labile[1] |
| Fmoc | Labile[9] | Stable[1] | Can be cleaved under some conditions (quasi-orthogonal)[9] |
Note: Stability can be substrate-dependent. The data presented is a general representation based on typical amino acid derivatives.
Experimental Protocols
The following are representative, detailed protocols for the protection and deprotection of a primary amine (benzylamine) with Boc, Cbz, and Fmoc groups.
Boc Protection of Benzylamine
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1.0 equiv) in DCM.
-
Add TEA (1.2 equiv) to the solution and stir.
-
Slowly add Boc₂O (1.1 equiv) to the stirring solution.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected benzylamine.[14]
Expected Yield: High (>95%)[16]
Cbz Protection of Benzylamine
Materials:
-
Benzylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1.0 equiv) and Na₂CO₃ (2.0 equiv) in a mixture of dioxane and water (2:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add Cbz-Cl (1.1 equiv) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Cbz-protected benzylamine.[7]
Expected Yield: High (>90%)[7]
Fmoc Protection of Benzylamine
Materials:
-
Benzylamine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1.0 equiv) in a mixture of dioxane and water (1:1).
-
Add NaHCO₃ (2.0 equiv) and cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 equiv) in dioxane dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Fmoc-protected benzylamine.[15]
Expected Yield: High (>90%)[15]
Orthogonal Deprotection: A Practical Example
Consider a dipeptide with the N-terminus protected by Fmoc and a lysine side chain protected by Boc. The Fmoc group can be selectively removed with piperidine to allow for further chain elongation, leaving the Boc group intact. Subsequently, after the full peptide has been synthesized, the Boc group can be removed with TFA during the final cleavage from the solid support.
Causality Behind Experimental Choices and Field-Proven Insights
-
Choice of Base in Protection Reactions: For Boc and Cbz protection, an aqueous base like NaHCO₃ or Na₂CO₃ is often used to maintain a basic pH and neutralize the acid byproduct. For Fmoc protection, a non-nucleophilic organic base like triethylamine or DIPEA is preferred in anhydrous conditions to prevent premature deprotection of the Fmoc group.
-
Scavengers in Boc Deprotection: The tert-butyl cation generated during Boc deprotection is a potent electrophile that can alkylate nucleophilic residues like tryptophan, methionine, and cysteine.[17] To prevent these side reactions, scavengers such as triisopropylsilane (TIS), water, or thioanisole are added to the cleavage cocktail to trap the carbocation.[17]
-
Catalyst Choice in Cbz Deprotection: Palladium on carbon (Pd/C) is the most common catalyst for Cbz hydrogenolysis. The choice of solvent (e.g., methanol, ethanol, ethyl acetate) can influence the reaction rate. For substrates with other reducible functional groups, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes offer better selectivity.[13]
-
Monitoring Fmoc Deprotection: The dibenzofulvene-piperidine adduct formed during Fmoc deprotection has a strong UV absorbance, which can be used to monitor the completion of the reaction in real-time during automated solid-phase peptide synthesis.[18]
Conclusion: A Strategic Choice for Synthetic Success
The choice between Boc, Cbz, and Fmoc is not merely a matter of preference but a strategic decision that profoundly impacts the design and outcome of a synthetic route. The Boc group offers robustness and is a workhorse in both solution and solid-phase synthesis. The Cbz group, with its mild hydrogenolytic cleavage, remains invaluable for the synthesis of sensitive molecules. The Fmoc group has become the dominant choice for SPPS due to its mild, base-labile deprotection, which is orthogonal to the acid-labile side-chain protecting groups.
By understanding the underlying mechanisms, stability profiles, and potential side reactions associated with each of these protecting groups, researchers can navigate the complexities of organic synthesis with greater confidence and precision, ultimately accelerating the discovery and development of new medicines and materials.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(23), 13337-13396.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the three different syntheses of the DBD of hRFX1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
- Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.
-
Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
MDPI. (2025). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
PubMed. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
A Comparative Guide to the Stereochemical Validation of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's absolute stereochemistry is a cornerstone of modern chemical synthesis and pharmaceutical development. Chiral molecules, such as (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, often serve as critical building blocks where the three-dimensional arrangement of atoms dictates biological activity and therapeutic efficacy.[1] An incorrect stereochemical assignment can lead to wasted resources and the development of suboptimal or even harmful drug candidates.
This guide provides an in-depth, objective comparison of three powerful analytical techniques for the validation of the absolute stereochemistry and enantiomeric purity of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate: Mosher's Acid Analysis (NMR-based), Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD) spectroscopy. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer comparative data to guide you in selecting the most appropriate method for your research needs.
Mosher's Acid Analysis: A Classic NMR Approach for Absolute Configuration
Mosher's acid analysis is a robust and widely used NMR spectroscopic method for determining the absolute configuration of chiral secondary alcohols and amines.[2][3] The technique involves the derivatization of the chiral substrate with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers. These diastereomers exhibit distinct NMR signals, and the analysis of their chemical shift differences (Δδ) allows for the assignment of the absolute stereochemistry at the chiral center.[4][5]
The core principle lies in the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in a conformationally predictable manner. By comparing the ¹H NMR spectra of the diastereomers formed from both (R)- and (S)-MTPA, a definitive stereochemical assignment can be made.[2][3]
Experimental Workflow & Logic
The workflow for Mosher's acid analysis is a systematic process involving derivatization followed by careful NMR analysis.
Caption: Logic of absolute configuration determination with Mosher's acid.
Protocol: Mosher's Amide Analysis
This protocol outlines the preparation of Mosher's amides from a chiral secondary amine like methyl(pent-4-en-2-yl)amine, the precursor to the target carbamate. [5] Materials:
-
Chiral amine (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous pyridine or triethylamine
-
NMR tubes and standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess (approx. 1.2 equivalents) of anhydrous pyridine.
-
Add 1.1 equivalents of (R)-Mosher's acid chloride.
-
Cap the NMR tube and mix thoroughly. Allow the reaction to proceed at room temperature for 2-6 hours, monitoring for completion by TLC or ¹H NMR.
-
-
Preparation of (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.
-
Carefully assign the signals for the protons on the pentenyl chain.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
-
Data Interpretation:
-
Based on the established Mosher's model, protons with a positive Δδ value are on one side of the MTPA plane, and those with a negative Δδ value are on the other.
-
By mapping these onto the structure, the absolute configuration of the original amine can be determined.
-
Representative Data
| Proton Assignment | Hypothetical δ (R-amide) (ppm) | Hypothetical δ (S-amide) (ppm) | Δδ (δS - δR) (ppm) | Inferred Position relative to MTPA Phenyl Group |
| H-1 (CH₃) | 1.15 | 1.25 | +0.10 | L¹ |
| H-3 | 2.30 | 2.25 | -0.05 | L² |
| H-5 (vinyl) | 5.80 | 5.78 | -0.02 | L² |
| N-CH₃ | 2.90 | 3.05 | +0.15 | L¹ |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers, making it indispensable for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample. [6]The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. [7]For carbamates, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective. [8][9] While primarily a tool for quantifying enantiomeric ratios, chiral HPLC can be used for absolute configuration assignment if an authenticated, enantiomerically pure standard of the compound is available for comparison.
Principle of Chiral Separation
The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, causing one enantiomer to be retained longer on the column.
Caption: Principle of enantiomeric separation by chiral HPLC.
Protocol: Chiral HPLC Method Development
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel Chiralpak series with a carbamate-based CSP) [8]* Mobile phase solvents (typically n-hexane and an alcohol modifier like isopropanol)
Procedure:
-
Column Screening: Select 2-3 polysaccharide-based chiral columns (e.g., one cellulose-based and one amylose-based) as a starting point. [10]2. Mobile Phase Screening:
-
Start with a standard mobile phase, such as 90:10 (v/v) n-hexane/isopropanol, at a flow rate of 1.0 mL/min.
-
If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%).
-
Consider trying a different alcohol modifier (e.g., ethanol).
-
-
Sample Preparation:
-
Dissolve an accurately weighed sample (approx. 1 mg) in the mobile phase to a concentration of about 1 mg/mL. [10] * Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 5-10 µL of the sample.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm for the carbamate carbonyl).
-
If a racemic standard is available, identify the two peaks corresponding to the enantiomers. To assign the absolute configuration, inject an enantiopure standard of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate and match its retention time.
-
-
Quantification:
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [ (A₁ - A₂) / (A₁ + A₂) ] * 100.
-
Representative Data
| Parameter | Value |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (95:5) |
| Flow Rate | 1.0 mL/min |
| Retention Time (t_R1) | 8.5 min |
| Retention Time (t_R2) | 10.2 min |
| Separation Factor (α) | 1.20 |
| Resolution (Rs) | 2.1 |
Vibrational Circular Dichroism (VCD): A Powerful Spectroscopic Solution
Vibrational Circular Dichroism (VCD) is a modern chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. [11]Enantiomers produce mirror-image VCD spectra, making it an absolute method for determining stereochemistry. [12] The power of VCD lies in its combination with quantum chemistry. [13]The experimental VCD spectrum of an unknown enantiomer is compared to the theoretically calculated spectrum for a specific configuration (e.g., the S-enantiomer). A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration without the need for derivatization or crystallization. [1][14]This is particularly advantageous for oils or non-crystalline solids.
VCD Analysis Workflow
The process involves both experimental measurement and computational simulation, followed by a direct comparison.
Caption: Workflow for absolute configuration determination using VCD.
Protocol: VCD Analysis
Instrumentation & Software:
-
VCD Spectrometer (e.g., BioTools ChiralIR)
-
Quantum chemistry software package (e.g., Gaussian)
Procedure:
-
Experimental Measurement:
-
Dissolve the sample of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. [11] * Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹) at a suitable resolution (e.g., 8 cm⁻¹). Data collection may take several hours to achieve a good signal-to-noise ratio. [11]2. Computational Analysis:
-
Perform a thorough conformational search for the (S)-enantiomer of the molecule using a molecular mechanics force field.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD spectrum for each optimized conformer.
-
Generate a final, Boltzmann-averaged VCD spectrum based on the relative energies of the conformers. [14]3. Spectral Comparison and Assignment:
-
Overlay the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is confirmed as (S). [1] * If the experimental spectrum is a mirror image of the calculated (S)-spectrum, the sample has the (R)-configuration.
-
Representative Data Comparison
| Feature | Description |
| Experimental VCD | A plot of differential absorbance (ΔA) vs. wavenumber (cm⁻¹), showing both positive and negative bands corresponding to the molecule's vibrational modes. |
| Calculated VCD | A simulated spectrum for the (S)-enantiomer, generated from DFT calculations. |
| Comparison | A visual overlay is performed. A good match confirms the (S) configuration. A mirror-image match would indicate the (R) configuration. |
Comparative Analysis of Validation Methods
The choice of method depends on the specific goals of the analysis (e.g., routine purity check vs. initial absolute configuration determination), available instrumentation, and sample characteristics.
| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals. [5] | Physical separation of enantiomers on a chiral stationary phase. [6] | Differential absorption of circularly polarized IR light, compared with DFT calculations. [11] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing signals for two diastereomers. | Chromatogram with resolved peaks for each enantiomer. | VCD spectrum showing positive and negative bands. |
| Information Obtained | Absolute Configuration, Enantiomeric Purity. | Enantiomeric Purity; Absolute Configuration (with standard). | Absolute Configuration. |
| Derivatization Required? | Yes, must form amides. | No. | No. |
| Instrumentation | High-field NMR spectrometer. | HPLC system with a chiral column and UV detector. | VCD spectrometer, high-performance computing cluster. |
| Sample Amount | ~5 mg. | <1 mg. | ~5-10 mg. |
| Key Advantage | Widely accessible NMR instrumentation; provides definitive structural information. | High-throughput, excellent for accurate enantiomeric purity determination. | Absolute method, no derivatization needed, suitable for non-crystalline samples. [13] |
| Key Limitation | Can be time-consuming; potential for kinetic resolution or racemization during derivatization. | Requires method development; absolute configuration requires a known standard. | Requires specialized, less common instrumentation and computational expertise. |
Conclusion and Recommendations
The stereochemical validation of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a critical quality control step. The three methods discussed—Mosher's Acid Analysis, Chiral HPLC, and Vibrational Circular Dichroism—each offer a powerful, albeit different, approach to this challenge.
-
For routine determination of enantiomeric purity in a research or production setting, Chiral HPLC is the method of choice due to its high throughput, accuracy, and relatively straightforward operation once a method is established.
-
For the initial, unambiguous determination of absolute configuration , especially when a pure enantiomeric standard is not available, both Mosher's Acid Analysis and VCD are excellent options.
-
Mosher's method is often more accessible, relying on standard NMR instrumentation. It is a well-vetted, reliable technique that provides clear, interpretable data for assigning stereochemistry.
-
VCD represents the state-of-the-art for absolute configuration determination. It is a non-destructive, absolute method that avoids the potential complications of chemical derivatization. If the specialized instrumentation and computational resources are available, VCD provides the highest level of confidence, particularly for novel compounds or those that are difficult to derivatize or crystallize.
-
Ultimately, a comprehensive validation strategy may involve the use of two orthogonal techniques—for instance, Chiral HPLC to confirm enantiomeric purity and VCD or Mosher's analysis to confirm the absolute configuration—thereby providing a self-validating and unimpeachable dataset.
References
-
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
-
ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
-
ResearchGate. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
-
ERIC. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
-
YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Link]
-
PubMed. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. [Link]
-
PubMed. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. [Link]
-
CORE. (2015). Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma. [Link]
-
ACS Publications. Dynamic NMR studies of diastereomeric carbamates: implications toward the determination of relative configuration by NMR. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Semantic Scholar. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
ResearchGate. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ERIC - EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Purity Assessment of Synthesized (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
Abstract
For researchers, scientists, and professionals in drug development, the stereochemical and chemical purity of synthetic intermediates is not merely a quality metric but a foundational pillar of efficacy and safety. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, a chiral building block of significant interest. We will explore the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for ensuring the integrity of this critical carbamate intermediate.
Introduction: The Imperative of Purity in Chiral Synthesis
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral N-Boc protected amine, a structural motif frequently encountered in the synthesis of pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, valued for its stability in various conditions and ease of removal under mild acidic conditions[1]. In drug development, the chirality of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles[2]. The inactive or harmful enantiomer (distomer) can place an unnecessary metabolic burden on a patient or cause adverse effects[2].
Therefore, a rigorous and multi-faceted analytical approach is required to validate the purity of the target (S)-enantiomer. This involves quantifying two distinct aspects of purity:
-
Chemical Purity: The absence of process-related impurities such as starting materials, by-products from side reactions (e.g., overalkylation), and residual solvents[3][4].
-
Enantiomeric Purity: The preponderance of the desired (S)-enantiomer over its mirror image, the (R)-enantiomer, typically expressed as enantiomeric excess (% e.e.).
This guide compares the most effective and widely adopted techniques to provide a comprehensive purity profile of the title compound.
Structural Confirmation and Chemical Purity via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable first-line technique for confirming the molecular structure of the synthesized compound and identifying non-isomeric impurities. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.
Expertise & Rationale
For a molecule like (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, ¹H NMR is expected to show characteristic signals for the vinyl protons (~5.0-5.8 ppm), the methine proton on the chiral center, the N-methyl group, and the highly shielded nine protons of the tert-butyl group (~1.4-1.5 ppm)[3][5]. ¹³C NMR is particularly powerful for confirming the presence of the carbamate carbonyl carbon (~155 ppm) and identifying carbon-based impurities that may not be obvious in the proton spectrum[6][7][8][9]. The presence of unexpected signals can indicate residual starting materials, reagents (like di-tert-butyl dicarbonate), or side-products.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized carbamate in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, several hundred to a few thousand scans may be required.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative ratios of different protons. Compare the chemical shifts in both ¹H and ¹³C spectra to literature values or predicted spectra to confirm the structure. Quantify impurities by comparing the integral of a characteristic impurity peak to a known proton signal of the main compound.
Data Presentation
Table 1: Expected NMR Data for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
| Nucleus | Assignment | Expected Chemical Shift (ppm) |
| ¹H | CH =CH₂ | ~5.7-5.9 (m, 1H) |
| ¹H | CH=CH ₂ | ~5.0-5.2 (m, 2H) |
| ¹H | CH (N)CH₃ | ~4.0-4.3 (m, 1H) |
| ¹H | N-CH ₃ | ~2.8 (s, 3H) |
| ¹H | CH ₂-CH=CH₂ | ~2.2-2.4 (m, 2H) |
| ¹H | C(O)OC(C H₃)₃ | ~1.45 (s, 9H) |
| ¹H | CH(N)CH ₃ | ~1.2 (d, 3H) |
| ¹³C | C =O (Carbamate) | ~155 |
| ¹³C | C H=CH₂ | ~135 |
| ¹³C | CH=C H₂ | ~117 |
| ¹³C | C (CH₃)₃ (Boc) | ~80 |
| ¹³C | C H(N)CH₃ | ~52 |
| ¹³C | C H₂-CH=CH₂ | ~40 |
| ¹³C | N-C H₃ | ~30 |
| ¹³C | C(O)OC (CH₃)₃ | ~28.5 |
| ¹³C | CH(N)C H₃ | ~20 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Workflow Diagram: NMR Purity Assessment
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 5. rsc.org [rsc.org]
- 6. NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture - SINTEF [sintef.no]
- 7. Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
This guide provides a detailed protocol for the safe and compliant disposal of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document synthesizes regulatory standards with chemical-specific knowledge to ensure that waste is handled in a manner that protects both laboratory personnel and the environment.
Disclaimer: This guide is based on the chemical properties of carbamates and general U.S. federal regulations for hazardous waste. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and national regulations, which may supersede the guidance provided herein.
Core Principles: Hazard Assessment and Chemical Profile
The key functional groups dictating its handling are the carbamate ester and the terminal alkene. Carbamates as a class can have significant biological activity, and many are regulated as pesticides.[1] The terminal alkene introduces a potential for reactivity, particularly with strong oxidizing agents or under conditions that could initiate polymerization. Therefore, proper segregation is critical.
| Chemical Attribute | Implication for Disposal |
| Functional Group | Carbamate Ester |
| Molecular Formula | C11H21NO2 (Isomer) |
| Physical State | Assumed to be a solid or liquid at room temperature. |
| Primary Hazard Class | Hazardous Chemical Waste. Treat as potentially toxic. |
| Reactivity Concerns | Incompatible with strong acids, bases, and oxidizing agents.[2] The terminal alkene poses a potential, albeit low, risk of polymerization. |
| Solubility | Likely soluble in organic solvents and poorly soluble in water, similar to other protected amines. |
Immediate Safety Protocols: PPE and Spill Management
Prior to handling the waste, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE)
All handling of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate waste must be conducted inside a certified chemical fume hood. The following minimum PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves. Inspect gloves for integrity before use.[3]
-
Body Protection: A flame-resistant lab coat.
Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Increase Ventilation: Ensure the chemical fume hood is operating correctly.
-
Containment & Cleanup:
-
For liquid spills, absorb the material with an inert absorbent such as sand, diatomite, or vermiculite.[4]
-
For solid spills, carefully sweep the material to avoid generating dust.
-
-
Collect Waste: Place all contaminated absorbent and cleaning materials into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Step-by-Step Disposal Workflow
The disposal of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate waste must follow a systematic and compliant process from the point of generation to final pickup. This process is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
Step 1: Designate as Hazardous Waste
From the moment it is no longer needed, (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate and any materials contaminated with it (e.g., solutions, reaction mixtures, contaminated silica gel, gloves) must be classified as hazardous waste.[7] Do not dispose of this chemical down the drain or in the regular trash.[4]
Step 2: Use a Designated Waste Container
-
Select a Compatible Container: Use a clean, sealable container made of a material chemically compatible with the waste. Glass or high-density polyethylene (HDPE) are suitable choices. The original product container can be used if it is in good condition.[8]
-
Ensure Proper Sealing: The container must have a secure, leak-proof lid.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste".[7][9]
-
Identify Contents: Clearly write the full chemical name: "(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate". If it is a solution, list all components and their approximate percentages (e.g., "5g (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate in 100mL Methanol").
-
Indicate Hazards: The label must include a description of the material's hazards (e.g., "Toxic," "Irritant"). Using GHS pictograms is a best practice.[7]
Step 4: Store in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the laboratory personnel.[8][9]
-
Segregation: Store the carbamate waste away from incompatible materials, especially strong acids, bases, and oxidizing agents, to prevent dangerous chemical reactions.[2][5]
-
Secondary Containment: The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container.[8]
Step 5: Arrange for Final Disposal
-
Contact EHS: When the container is full or ready for disposal, contact your institution's EHS department to arrange for a waste pickup.
-
Professional Disposal: The waste will be handled by a licensed hazardous waste contractor. The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration, which ensures complete destruction and minimizes environmental impact.[1][5]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper handling and disposal of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate waste.
Caption: Decision workflow for carbamate waste disposal.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Medical Laboratory Observer. [Link]
-
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Environmental Protection Agency. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations?. ADCO Services. [Link]
-
Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [Link]
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri S&T. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
SAFETY DATA SHEET - 4-Methylpentan-2-one. Fisher Scientific. [Link]
-
Safety data sheet. BASF. [Link]
-
tert-butyl N-((3R)-4-methylpent-1-yn-3-yl)carbamate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(3R-4-methylpent-1-yn-3-yl_carbamate]([Link]
-
tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate. PubChem. [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. agilent.com [agilent.com]
- 5. usbioclean.com [usbioclean.com]
- 6. emsllcusa.com [emsllcusa.com]
- 7. medlabmag.com [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Navigating the Safe Handling of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and complex organic synthesis, the ability to handle specialized reagents with confidence and precision is paramount. (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, a chiral carbamate intermediate, presents a unique combination of chemical functionalities that necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: A Dual-Functionality Perspective
A comprehensive safety plan begins with a clear-eyed assessment of the molecule's inherent risks. The structure of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate incorporates two key functional groups that dictate its hazard profile: the carbamate moiety and the terminal alkene.
-
The Unsaturated Alkene Tail: The pent-4-enyl group introduces the reactivity of an alkene. Alkenes are generally flammable and can undergo hazardous reactions such as uncontrolled polymerization or oxidation.[2] As a volatile organic compound (VOC), it can also contribute to air contamination within the laboratory, posing inhalation risks.[3][4][5]
-
Potential for skin and eye irritation.
-
Risks associated with inhalation and ingestion.
-
Flammability due to its organic nature and the presence of the alkene group.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. | Protects against accidental splashes that could cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can lead to irritation. Always inspect gloves for tears or degradation before use. |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. | Protects the skin from splashes and provides a layer of protection against potential ignition. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling large quantities or in a poorly ventilated area. | Minimizes the inhalation of potentially harmful vapors. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.
3.1. Preparation and Handling:
-
Work in a Controlled Environment: All handling of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate should be conducted within a certified chemical fume hood to control vapor inhalation.[6]
-
Gather All Necessary Materials: Before starting, ensure all required equipment, including PPE, spill containment materials, and quenching agents (if applicable), are readily accessible.
-
Avoid Ignition Sources: Due to its flammability, keep the compound away from open flames, hot plates, and other potential ignition sources.[2]
-
Use Appropriate Glassware: Ensure all glassware is clean, dry, and free of cracks or defects.
-
Dispensing: When transferring the liquid, use a calibrated pipette or syringe to ensure accuracy and minimize the risk of spills.
3.2. Storage:
-
Store in a Cool, Dry, Well-Ventilated Area: Keep the container tightly sealed and store it away from heat and direct sunlight.
-
Segregate from Incompatible Materials: Store separately from strong oxidizing agents, which could react with the alkene functionality.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and ensures environmental and personnel safety.
-
Waste Categorization: (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate waste should be classified as hazardous organic waste.
-
Containerization: Collect all waste, including contaminated consumables like gloves and pipette tips, in a clearly labeled, sealed, and appropriate waste container.
-
Adherence to Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The U.S. Environmental Protection Agency (EPA) provides regulations for the disposal of carbamate-containing wastes.[7][8][9]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the critical steps for safely handling (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, the following workflow diagram has been developed.
Caption: A logical workflow for the safe handling of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.
By integrating these principles and protocols into your daily laboratory practices, you can confidently and safely utilize (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate in your research endeavors, fostering a culture of safety and scientific excellence.
References
- TutorChase. What are the health and safety considerations when working with alkenes? [URL: https://www.tutorchase.
- Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 2. [URL: https://www.osha.gov/otm/section-3-health-hazards/chapter-2]
- Organic Chemistry I Lab. Safety Guidelines. [URL: https://www.csun.edu/~hcchm001/chem333/333Lsyll.pdf]
- U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [URL: https://www.federalregister.
- California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory. [URL: https://www.csub.
- INTEC Controls. Volatile Organic Compounds (VOCs). [URL: https://www.inteccontrols.
- LoPachin, R. M., et al. Joint Toxic Effects of the Type-2 Alkene Electrophiles. Toxicological Sciences, 2015. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4889078/]
- OSHA Review. Volatile Organic Compounds and Dental Disinfectants. [URL: https://www.oshareview.com/2012/11/volatile-organic-compounds-and-dental-disinfectants/]
- International Enviroguard. VOC Safety for Industrial Workers. [URL: https://www.int-enviroguard.com/blog/voc-safety-for-industrial-workers]
- U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [URL: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes]
- Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. [URL: https://www.cdc.gov/niosh/docs/90-107/pdfs/90-107.pdf?id=10.26616/NIOSHPUB90107]
- U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [URL: https://www.govinfo.gov/content/pkg/FR-2011-06-13/html/2011-14488.htm]
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [URL: https://osha.oregon.gov/edu/forms/3344.pdf]
- Saxena, V. Volatile Organic Compounds: An Overview from Occupational Health Perspective. Journal of Industrial Safety Engineering, 2021. [URL: https://www.researchgate.
Sources
- 1. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- 2. tutorchase.com [tutorchase.com]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 4. inteccontrols.com [inteccontrols.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 7. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 8. epa.gov [epa.gov]
- 9. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
